7-Chloro-3-MethylBenzo[B]Thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIURQZBTTSWWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604010 | |
| Record name | 7-Chloro-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-68-0 | |
| Record name | 7-Chloro-3-methylbenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17514-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-methyl benzo(b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-3-METHYL BENZO[B]THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Chloro-3-Methylbenzo[b]thiophene from 2-Chlorothiophenol
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 7-Chloro-3-Methylbenzo[b]thiophene, a key intermediate in the development of pharmaceutical agents. The synthesis commences with the readily available starting material, 2-chlorothiophenol. This document is structured to provide not only a detailed, step-by-step protocol but also a deep understanding of the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for success. We will dissect the two-step synthesis, which involves an initial S-alkylation followed by a polyphosphoric acid (PPA) catalyzed intramolecular cyclization. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a robust and well-understood method for the preparation of this important heterocyclic scaffold.
Introduction and Strategic Overview
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals, including raloxifene, zileuton, and the antifungal agent sertaconazole.[1][2] The specific analogue, this compound, and its derivatives are crucial intermediates in the synthesis of various therapeutic agents.[3] Its subsequent functionalization, for instance via radical bromination of the 3-methyl group to form 3-(bromomethyl)-7-chlorobenzo[b]thiophene, opens a pathway for extensive molecular elaboration.[4][5]
The synthetic strategy detailed herein is a classic and efficient approach for constructing the 3-methylbenzo[b]thiophene core. It relies on a two-step sequence:
-
S-Alkylation: A nucleophilic substitution reaction between 2-chlorothiophenol and chloroacetone to form the key intermediate, 1-((2-chlorophenyl)thio)propan-2-one.
-
Intramolecular Cyclization: An acid-catalyzed electrophilic aromatic substitution (a Bischler-type synthesis) of the thioether intermediate, using polyphosphoric acid (PPA) as both the catalyst and dehydrating agent, to yield the final product.
This approach is favored for its operational simplicity, use of readily available reagents, and good overall yields.
Logical Workflow of the Synthesis
Below is a graphical representation of the overall synthetic workflow, outlining the transformation from starting materials to the final product.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adapting the protocol for different substrates.
Step 1: S-Alkylation of 2-Chlorothiophenol
The first step is the formation of the thioether linkage. This reaction proceeds via a classic SN2 nucleophilic substitution mechanism.
-
Role of Sodium Hydroxide (NaOH): Thiophenols are significantly more acidic than their alcohol counterparts (phenols) due to the weaker H-S bond and the ability of the larger sulfur atom to better stabilize the negative charge. However, to ensure rapid and complete reaction, a base is used to deprotonate the thiol (pKa ≈ 6-8) to form the highly nucleophilic thiophenolate anion. Aqueous sodium hydroxide is a cost-effective and efficient choice for this transformation.[6]
-
Mechanism:
-
Deprotonation: The hydroxide ion (⁻OH) from NaOH abstracts the acidic proton from the sulfhydryl group of 2-chlorothiophenol, forming the 2-chlorothiophenolate anion.
-
Nucleophilic Attack: The resulting thiophenolate, a potent sulfur nucleophile, attacks the electrophilic carbon atom of chloroacetone that bears the chlorine atom. This proceeds via a backside attack, displacing the chloride ion as the leaving group.
-
-
Reaction Conditions Rationale: The reaction is typically heated to ensure a reasonable reaction rate. The increased thermal energy overcomes the activation energy barrier for the SN2 reaction, leading to complete conversion within a practical timeframe of approximately one hour.[7]
Caption: S-Alkylation via thiophenolate anion formation and SN2 attack.
Step 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization
This step is an intramolecular electrophilic aromatic substitution, a variant of the Bischler synthesis of benzothiophenes.[1] Polyphosphoric acid (PPA) is a viscous polymeric mixture of phosphoric acids and serves as an excellent Brønsted acid catalyst and a powerful dehydrating agent, making it ideal for this transformation.[8][9]
-
Role of Polyphosphoric Acid (PPA):
-
Activation: PPA protonates the carbonyl oxygen of the ketone intermediate, making the carbonyl carbon significantly more electrophilic.
-
Enolization: PPA facilitates the tautomerization of the protonated ketone to its enol form.
-
Dehydration: In the final step, PPA acts as a dehydrating agent to drive the aromatization of the cyclized intermediate.
-
-
Mechanism:
-
Carbonyl Protonation: A proton from PPA protonates the carbonyl oxygen of the thioether intermediate.
-
Intramolecular Electrophilic Attack: The electron-rich benzene ring, activated by the sulfur atom, acts as a nucleophile. It attacks the enol double bond (or the protonated carbonyl directly, which is less favored). The attack occurs at the ortho position to the sulfur atom, which is sterically accessible and electronically activated.
-
Rearomatization and Dehydration: The resulting carbocation intermediate loses a proton to restore the aromaticity of the benzene ring, forming a cyclic alcohol. This alcohol is then protonated by PPA and eliminated as water to form the stable benzothiophene ring system.
-
-
Regioselectivity: The cyclization occurs specifically at the C6 position of the intermediate (which becomes the C7 position of the benzothiophene ring system is numbered starting from sulfur). This is because the sulfur atom is an ortho-, para-director for electrophilic substitution. The attack occurs at the available ortho position, leading to the formation of the 7-chloro isomer exclusively.
-
Thermal Conditions Rationale: The reaction requires significant heat (120 °C) to overcome the activation energy for the intramolecular electrophilic aromatic substitution and to facilitate the dehydration steps.[7] Using a strong dehydrating acid like PPA is more effective than other Brønsted acids like H₂SO₄ or HCl, which may lead to undesired side reactions or require harsher conditions.[10]
Caption: Proposed mechanism for the PPA-catalyzed Bischler cyclization.
Detailed Experimental Protocol
This protocol is based on a well-established procedure.[7] Standard laboratory safety precautions, including the use of a fume hood, safety glasses, and appropriate gloves, must be observed.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Supplier/Grade |
| 2-Chlorothiophenol | 144.62 | 11.8 g | 0.0816 | Sigma-Aldrich, 99% |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1000 | Reagent Grade |
| Chloroacetone | 92.53 | 9.3 g | 0.1005 | Reagent Grade, Stabilized |
| Polyphosphoric Acid | N/A | 100 g | N/A | 115% H₃PO₄ basis |
| Dichloromethane | 84.93 | As needed | N/A | ACS Grade |
| Diethyl Ether | 74.12 | As needed | N/A | ACS Grade |
| Magnesium Sulfate | 120.37 | As needed | N/A | Anhydrous |
Step-by-Step Procedure
Step 1: Synthesis of 1-((2-chlorophenyl)thio)propan-2-one
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.0 g of sodium hydroxide in 50 mL of water.
-
To the aqueous NaOH solution, add 11.8 g of 2-chlorothiophenol. Stir the mixture until the thiophenol has completely dissolved, forming the sodium thiophenolate salt.
-
To this solution, add 9.3 g of chloroacetone dropwise. Caution: Chloroacetone is a lachrymator. This addition should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux for 1 hour. The solution may become cloudy or form an oily layer.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a viscous oil. This crude product, 1-((2-chlorophenyl)thio)propan-2-one, is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Caution: This step involves heating a strong, viscous acid. Perform in a fume hood and handle PPA with care. Pre-warming the PPA to ~60 °C can make it easier to pour.
-
In a suitable three-neck flask equipped with a mechanical stirrer, thermometer, and a condenser, place 100 g of polyphosphoric acid.
-
Add the crude oil of 1-((2-chlorophenyl)thio)propan-2-one from the previous step to the PPA.
-
Slowly and carefully heat the stirred mixture to 120 °C. The color of the mixture will darken significantly. Maintain this temperature for 1-2 hours, monitoring the reaction by TLC if desired.
-
After the reaction is complete, cool the mixture slightly (to below 100 °C) and then very cautiously pour it onto a large beaker filled with crushed ice (~500 g). This will hydrolyze the PPA and precipitate the crude product. This process is highly exothermic and should be done slowly with vigorous stirring.
-
Extract the resulting aqueous slurry with diethyl ether (3 x 100 mL).
-
Combine the ether extracts and wash them twice with water (2 x 100 mL) to remove any remaining acid.
-
Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate on a rotary evaporator to yield a dark oil.
Purification
The crude product is purified by vacuum distillation.[7]
-
Boiling Point: this compound has a reported boiling point of approximately 276-281 °C at atmospheric pressure.[11][12] Distillation should be performed under reduced pressure to lower the boiling point and prevent thermal decomposition.
Product Characterization and Validation
To ensure the identity and purity of the synthesized compounds, a full suite of analytical techniques should be employed. While experimental spectra are not provided here, the following data represents expected values based on the structures.
Intermediate: 1-((2-chlorophenyl)thio)propan-2-one
-
Molecular Formula: C₉H₉ClOS
-
Molecular Weight: 200.69 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.4-7.1 (m, 4H, Ar-H), ~3.7 (s, 2H, -S-CH₂-), ~2.3 (s, 3H, -C(O)CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~205 (C=O), ~135-127 (Ar-C), ~45 (-S-CH₂-), ~30 (-C(O)CH₃).
-
Mass Spectrometry (EI-MS): Expected m/z for [M]⁺: 200/202 (corresponding to ³⁵Cl/³⁷Cl isotopes).
Final Product: this compound
-
Molecular Formula: C₉H₇ClS
-
Molecular Weight: 182.67 g/mol [12]
-
Appearance: Slightly yellow transparent liquid.[12]
-
¹H NMR (CDCl₃, 300 MHz): Expected chemical shifts (δ, ppm): ~7.7-7.2 (m, 4H, Ar-H and H-2), ~2.5 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 75 MHz): Expected chemical shifts (δ, ppm): ~140-120 (Ar-C and C-2/C-3), ~15 (-CH₃).
-
Mass Spectrometry (EI-MS): Expected m/z for [M]⁺: 182/184 (corresponding to ³⁵Cl/³⁷Cl isotopes).[13]
-
IR Spectroscopy: Expected characteristic peaks (cm⁻¹): Aromatic C-H stretching (~3100-3000), C-C stretching in the aromatic ring (~1600-1450), C-Cl stretching.
Troubleshooting and Field Insights
-
Low Yield in Step 1: Ensure the complete dissolution of 2-chlorothiophenol in the NaOH solution before adding chloroacetone. Incomplete formation of the thiophenolate will result in a slower reaction. Also, confirm the quality of the chloroacetone, as it can degrade upon storage.
-
Difficult Cyclization (Step 2): The viscosity of PPA can make stirring difficult. Ensure vigorous mechanical stirring to maintain a homogenous reaction mixture. The temperature of 120 °C is critical; lower temperatures may lead to incomplete reaction, while significantly higher temperatures could cause decomposition and charring.
-
Work-up of PPA: The quenching of the PPA reaction mixture in ice is highly exothermic and can be hazardous if done too quickly. Slow, controlled addition to a large volume of ice with efficient stirring is essential.
-
Purification: The final product is a high-boiling liquid. A good vacuum source is necessary for efficient distillation. A short-path distillation apparatus can minimize product loss.
Conclusion
The synthesis of this compound from 2-chlorothiophenol via S-alkylation and subsequent PPA-catalyzed cyclization is a reliable and well-established method. By understanding the underlying mechanisms of nucleophilic substitution and intramolecular electrophilic aromatic substitution, researchers can confidently execute and troubleshoot this procedure. The resulting benzothiophene is a valuable building block, providing a gateway to a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors.
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Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-3-Methylbenzo[b]thiophene
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-Chloro-3-Methylbenzo[b]thiophene (CAS No. 17514-68-0). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a synthesized perspective on the causality behind experimental choices and the implications of these properties for practical applications, particularly in medicinal chemistry. We will explore the compound's structural features, spectroscopic signature, and key physical parameters. This guide includes detailed experimental protocols, data summarizations, and logical workflows to serve as a self-validating resource for laboratory investigation.
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties, enabling it to interact with a wide range of biological targets. Molecules incorporating this scaffold have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2]
This compound emerges as a significant derivative within this class. The specific substitution pattern—a chlorine atom at the 7-position and a methyl group at the 3-position—critically influences its steric and electronic profile. The chloro- group, being electron-withdrawing and lipophilic, can enhance membrane permeability and modulate metabolic stability. The methyl group can provide a key steric anchor for receptor binding and is also a site for further chemical modification.[3][4] This compound is notably recognized as a key intermediate in the synthesis of imidazole antifungal agents, such as Sertaconazole, highlighting its importance in the pharmaceutical industry.[2][5][6] This guide aims to provide the foundational physicochemical data and analytical methodologies required to effectively utilize this versatile intermediate in research and development.
Core Physicochemical & Structural Properties
A thorough understanding of a compound's fundamental physical properties is a prerequisite for any application, from reaction design to formulation development. These properties govern solubility, reactivity, and bioavailability.
Structural and Molecular Data
-
Molecular Formula: C₉H₇ClS[7]
-
Canonical SMILES: CC1=CSC2=C1C=CC=C2Cl
-
InChIKey: PIURQZBTTSWWOY-UHFFFAOYSA-N[8]
-
Appearance: Slightly yellow transparent liquid or light yellow oil.[5][7]
Tabulated Physicochemical Data
The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.
| Property | Value | Conditions | Source(s) |
| Melting Point | 11.2 °C | 1000.5 hPa | [7] |
| Boiling Point | 276.1 - 276.9 °C | 953.1 hPa | [7] |
| ~280.5 °C | 760 mmHg | [5][8] | |
| Density | 1.269 g/cm³ | 20 °C | [7] |
| ~1.293 g/cm³ | N/A | [5][8] | |
| Water Solubility | 9.63 mg/L | 20 °C, pH 5.7 | [7] |
| Log P (o/w) | 4.19 | 20 °C | [7] |
| Vapor Pressure | 1.51 Pa | 20 °C | [7] |
| 2.44 Pa | 25 °C | [7] | |
| Flash Point | 86 °C | 101.4 kPa | [7] |
| ~163.1 °C | N/A | [5][8] | |
| Refractive Index | ~1.661 | N/A | [5][8] |
Expert Insight: The low water solubility (9.63 mg/L) and high Log P (4.19) are defining features of this molecule.[7] This high lipophilicity is critical for its role as an intermediate for antifungal agents that must penetrate lipid-rich fungal cell membranes.[2] However, it presents a significant challenge for formulation and may necessitate the use of organic solvents or specialized delivery systems in biological assays.
Synthesis and Analytical Workflow
The reliable characterization of this compound is predicated on a logical and systematic workflow. This process begins with synthesis, followed by purification and comprehensive structural and purity analysis.
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"7-Chloro-3-MethylBenzo[B]Thiophene" molecular weight and formula
An In-depth Technical Guide to 7-Chloro-3-Methylbenzo[b]thiophene: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a halogenated heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its structural scaffold is a cornerstone in the development of various therapeutic agents. This guide provides a comprehensive technical overview of its core molecular properties, detailed synthetic protocols, chemical reactivity, and its pivotal role as a key intermediate in the pharmaceutical industry, most notably in the synthesis of potent antifungal agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established scientific data to serve as a practical resource for leveraging this versatile molecule.
Core Molecular Profile
This compound, identified by the CAS Number 17514-68-0, possesses a unique combination of a fused aromatic system and reactive functional groups that make it a valuable synthetic building block.[1] Its fundamental properties are summarized below.
Molecular Formula: C₉H₇ClS[1][2]
Molecular Weight: 182.67 g/mol [1][2]
Physicochemical Properties
The physicochemical characteristics of this compound are critical for its handling, reaction optimization, and purification. It exists as a slightly yellow, transparent liquid under standard conditions.[1]
| Property | Value | Source |
| Physical State | Slightly yellow transparent liquid | [1] |
| Melting Point | 11.2 °C | [1] |
| Boiling Point | 276.1 - 276.9 °C (at 953.1 hPa) | [1] |
| Density | 1.269 g/cm³ (at 20 °C) | [1] |
| Water Solubility | 9.63 mg/L (at 20 °C, pH 5.7) | [1] |
| Log P (octanol/water) | 4.19 | [1] |
| Vapor Pressure | 1.51 Pa (at 20 °C) | [1] |
| Flash Point | 86 °C (at 101.4 kPa) | [1] |
Synthesis and Key Transformations
The synthesis of the this compound scaffold and its subsequent functionalization are well-established processes, critical for its application in multi-step pharmaceutical manufacturing.
Primary Synthesis of the Core Scaffold
The construction of the benzo[b]thiophene ring system is efficiently achieved through the condensation of a substituted thiophenol with an alpha-halo-ketone, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis from 2-Chlorothiophenol
This protocol describes a robust method for the laboratory-scale synthesis of this compound.[3]
-
S-Alkylation: Dissolve 11.8 g of 2-chlorothiophenol in an aqueous solution of sodium hydroxide (4.0 g in 50 mL water). To this solution, add 9.3 g of chloroacetone.
-
Reaction: Heat the mixture for 1 hour. The nucleophilic thiolate anion attacks the chloroacetone, displacing the chloride to form an intermediate thioether.
-
Extraction: After cooling, extract the reaction mixture with methylene chloride. Dry the organic extract over magnesium sulfate (MgSO₄) and concentrate it to yield an oil.
-
Cyclization: Add the crude oil to 100 g of polyphosphoric acid (PPA). PPA serves as a powerful dehydrating and cyclizing agent, promoting the intramolecular electrophilic aromatic substitution to form the thiophene ring.
-
Heating: Slowly heat the mixture to 120°C.
-
Workup: Quench the reaction by carefully adding the mixture to ice. Extract the product into ethyl ether.
-
Purification: Wash the ether extract twice with water, dry over MgSO₄, and concentrate to an oil. The final product can be purified by distillation.[3]
Key Downstream Reaction: Radical Bromination
One of the most critical applications of this compound is as a precursor to 3-(bromomethyl)-7-chlorobenzo[b]thiophene. This transformation is the gateway to producing antifungal agents like Sertaconazole.[4][5] The reaction proceeds via a free-radical mechanism, selectively targeting the benzylic protons of the methyl group.
Experimental Protocol: Synthesis of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene
This protocol is adapted from established industrial methodologies.[6][7]
-
Setup: Charge a reaction flask with 29.3 g of this compound and 230 g of n-heptane (solvent).
-
Initiation: While stirring, add 1.76 g of benzoyl peroxide, a radical initiator. Irradiate the flask with a 200W bulb to facilitate the homolytic cleavage of the initiator.[6]
-
Bromination: Heat the mixture to reflux (boiling). Add 29.89 g of N-Bromosuccinimide (NBS) in portions. NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions.
-
Reaction: Maintain the reaction at reflux with continuous stirring for 4-6 hours after the NBS addition is complete.[6][7]
-
Workup: Cool the mixture. The byproduct, succinimide, will precipitate and can be removed by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure until the product begins to precipitate. Allow the mixture to stand for 3-5 hours for complete precipitation.
-
Purification: Collect the solid product by filtration and wash the filter cake with petroleum ether to remove impurities, yielding 3-(bromomethyl)-7-chlorobenzo[b]thiophene.[7]
Applications in Drug Development
The benzo[b]thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry.[5] This is due to its presence in numerous biologically active compounds and its ability to engage in various drug-receptor interactions.[8]
Intermediate for Antifungal Agents
The primary application of this compound is in the synthesis of the imidazole antifungal agent, Sertaconazole.[2][9] The derivative, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, serves as a critical electrophilic building block that is alkylated with the imidazole moiety to construct the final drug molecule.[10] Sertaconazole functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell disruption and death.[4]
The structural features of the 7-chlorobenzo[b]thiophene moiety enhance the lipophilicity and biological activity of the final drug product, contributing to its efficacy.[4]
Broader Therapeutic Potential
Beyond its established role in antifungals, the benzo[b]thiophene scaffold is explored for a wide range of therapeutic applications. Its planar, electron-rich system is adept at binding to enzymes and receptors, making it a valuable core for designing novel inhibitors and modulators.[5] Derivatives have been investigated for antimicrobial, anti-inflammatory, and anticancer properties, highlighting the versatility and enduring relevance of this heterocyclic system in modern drug discovery.[5][8]
Safety and Handling
According to its Safety Data Sheet (SDS), this compound exhibits significant toxicity to aquatic life. It is classified with an EC50 of 0.03 mg/L for Daphnia magna over 48 hours and an EC50 of 0.462 mg/L for algae over 72 hours.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical entity; it is a strategic starting material with a proven track record in pharmaceutical manufacturing. Its well-defined physicochemical properties, established synthetic routes, and critical role in the production of high-value antifungal agents underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's chemistry and applications provides a powerful tool for both optimizing existing processes and designing the next generation of benzo[b]thiophene-based therapeutics.
References
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PrepChem.com. Synthesis of this compound. Available from: [Link]
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PubChem. 3-(Bromomethyl)-7-chlorobenzo[b]thiophene | C9H6BrClS | CID 11379988. Available from: [Link]
- Google Patents. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Available from: [Link]
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PrepChem.com. Synthesis of 3-chloromethyl-7-methyl-benzothiophene. Available from: [Link]
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National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-(Bromomethyl)-7-chlorobenzo[b]thiophene CAS 17512-61-7: A Key Intermediate for Pharmaceutical Synthesis. Available from: [Link]
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Spectroscopic analysis of "7-Chloro-3-MethylBenzo[B]Thiophene"
An In-depth Technical Guide to the Spectroscopic Analysis of 7-Chloro-3-MethylBenzo[B]Thiophene
Executive Summary
This compound is a pivotal heterocyclic compound, frequently utilized as a key intermediate in the synthesis of pharmaceutical agents, notably imidazole-based antifungal drugs[1][2]. Its precise molecular structure and purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-faceted approach to the structural elucidation and characterization of this compound using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound is a substituted benzothiophene, a class of compounds containing a benzene ring fused to a thiophene ring. The structural integrity of this molecule is the foundation for its subsequent chemical transformations.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure with IUPAC numbering.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 17514-68-0 | [3] |
| Molecular Formula | C₉H₇ClS | [3] |
| Molecular Weight | 182.67 g/mol | [3] |
| Monoisotopic Mass | 181.9957 Da | [4] |
| Appearance | Slightly yellow transparent liquid | [3] |
| Boiling Point | ~276 °C at 953.1 hPa | [3] |
| Density | 1.269 g/cm³ at 20 °C | [3] |
| log Pow | 4.19 at 20 °C |[3] |
The Imperative of Spectroscopic Verification
In drug development, verifying the identity and purity of starting materials and intermediates is a regulatory and scientific necessity. Each spectroscopic technique provides a unique piece of the structural puzzle. By combining these methods, we can create a comprehensive analytical profile that confirms the molecule's identity, ascertains its purity, and ensures the reliability of subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
Expertise & Causality: Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality NMR data.
-
Solvent: Deuterated chloroform (CDCl₃) is the preferred solvent. Its ability to dissolve a wide range of organic compounds, including benzothiophene derivatives, and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H) make it ideal.
-
Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0 ppm. Its 12 equivalent protons produce a single, sharp signal that does not overlap with most analyte signals, and its volatility allows for easy removal.
¹H NMR Spectroscopy: Protocol and Predicted Spectrum
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Acquisition: Record the spectrum at ambient temperature, acquiring at least 16 scans to ensure a good signal-to-noise ratio.
Predicted Spectrum Interpretation: The ¹H NMR spectrum is expected to show signals corresponding to three distinct regions: the methyl group, the thiophene proton, and the three protons on the chlorinated benzene ring.
-
Methyl Protons (H-3-CH₃): A sharp singlet is expected around δ 2.4-2.5 ppm . This signal is a singlet because there are no adjacent protons to cause splitting.
-
Thiophene Proton (H-2): A singlet (or a narrow quartet due to long-range coupling with the methyl group) is anticipated around δ 7.1-7.3 ppm .
-
Aromatic Protons (H-4, H-5, H-6): The three protons on the benzene ring will appear in the aromatic region (δ 7.2-7.8 ppm ). Their coupling pattern will be a complex but interpretable system. Based on analogous structures[5]:
-
H-6 will likely be a doublet of doublets (dd) due to coupling with H-5 and H-4 (meta).
-
H-5 will likely be a triplet or doublet of doublets (dd) due to coupling with H-6 and H-4.
-
H-4 will likely be a doublet, coupling with H-5. The chlorine at C-7 will deshield the adjacent protons, shifting their signals downfield.
-
¹³C NMR Spectroscopy: Predicted Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. Nine distinct signals are expected.
Predicted Chemical Shifts:
-
Methyl Carbon (-CH₃): Upfield signal around δ 15-22 ppm [5].
-
Aromatic and Thiophene Carbons: Seven signals in the range of δ 118-145 ppm [5]. The carbon attached to chlorine (C-7) will be significantly influenced. Quaternary carbons (C-3, C-3a, C-7a) will typically show lower intensity peaks.
Table 2: Predicted NMR Data Summary
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | ~2.45 | ~21 | s |
| C-2 | ~7.20 | ~122 | s |
| C-3 | - | ~134 | - |
| C-3a | - | ~140 | - |
| C-4 | ~7.6-7.8 | ~123 | d |
| C-5 | ~7.3-7.4 | ~126 | t or dd |
| C-6 | ~7.3-7.4 | ~125 | d or dd |
| C-7 | - | ~132 | - |
| C-7a | - | ~139 | - |
Mass Spectrometry (MS)
MS is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Trustworthiness: The Self-Validating Isotopic Pattern
The presence of a chlorine atom provides a powerful internal validation mechanism. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak (and any fragment containing chlorine) will appear as a pair of signals (M+ and M+2) separated by 2 m/z units, with a characteristic intensity ratio of ~3:1. Observing this pattern is strong evidence for the presence of a single chlorine atom.
Experimental Protocol (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or a GC-MS interface.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns, which are crucial for structural analysis.
-
Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
Interpretation of the Mass Spectrum
-
Molecular Ion (M⁺): The spectrum will show a pair of peaks corresponding to the molecular ion.
-
m/z 182: [C₉H₇³⁵ClS]⁺
-
m/z 184: [C₉H₇³⁷ClS]⁺ The peak at m/z 182 will be the base peak or a very intense peak, and the peak at m/z 184 will have approximately one-third of its intensity.
-
-
Key Fragmentation Pathways: Aromatic systems like benzothiophene are relatively stable, leading to prominent molecular ion peaks[6][7]. Key fragmentations are predicted to be:
-
Loss of a methyl radical ([M-15]⁺): Cleavage of the C3-CH₃ bond would result in a fragment ion at m/z 167/169.
-
Loss of a chlorine atom ([M-35]⁺): Cleavage of the C-Cl bond would yield a fragment at m/z 147.
-
Loss of HCS: A characteristic fragmentation of thiophenes can lead to the loss of a thioformyl radical, although this may be less prominent.
-
Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation steps for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol (ATR-IR)
Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
Characteristic Absorption Bands
The IR spectrum will confirm the presence of the aromatic rings and the alkyl group, as well as the carbon-halogen bond.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic/Thiophene |
| 2950-2850 | C-H Stretch | Methyl (-CH₃) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1200-1000 | C-S Stretch | Thiophene Ring |
| 850-750 | C-H Bend (out-of-plane) | Substituted Aromatic |
| 800-600 | C-Cl Stretch | Aryl Chloride |
The specific pattern in the 850-750 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring. The C-Cl stretch confirms the presence of the halogen[8].
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unassailable structural confirmation.
Diagram 3: Integrated Analysis Workflow
Caption: Holistic workflow for structural elucidation.
This integrated approach ensures trustworthiness and scientific rigor. The molecular formula derived from MS is confirmed by the proton and carbon count from NMR. The functional groups identified by IR are consistent with the structural fragments proposed by NMR and MS. Together, they provide a definitive characterization of this compound.
References
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Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). This compound-2-carboxylic acid (C10H7ClO2S). [Link]
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Supporting Information for Direct Arylation. (n.d.). Royal Society of Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. [Link]
-
ResearchGate. (2018). Substrate-Induced Phase of a Benzothiophene Derivative Detected by Mid-Infrared and Lattice Phonon Raman Spectroscopy. [Link]
-
ResearchGate. (2013). Adsorption of benzothiophene on Y zeolites investigated by infrared spectroscopy and flow calorimetry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChemLite. (n.d.). This compound (C9H7ClS). [Link]
-
SpectraBase. (n.d.). Benzo(b)thiophene - Optional[ATR-IR] - Spectrum. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Chloro-3-Methylbenzo[b]thiophene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 7-Chloro-3-Methylbenzo[b]thiophene. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral properties is paramount for unambiguous structural elucidation and quality control. This document synthesizes theoretical principles with practical insights, offering predicted spectral data, detailed experimental protocols, and an in-depth discussion of the underlying chemical shift and coupling phenomena. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the NMR spectroscopy of substituted benzothiophenes.
Introduction: The Significance of this compound
The benzo[b]thiophene moiety is a privileged scaffold found in numerous biologically active compounds and functional organic materials. The specific substitution pattern of this compound, featuring an electron-withdrawing chloro group on the benzene ring and an electron-donating methyl group on the thiophene ring, creates a unique electronic environment that profoundly influences its chemical reactivity and spectroscopic properties. Accurate interpretation of its NMR spectra is therefore a critical step in its synthesis and application. While direct experimental spectra for this exact molecule are not widely published, a detailed and highly accurate prediction can be formulated based on established NMR principles and data from analogous structures.
Predicted NMR Spectra and Structural Assignment
A meticulous analysis based on substituent effects, empirical data from related benzothiophene derivatives, and established NMR theory allows for a confident prediction of the ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic nature of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.20 - 7.30 | Quartet (q) or broad singlet | J(H2, CH3) ≈ 1.1 |
| H-4 | ~7.70 - 7.80 | Doublet (d) | ³J(H4, H5) ≈ 8.0 |
| H-5 | ~7.25 - 7.35 | Doublet of doublets (dd) | ³J(H5, H4) ≈ 8.0, ³J(H5, H6) ≈ 7.5 |
| H-6 | ~7.35 - 7.45 | Doublet (d) | ³J(H6, H5) ≈ 7.5 |
| 3-CH₃ | ~2.40 - 2.50 | Doublet (d) | ⁴J(CH3, H2) ≈ 1.1 |
Causality behind Predictions:
-
H-2: This proton on the thiophene ring is deshielded by the adjacent sulfur atom. It is expected to show a small long-range coupling to the methyl protons at the 3-position, resulting in a quartet or a broadened singlet.
-
Aromatic Protons (H-4, H-5, H-6): These protons reside on the benzene portion of the molecule. The chloro-substituent at position 7 exerts an electron-withdrawing inductive effect, which generally deshields aromatic protons. H-4, being ortho to the fused thiophene ring, is expected to be the most downfield of the aromatic signals. The splitting pattern arises from standard ortho- and meta-couplings between adjacent protons on the benzene ring.
-
Methyl Protons (3-CH₃): The methyl group, being attached to an sp²-hybridized carbon of the thiophene ring, will appear in the typical allylic/benzylic region. It will exhibit a small four-bond coupling (⁴J) to the H-2 proton.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are primarily governed by the hybridization state of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125.0 - 127.0 |
| C-3 | ~135.0 - 137.0 |
| C-3a | ~139.0 - 141.0 |
| C-4 | ~123.0 - 125.0 |
| C-5 | ~124.0 - 126.0 |
| C-6 | ~122.0 - 124.0 |
| C-7 | ~131.0 - 133.0 |
| C-7a | ~138.0 - 140.0 |
| 3-CH₃ | ~14.0 - 16.0 |
Causality behind Predictions:
-
Quaternary Carbons (C-3, C-3a, C-7, C-7a): These carbons, lacking directly attached protons, will typically show lower intensity signals. Their chemical shifts are significantly downfield due to their sp² hybridization and their position within the fused aromatic system. The carbon bearing the chloro group (C-7) will be directly influenced by its electronegativity.
-
Methine Carbons (C-2, C-4, C-5, C-6): The chemical shifts of these carbons are influenced by their position in the ring and the nature of the adjacent substituents. Aromatic carbons typically resonate in the 120-140 ppm range.
-
Methyl Carbon (3-CH₃): This sp³-hybridized carbon will appear at a characteristic upfield chemical shift.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H NMR and δ ≈ 77.16 ppm for ¹³C NMR).
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is optimal. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. Most modern deuterated solvents are supplied with TMS already added.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
Advanced 2D NMR Experiments for Unambiguous Assignment
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks will connect H-4 with H-5, and H-5 with H-6. A very weak cross-peak may be observable between H-2 and the 3-CH₃ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will provide unambiguous assignment of C-2, C-4, C-5, C-6, and the 3-CH₃ carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For example, the methyl protons (3-CH₃) should show correlations to C-2 and C-3.
Visualization of NMR Logic and Workflows
Logical Workflow for NMR-based Structural Elucidation
The following diagram illustrates the logical progression from sample preparation to complete structural assignment using a combination of 1D and 2D NMR techniques.
Caption: A logical workflow for the comprehensive NMR analysis of this compound.
Key HMBC Correlations for Structural Confirmation
The following diagram highlights the most critical long-range proton-carbon correlations that would be expected in the HMBC spectrum, which are essential for assigning the quaternary carbons and confirming the overall connectivity.
An In-Depth Technical Guide to the Mass Spectrometry of 7-Chloro-3-Methylbenzo[b]thiophene
Foreword: Charting the Molecular Landscape
In the intricate world of drug discovery and development, the precise characterization of molecular entities is paramount. Heterocyclic compounds, particularly those incorporating sulfur and halogen atoms, form the backbone of numerous pharmacologically active agents. 7-Chloro-3-Methylbenzo[b]thiophene is one such molecule, a key intermediate in the synthesis of various therapeutic compounds. Understanding its molecular integrity and fragmentation behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in ensuring the quality, stability, and safety of the final pharmaceutical product. This guide provides a comprehensive exploration of the mass spectrometry of this compound, offering a blend of theoretical principles and practical, field-proven methodologies.
The Molecular Profile of this compound
This compound possesses a molecular formula of C₉H₇ClS and a monoisotopic mass of approximately 181.9957 Da.[1] Its structure, featuring a fused benzene and thiophene ring system with chloro and methyl substituents, gives rise to a unique and predictable fragmentation pattern in mass spectrometry. The presence of chlorine, with its characteristic isotopic signature, provides a key diagnostic tool for its identification.
Ionization and Fragmentation: A Predictive Approach
Electron Ionization (EI) is the most common ionization technique for the analysis of relatively small, volatile organic molecules like this compound.[2][3][4] The high energy (typically 70 eV) of the electron beam in EI induces significant fragmentation, providing a detailed fingerprint of the molecule's structure.[2][3] Based on the established principles of mass spectrometry for halogenated and aromatic sulfur compounds, a detailed fragmentation pathway for this compound can be predicted.[5][6]
The initial event is the removal of an electron to form the molecular ion (M⁺˙). The presence of the chlorine atom, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M⁺˙ and (M+2)⁺˙ peak cluster.[7][8][9]
Predicted Fragmentation Pathways
The primary fragmentation routes from the molecular ion are expected to involve the cleavage of the C-Cl and C-CH₃ bonds, as well as rearrangements within the benzothiophene core.
-
Loss of a Chlorine Radical (Cl•): This is a common fragmentation pathway for chlorinated aromatic compounds, leading to the formation of a resonance-stabilized cation at m/z 147.[5]
-
Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the thiophene ring and the methyl group will result in a fragment at m/z 167.
-
Formation of a Tropylium-like Ion: Aromatic compounds often undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) or its derivatives. For this compound, this could involve the loss of C₂H₂SCl, leading to a fragment around m/z 91.
-
Fragmentation of the Benzothiophene Ring: Drawing parallels from the mass spectrum of 3-methylbenzothiophene, we can anticipate fragmentation of the heterocyclic ring itself, leading to smaller, characteristic ions.[5][10]
The following diagram illustrates the predicted fragmentation pathways of this compound under electron ionization.
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Crystal structure of "7-Chloro-3-MethylBenzo[B]Thiophene" derivatives
An In-depth Technical Guide to the Crystal Structure of 7-Chloro-3-Methylbenzo[b]thiophene Derivatives
Abstract
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its versatile biological activities and intriguing electronic properties.[1][2] The strategic placement of substituents, such as a chloro group at the 7-position and a methyl group at the 3-position, significantly modulates the molecule's physicochemical characteristics, influencing its solid-state architecture and, consequently, its application potential. This guide offers a comprehensive exploration of the crystal structure of this compound and its derivatives. While a definitive crystal structure for the parent this compound is not publicly available, this document provides a robust framework for its prediction and understanding through a comparative analysis of closely related structures. We delve into the synthetic pathways, crystallization protocols, and the principles of X-ray crystallographic analysis. Furthermore, we elucidate the critical structure-property relationships that govern the utility of these compounds, particularly as vital intermediates in the synthesis of advanced pharmaceutical agents.
Introduction: The Significance of the Benzo[b]thiophene Core
Heterocyclic compounds are fundamental to the development of novel therapeutics, with sulfur-containing systems like benzo[b]thiophene holding a privileged position.[1] This bicyclic aromatic scaffold, consisting of a fused benzene and thiophene ring, is a bioisostere of naphthalene and indole, allowing it to interact favorably with a wide range of biological targets. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][3][4]
The introduction of specific substituents onto the benzo[b]thiophene core is a key strategy in drug design to fine-tune a molecule's steric and electronic profile.
-
A Chloro Group at the 7-Position: The electron-withdrawing nature of the chlorine atom can influence the molecule's overall electron density, affecting its reactivity and potential for intermolecular interactions, such as halogen bonding.
-
A Methyl Group at the 3-Position: This small alkyl group can impact the molecule's conformation and packing in the solid state, influencing properties like solubility and melting point.
Understanding the precise three-dimensional arrangement of these molecules in a crystalline state is paramount for predicting their behavior and for the rational design of new, more potent derivatives.
Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from 2-chlorothiophenol.[5]
Experimental Protocol:
-
Step 1: S-Alkylation:
-
Dissolve 11.8 g of 2-chlorothiophenol in an aqueous solution of sodium hydroxide (4.0 g in 50 mL of water).
-
To this solution, add 9.3 g of chloroacetone.
-
Heat the mixture for 1 hour. Upon cooling, extract the product with methylene chloride.
-
Dry the organic extract with magnesium sulfate (MgSO₄) and concentrate it to obtain an oil.
-
-
Step 2: Cyclization:
-
Add the resulting oil to 100 g of polyphosphoric acid.
-
Slowly heat the mixture to 120°C.
-
Pour the hot mixture onto ice and extract with diethyl ether.
-
Wash the ether extract twice with water, dry with MgSO₄, and concentrate to an oil.
-
Purify the final product by distillation.[5]
-
Causality in Experimental Choices:
-
Base-Catalyzed S-Alkylation: The sodium hydroxide deprotonates the thiol group of 2-chlorothiophenol, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of chloroacetone.
-
Acid-Catalyzed Cyclization: Polyphosphoric acid acts as both a strong acid and a dehydrating agent, protonating the ketone and facilitating an intramolecular electrophilic aromatic substitution to form the thiophene ring, followed by dehydration to yield the final aromatic product.
From Synthesis to Single Crystal: The Art of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.
General Protocol for Crystallization of Benzo[b]thiophene Derivatives:
-
Solvent Selection: Choose a solvent or a solvent system in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature. Common choices for aromatic compounds include ethanol, methanol, ethyl acetate, toluene, and heptane.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Slow Cooling:
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in solubility promotes crystal growth.
-
-
Vapor Diffusion:
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Workflow from synthesis to single crystal growth.
Principles of Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.
Experimental Workflow:
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled (often to ~100 K) to minimize atomic thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal rotates, a detector collects the diffraction patterns.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods (e.g., direct methods or Patterson functions).
-
Structure Refinement: The initial atomic model is refined to best fit the experimental data, yielding precise bond lengths, bond angles, and thermal parameters.
-
Validation: The final structure is validated to ensure it is chemically and crystallographically sound.
dot graphdot { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: General workflow for X-ray crystal structure determination.
Comparative Structural Analysis of Benzo[b]thiophene Derivatives
In the absence of a published crystal structure for this compound, we can gain significant insights by examining the structures of its analogs. The packing arrangements and intermolecular interactions observed in these related compounds provide a strong basis for predicting the structural characteristics of the target molecule.
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
| 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | C₁₀H₁₂N₂S | Monoclinic | P2₁/c | The thiophene ring is essentially planar.[1] |
| C8-BTBT (Nonsymmetric) | C₂₂H₂₆S₂ | - | - | Lamellar structure with molecules in a "herringbone" fashion.[6][7] |
| C8-BTBT-C8 (Symmetric) | C₃₀H₄₂S₂ | - | - | Similar herringbone packing within a lamellar structure.[6][7] |
Common Packing Motifs and Intermolecular Interactions:
-
Herringbone Packing: A common motif in aromatic compounds, where molecules pack in an edge-to-face arrangement. This minimizes repulsive π-π interactions and maximizes attractive C-H···π interactions.
-
π-π Stacking: Face-to-face stacking of the aromatic benzo[b]thiophene cores is also possible, driven by van der Waals forces. The presence and nature of substituents heavily influence the stacking distance and offset.
-
Halogen Bonding: The chlorine atom at the 7-position can act as a halogen bond donor, interacting with electron-rich atoms (like the sulfur atom of a neighboring molecule) to form directional, non-covalent interactions that can significantly influence the crystal packing.
-
C-H···S and C-H···π Interactions: These weak hydrogen bonds are ubiquitous in the crystal structures of organic molecules and play a crucial role in stabilizing the overall three-dimensional architecture.
For this compound, we can predict a structure where the planar benzo[b]thiophene cores arrange in either a herringbone or a slipped-stack motif, with the chloro and methyl groups dictating the precise intermolecular contacts and overall symmetry of the crystal lattice.
Structure-Property Relationships: From Crystal Packing to Biological Activity
The solid-state structure of a molecule is intrinsically linked to its macroscopic properties and biological function.
-
Solubility and Bioavailability: The strength of the intermolecular interactions in the crystal lattice (lattice energy) must be overcome for a compound to dissolve. Stronger interactions, such as extensive hydrogen or halogen bonding, can lead to lower solubility and potentially lower bioavailability.
-
Polymorphism: The ability of a compound to exist in multiple crystal forms (polymorphs) is a critical consideration in drug development. Different polymorphs can have different stabilities, dissolution rates, and bioavailability, making polymorph screening essential.
-
Structure-Activity Relationship (SAR): The conformation of the molecule in the solid state can provide a low-energy model for how it might bind to a biological target.[6][8][9] For benzo[b]thiophene derivatives, the relative orientation of the substituents and the overall shape of the molecule, which are defined in the crystal structure, are key to their inhibitory activity against enzymes or receptors. For example, the hydroxy groups on certain aryl derivatives of benzo[b]thiophene have been shown to be essential for their antifungal activity.[3]
Applications in Drug Discovery: A Versatile Intermediate
This compound is a valuable precursor for more complex molecules, particularly in the pharmaceutical industry. Its brominated derivative, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, is a key intermediate in the synthesis of imidazole-based antifungal agents like Sertaconazole.[2][9][10]
The reactive bromomethyl group is susceptible to nucleophilic substitution, allowing for the attachment of various molecular fragments to the benzo[b]thiophene core.[2] This versatility enables the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.[2]
dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Role as an intermediate in pharmaceutical synthesis.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined, a comprehensive understanding of its likely solid-state behavior can be achieved through the principles of synthetic chemistry, crystallization science, and comparative structural analysis. The insights gleaned from related benzo[b]thiophene derivatives highlight the importance of intermolecular forces, such as herringbone packing and potential halogen bonding, in defining the crystal lattice. This structural framework is critical, as it dictates the material's physicochemical properties and provides a foundation for understanding its biological activity. The role of this molecule and its derivatives as versatile intermediates underscores the enduring importance of the benzo[b]thiophene scaffold in the ongoing quest for novel and effective therapeutic agents.
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Solubility of "7-Chloro-3-MethylBenzo[B]Thiophene" in organic solvents
An In-depth Technical Guide to the Solubility of 7-Chloro-3-Methylbenzo[b]thiophene in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental. It is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides an in-depth technical exploration of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes its known physicochemical properties, the established solubility behavior of its parent scaffold, benzothiophene, and qualitative insights from synthetic procedures to provide a robust predictive framework. Furthermore, a detailed experimental protocol is provided to empower researchers to determine its solubility in their specific solvent systems.
Physicochemical Profile of this compound
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. These properties dictate its interaction with various solvents at a molecular level.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClS | [1][2] |
| Molecular Weight | 182.67 g/mol | [1][2] |
| Appearance | Light yellow oil or slightly yellow transparent liquid | [1][2] |
| Boiling Point | 280.5 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.293 g/cm³ | [1] |
| Water Solubility | 9.63 mg/L at 20 °C | [2] |
| logP (XLogP3) | 3.9 | [1] |
| Topological Polar Surface Area | 28.2 Ų | [1] |
The high logP value and low water solubility clearly indicate that this compound is a non-polar, hydrophobic molecule.[1][2] The presence of a chloro- and a methyl- substituent on the benzothiophene scaffold further contributes to its lipophilicity.
Theoretical Framework and Predictive Solubility Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the non-polar nature of this compound, it is expected to exhibit higher solubility in non-polar organic solvents and poor solubility in polar solvents.
The parent compound, benzothiophene, is known to be soluble in common organic solvents such as acetone, ether, benzene, xylene, and chloroform, while being insoluble in water.[4][5][6] The addition of a chlorine atom and a methyl group to the benzothiophene core in this compound is not expected to drastically alter this general solubility profile.
Based on these principles, we can predict the solubility of this compound in a range of common laboratory solvents:
-
High Solubility is Expected in:
-
Aromatic Hydrocarbons: Toluene, Benzene, Xylenes
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
-
Moderate to Good Solubility is Likely in:
-
Esters: Ethyl acetate
-
Alkanes: Heptane, Hexane (solubility may be more limited in lower-chain alkanes)
-
-
Poor to Insoluble is Expected in:
-
Protic Polar Solvents: Water, Methanol, Ethanol (lower alcohols)
-
Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) (while these are excellent solvents for many organic compounds, the highly non-polar nature of this specific molecule may limit its solubility)
-
Qualitative evidence from synthetic procedures for this compound and its derivatives supports these predictions. Solvents such as methylene chloride and ethyl ether are frequently used for extraction, and n-heptane and petroleum ether are used in purification steps, indicating that the compound is soluble in these solvents.[7][8]
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable results in a research setting. The following is a detailed protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound
-
A range of organic solvents of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Calibrated volumetric flasks and pipettes
Experimental Workflow for Solubility Determination
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An In-depth Technical Guide to the Reactivity and Stability of the 7-Chloro-3-Methylbenzo[b]thiophene Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-chloro-3-methylbenzo[b]thiophene scaffold is a pivotal heterocyclic motif in medicinal chemistry, most notably as a cornerstone in the synthesis of the potent antifungal agent, Sertaconazole. Understanding the intrinsic reactivity and stability of this core is paramount for the optimization of synthetic routes, the prediction of degradation pathways, and the development of new, robust therapeutic agents. This guide provides a comprehensive analysis of the chemical behavior of the this compound core, delving into its reactivity towards electrophilic and nucleophilic reagents, the influence of its substituents on reaction regioselectivity, and its stability under various stress conditions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers with the foundational knowledge required for the effective utilization of this important chemical entity.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, is a privileged structure in drug discovery.[1] Its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiophene core's unique electronic and steric properties allow for diverse functionalization, making it a versatile template for medicinal chemists.
The specific substitution pattern of this compound imparts distinct characteristics that are crucial for its role as a key synthetic intermediate. The chloro group at the 7-position and the methyl group at the 3-position significantly influence the electron density distribution within the aromatic system, thereby dictating its reactivity and stability. This guide will explore these influences in detail, providing a predictive framework for the chemical behavior of this important molecule.
Synthesis of the this compound Core
The primary and most established synthetic route to this compound involves a multi-step process commencing from 2-chlorothiophenol.[2]
Synthetic Pathway
The synthesis proceeds via two key transformations: S-alkylation followed by intramolecular cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of the Intermediate Thioether
-
In a suitable reaction vessel, dissolve 11.8 g of 2-chlorothiophenol in a solution of 4.0 g of sodium hydroxide in 50 mL of water.
-
To this solution, add 9.3 g of chloroacetone.
-
Heat the reaction mixture for 1 hour.
-
After cooling, extract the mixture with methylene chloride.
-
Dry the organic extract over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to obtain the crude thioether as an oil.[2]
Step 2: Cyclization to this compound
-
Add the crude thioether oil to 100 g of polyphosphoric acid (PPA).
-
Slowly heat the mixture to 120°C.
-
Pour the hot mixture onto ice and extract with diethyl ether.
-
Wash the ether extract twice with water, dry over MgSO₄, and concentrate to an oil.
-
Purify the crude product by distillation to yield this compound.[2]
Reactivity of the this compound Core
The reactivity of the benzothiophene ring is a complex interplay of the inherent electronic properties of the bicyclic system and the directing effects of its substituents.
Electrophilic Aromatic Substitution
The benzothiophene ring is generally susceptible to electrophilic attack. The regioselectivity of this attack is governed by the ability of the intermediates to stabilize the positive charge. For the this compound core, the directing effects of the chloro and methyl groups must be considered.
-
Methyl Group (at C3): The methyl group is an activating, ortho, para-director.[3] However, in the context of the benzothiophene ring, its activating effect is primarily directed towards the C2 position.
-
Chloro Group (at C7): The chloro group is a deactivating, ortho, para-director due to the competing inductive electron withdrawal and resonance electron donation.[3] It will direct incoming electrophiles to the C6 and C4 positions.
Considering these effects, electrophilic substitution on the this compound core is predicted to occur preferentially on the benzene ring at the C4 and C6 positions, and on the thiophene ring at the C2 position. The relative reactivity of these positions will depend on the specific electrophile and reaction conditions.
Nitration: Nitration of substituted benzothiophenes often leads to a mixture of products. For instance, nitration of 3-bromo-2-methylbenzo[b]thiophene yields a mixture of the 4-nitro and 6-nitro derivatives, along with products resulting from substitution on the thiophene ring.[4][5] A similar outcome would be expected for the 7-chloro-3-methyl analog.
Halogenation: Direct halogenation of the benzothiophene ring is also a common electrophilic substitution reaction. The regioselectivity is again influenced by the existing substituents.
Reactivity of the Methyl Group: Radical Bromination
A critically important reaction of the this compound core is the radical bromination of the methyl group at the 3-position. This reaction is a key step in the synthesis of Sertaconazole and other derivatives.[6][7]
Reaction Scheme:
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"7-Chloro-3-MethylBenzo[B]Thiophene" as a heterocyclic building block
An In-depth Technical Guide to the Heterocyclic Building Block: 7-Chloro-3-MethylBenzo[B]Thiophene
Executive Summary
The benzo[b]thiophene scaffold is a privileged heterocyclic core in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, This compound , a strategically functionalized building block for organic synthesis. We will delve into its physicochemical properties, robust synthetic protocols, and key reactive transformations. The central thesis of this guide is to demonstrate how the specific arrangement of the chloro and methyl substituents provides a powerful handle for molecular elaboration, primarily through the highly reactive 3-(bromomethyl)-7-chlorobenzo[b]thiophene intermediate. This intermediate serves as a cornerstone in the synthesis of complex pharmaceutical agents, most notably in the development of imidazole-based antifungals.[2] This document is designed to provide both a strategic overview and actionable, field-proven methodologies for leveraging this core in drug discovery and development programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including reaction setup, purification, and storage.
Table 1: Physicochemical Properties of this compound and its Key Derivative
| Property | This compound | 3-(Bromomethyl)-7-chlorobenzo[b]thiophene | Data Source(s) |
| CAS Number | 17514-68-0 | 17512-61-7 | [3][4] |
| Molecular Formula | C₉H₇ClS | C₉H₆BrClS | [3][4] |
| Molecular Weight | 182.67 g/mol | 261.57 g/mol | [3][4] |
| Physical State | Liquid | Off-white Solid | [3][5] |
| Appearance | Slightly yellow transparent liquid | - | [3] |
| Melting Point | 11.2 °C | - | [3] |
| Boiling Point | ~276 °C (at 953.1 hPa) | 345.5 °C (at 760 mmHg) | [3][5] |
| Flash Point | 86 °C | 162.8 °C | [3][5] |
| Water Solubility | 9.63 mg/L (at 20 °C) | - | [3] |
| log P (octanol/water) | 4.19 | 4.1 (XLogP3) | [3][4] |
Synthesis of the Core Scaffold
The most direct and reliable synthesis of the this compound core involves a two-step process commencing with commercially available 2-chlorothiophenol. This method is advantageous due to its straightforward execution and scalability.
Synthetic Pathway: From Thiophenol to Benzothiophene
The synthesis proceeds via an initial S-alkylation of 2-chlorothiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization. The use of polyphosphoric acid (PPA) is critical, as it serves as both the acidic catalyst and a powerful dehydrating agent to drive the electrophilic aromatic substitution to completion.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[6]
-
Preparation of the Thioether Intermediate:
-
In a suitable reaction vessel, dissolve 11.8 g of 2-chlorothiophenol in an aqueous solution of sodium hydroxide (4.0 g in 50 mL of water).
-
To this solution, add 9.3 g of chloroacetone.
-
Heat the mixture for 1 hour. The causality here is a classic Williamson ether synthesis analogue, where the thiophenoxide anion acts as a nucleophile attacking the electrophilic carbon of chloroacetone.
-
After heating, cool the reaction mixture and extract the organic product into methylene chloride.
-
Dry the organic extract over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield the crude thioether oil.
-
-
Cyclization and Purification:
-
Add the crude thioether oil to 100 g of polyphosphoric acid (PPA).
-
Slowly and carefully heat the mixture to 120°C. PPA protonates the ketone, making it a potent electrophile that attacks the aromatic ring, leading to cyclization and subsequent dehydration.
-
Pour the hot mixture onto ice to quench the reaction and hydrolyze the PPA.
-
Extract the product with diethyl ether.
-
Wash the ether extract twice with water, dry over MgSO₄, and concentrate to an oil.
-
Purify the final product by distillation to yield this compound.
-
Activating the Core: The Gateway to Functionalization
The true synthetic power of this compound is unlocked by functionalizing the C3-methyl group. The conversion of this relatively inert group into a reactive electrophilic handle is the single most important transformation for this building block.
Benzylic Bromination: Creating a Potent Electrophile
The most effective method for activating the methyl group is a free-radical bromination using N-bromosuccinimide (NBS). This reaction selectively targets the benzylic protons, yielding the highly valuable intermediate, 3-(bromomethyl)-7-chlorobenzo[b]thiophene .[7][8] This intermediate is a potent electrophile, readily undergoing nucleophilic substitution reactions.[2][7]
Caption: Key functionalization pathway via the bromomethyl intermediate.
Validated Protocol for Benzylic Bromination
This protocol is based on an environmentally improved industrial method.[8][9]
-
Reactor Charging: In a reaction flask equipped for reflux and irradiation, add 29.3 g of 3-methyl-7-chlorobenzo[b]thiophene to 230 g of n-heptane. The choice of n-heptane is critical; it replaces hazardous solvents like carbon tetrachloride, offering lower toxicity without compromising reaction efficiency.[9]
-
Initiation: Begin stirring and irradiate the mixture with a 200W bulb. Add 1.76 g of benzoyl peroxide, which acts as a radical initiator.
-
Bromination: Heat the mixture to reflux (boiling). Add 29.89 g of N-bromosuccinimide (NBS) in portions. NBS is the ideal brominating agent as it maintains a low, steady concentration of bromine radicals, minimizing side reactions like aromatic bromination.
-
Reaction Completion: Continue stirring under reflux for 4-6 hours after the NBS addition is complete.
-
Work-up and Isolation:
-
Cool the reaction mixture. The byproduct, succinimide, will precipitate and can be removed by filtration.
-
Concentrate the filtrate until the product begins to precipitate.
-
Allow the mixture to stand for 3-5 hours to ensure complete crystallization.
-
Collect the solid product by filtration and wash the filter cake with petroleum ether to yield pure 3-(bromomethyl)-7-chlorobenzo[b]thiophene.
-
Table 2: Solvent Effects on Benzylic Bromination Yield and Purity
| Solvent | Molar Yield | HPLC Purity | Environmental/Safety Profile | Data Source |
| n-Heptane | 58% | 98.2% | Low toxicity, not ozone-depleting | [10] |
| Carbon Tetrachloride | 54% | 94.0% | High toxicity, ozone-depleting | [10] |
Application in Medicinal Chemistry: A Gateway to Antifungals
The primary application of this compound, via its bromomethyl derivative, is in the synthesis of antifungal agents.[2] It is a documented impurity and key intermediate for Sertaconazole , an imidazole antifungal that functions by inhibiting ergosterol biosynthesis in fungal cell membranes.[10]
The synthetic logic is straightforward: the electron-rich nitrogen of an imidazole derivative acts as the nucleophile, displacing the bromide from the 3-(bromomethyl)-7-chlorobenzo[b]thiophene electrophile to form the final carbon-nitrogen bond of the active pharmaceutical ingredient (API).[11] The benzo[b]thiophene moiety is not merely a scaffold but an active pharmacophore that enhances biological activity.[1]
Caption: Logical flow from building block to Active Pharmaceutical Ingredient.
The versatility of this building block allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to modern drug discovery.[7] By reacting the bromomethyl intermediate with diverse libraries of nucleophiles, chemists can rapidly generate novel analogues to screen for enhanced potency, selectivity, or improved pharmacokinetic profiles against a range of biological targets.
Safety and Handling
This compound and its brominated derivative should be handled with appropriate safety precautions.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]
-
Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a cool, dry place away from incompatible materials. The brominated intermediate should be stored at 2-8°C.[11]
For complete safety information, always consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.[3][11]
Conclusion
This compound is more than a simple heterocyclic compound; it is a highly strategic and enabling building block for chemical synthesis. Its value is rooted in a simple, yet powerful, two-step activation sequence: a robust synthesis to create the core, followed by a selective benzylic bromination to install a highly reactive electrophilic handle. This pathway provides medicinal chemists with a reliable and versatile platform to construct complex molecular architectures, particularly for antifungal agents and other potential therapeutics. The well-established protocols and favorable environmental shift away from chlorinated solvents further solidify its position as an indispensable tool in the modern drug discovery arsenal.
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- Ningbo Inno Pharmchem Co., Ltd. The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. [URL: https://www.inno-pharmchem.com/blog/exploring-benzobthiophene-derivatives-the-role-of-7-chloro-3-bromomethylbenzobthiophene/]
- Google Patents. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. [URL: https://patents.google.
- BenchChem. An In-depth Technical Guide to 3-(Bromomethyl)-7-chloro-1-benzothiophene. [URL: https://www.benchchem.
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- BenchChem. An In-depth Technical Guide to the Synthesis of 3-bromo-7-chloro-1-benzothiophene. [URL: https://www.benchchem.com/technical-guides/3-bromo-7-chloro-1-benzothiophene-synthesis-guide]
- Echemi. 7-CHLORO BENZO[B]THIOPHENE | 17512-61-7, 3-(BROMOMETHYL). [URL: https://www.echemi.com/products/3-(bromomethyl)-7-chloro-benzobthiophene.html]
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- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10827258/]
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Antifungals: Utilizing 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. [URL: https://www.inno-pharmchem.com/blog/the-chemistry-behind-antifungals-utilizing-3-bromomethyl-7-chlorobenzobthiophene/]
- National Institutes of Health (NIH). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863073/]
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Methodological & Application
Synthesis and Evaluation of 7-Chloro-3-Methylbenzo[b]thiophene Derivatives as Potential Antifungal Agents
An Application Note and Protocol for Researchers
Authored by: A Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance, particularly the rise of drug-resistant fungal pathogens, presents a formidable challenge to global health.[1] This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of a focused library of derivatives based on the 7-chloro-3-methylbenzo[b]thiophene core. We further detail a robust, standardized methodology for screening these novel compounds for antifungal activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Introduction: The Rationale for Benzo[b]thiophene Scaffolds
Benzo[b]thiophenes are bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Their structural resemblance to endogenous molecules allows them to interact with various biological targets. In the realm of antifungal drug discovery, derivatives of this scaffold have shown promising activity against clinically relevant fungi such as Candida and Aspergillus species.[2] The strategic placement of substituents on the benzo[b]thiophene ring system allows for the fine-tuning of their physicochemical properties and biological activity, making it an ideal template for generating compound libraries for high-throughput screening.
This protocol focuses on the this compound core. The chloro-substituent at the 7-position can influence the molecule's electronic properties and metabolic stability, while the methyl group at the 3-position serves as a convenient handle for further chemical modification and diversification.
Synthesis of the Core Intermediate: this compound
The foundational step in this workflow is the efficient synthesis of the starting material. The selected method proceeds via a two-step, one-pot reaction involving S-alkylation followed by an acid-catalyzed intramolecular cyclization.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established procedures for benzothiophene synthesis.[5]
Materials:
-
2-Chlorothiophenol
-
Chloroacetone
-
Sodium Hydroxide (NaOH)
-
Polyphosphoric Acid (PPA)
-
Methylene Chloride (DCM)
-
Ethyl Ether
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle
Procedure:
-
S-Alkylation: a. In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 50 mL of deionized water. b. To this basic solution, add 11.8 g of 2-chlorothiophenol with stirring. c. Add 9.3 g of chloroacetone dropwise to the reaction mixture. d. Attach a reflux condenser and heat the mixture at 100°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction (Part 1): a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 50 mL portions of methylene chloride. c. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil. This intermediate is the thioether, 1-((2-chlorophenyl)thio)propan-2-one.
-
Cyclization: a. In a separate flask, pre-heat 100 g of polyphosphoric acid to approximately 80°C. b. Slowly add the crude oil from the previous step to the hot PPA with vigorous stirring. c. Carefully heat the mixture to 120°C and maintain this temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Purification (Part 2): a. Pour the hot reaction mixture carefully onto a beaker filled with crushed ice. b. Extract the resulting slurry three times with 100 mL portions of ethyl ether. c. Combine the ether extracts and wash twice with deionized water. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil. e. Purify the crude oil by vacuum distillation to obtain pure this compound.
Causality and Insights: The initial step is a classic Williamson ether synthesis, adapted for sulfur (S-alkylation), where the thiophenoxide anion acts as a nucleophile attacking the electrophilic carbon of chloroacetone. The subsequent cyclization is a Pictet-Spengler type reaction catalyzed by polyphosphoric acid, which serves as both a strong acid and a dehydrating agent to promote the intramolecular electrophilic aromatic substitution, forming the thiophene ring.
Diversification Strategy: Generating a Derivative Library
A key strategy in drug discovery is to create a library of related compounds to explore the structure-activity relationship (SAR). A highly effective method for diversifying the core structure is to functionalize the 3-methyl group, transforming it into a reactive handle for subsequent nucleophilic substitutions.
Protocol 3.1: Bromination of the 3-Methyl Group
This protocol utilizes a free-radical bromination reaction to selectively halogenate the benzylic methyl group.[6][7]
Materials:
-
This compound (from Protocol 2.1)
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
n-Heptane or Carbon Tetrachloride (use of n-heptane is preferred for environmental reasons)
-
Petroleum Ether
-
Reaction flask with reflux condenser and light source (e.g., 200W bulb)
Procedure:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser, dissolve 29.3 g of this compound in 230 g of n-heptane.
-
Initiation: Begin stirring and irradiate the flask with a 200W bulb. Add 1.76 g of benzoyl peroxide (the radical initiator).
-
Bromination: Heat the mixture to reflux (boiling). Add 29.89 g of N-bromosuccinimide in small portions over 30 minutes.
-
Reaction: Continue stirring at reflux under irradiation for 4-6 hours until TLC analysis indicates completion.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. b. Filter the mixture to remove the solid succinimide. c. Concentrate the filtrate under reduced pressure until a precipitate (the product) begins to form. d. Allow the concentrated solution to stand for 3-5 hours to maximize crystallization. e. Filter the mixture and wash the collected solid with cold petroleum ether to yield 3-(bromomethyl)-7-chloro-1-benzothiophene.
Expert Rationale: This reaction proceeds via a free-radical chain mechanism. The initiator (BPO) generates radicals upon heating/irradiation, which abstract a hydrogen atom from NBS to form a bromine radical. The bromine radical then selectively abstracts a hydrogen from the methyl group (the most labile C-H bond due to benzylic stabilization), creating a benzylic radical. This radical then reacts with NBS to form the product and a new radical, propagating the chain.
Workflow for Derivative Synthesis
The resulting 3-(bromomethyl)-7-chloro-1-benzothiophene is a versatile electrophile. A library of derivatives can be readily synthesized via nucleophilic substitution (Sₙ2) reactions with various nucleophiles such as amines, thiols, and alcohols to introduce diverse functional groups.
Antifungal Screening: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold-standard for determining the MIC of a compound against fungal pathogens, as per the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Protocol 4.1: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
This protocol is adapted from the CLSI M27 document.[8]
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Reference antifungals (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or 0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions: a. Prepare 10 mg/mL stock solutions of each test compound and control drug in DMSO. b. Create working solutions by diluting the stock solutions in RPMI-1640 medium to twice the highest final concentration desired (e.g., 64 µg/mL for a final test range of 0.03 to 32 µg/mL).
-
Inoculum Preparation: a. Subculture the yeast strain on an SDA plate and incubate at 35°C for 24 hours. b. Harvest several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). d. Perform a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Plate Preparation and Inoculation: a. In a sterile 96-well plate, add 100 µL of RPMI-1640 medium to columns 2-11. b. Add 200 µL of the working antifungal solution (2x concentrated) to the wells in column 1. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (medium only, no inoculum). e. Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL, and the drug concentrations will be halved to their final test concentrations.
-
Incubation and Endpoint Determination: a. Incubate the plate at 35°C for 24-48 hours. b. The MIC is determined by visual inspection as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.[8]
Data Presentation and Structure-Activity Relationship (SAR)
Quantitative data from synthesis and screening should be organized systematically for clear interpretation and comparison.
Table 1: Synthesis Yields of Benzo[b]thiophene Derivatives
| Compound ID | R-Group (from Nucleophile) | Yield (%) | Physical State |
| Core-Br | -CH₂Br | e.g., 75 | White Solid |
| Deriv-01 | e.g., -CH₂-N(CH₃)₂ | e.g., 82 | Pale Oil |
| Deriv-02 | e.g., -CH₂-S-Ph | e.g., 88 | Yellow Solid |
| ... | ... | ... | ... |
Table 2: Antifungal Activity (MIC) of Benzo[b]thiophene Derivatives
| Compound ID | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Cytotoxicity (CC₅₀, µg/mL) |
| Deriv-01 | e.g., 16 | e.g., 32 | e.g., >64 |
| Deriv-02 | e.g., 4 | e.g., 8 | e.g., 50 |
| ... | ... | ... | ... |
| Fluconazole | e.g., 0.5 | e.g., N/A | e.g., High |
Interpreting the Data: The goal is to establish a Structure-Activity Relationship (SAR). By comparing the chemical structures of the derivatives in Table 1 with their corresponding antifungal activities in Table 2, researchers can deduce which functional groups enhance potency and which diminish it. For example, studies have shown that the presence of hydroxy groups or the absence of an ester group at certain positions can be essential for activity.[2][3] A successful SAR study guides the rational design of next-generation compounds with improved efficacy and reduced toxicity.
Conclusion
This application guide provides a robust and detailed framework for the synthesis and antifungal evaluation of novel this compound derivatives. By following these protocols, researchers can efficiently generate a library of new chemical entities and screen them for biological activity, contributing to the critical pipeline of new antifungal drug candidates. The key to success lies not only in the precise execution of these steps but also in the careful analysis of the resulting SAR data to inform future drug design efforts.
References
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-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
- Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria.University of West Florida - Research Portal.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.Thieme Connect.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.Semantic Scholar.
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Gewald reaction. Wikipedia. Available at: [Link]
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Synthesis of this compound. PrepChem.com. Available at: [Link]
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Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety. PubMed. Available at: [Link]
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.International Journal of Pharmaceutical Sciences Review and Research.
-
Design, synthesis and antifungal activity of novel α‐methylene‐γ‐butyrolactone derivatives containing benzothiophene moiety. ResearchGate. Available at: [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]
-
Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. ResearchGate. Available at: [Link]
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Center for Biotechnology Information. Available at: [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. National Center for Biotechnology Information. Available at: [Link]
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-
Antifungal benzo[b]thiophene 1,1-dioxide IMPDH inhibitors exhibit pan-assay interference (PAINS) profiles. PubMed. Available at: [Link]
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Mechanisms of action in antifungal drugs. EBSCO. Available at: [Link]
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Application Note & Protocol: Selective Benzylic Bromination of 7-Chloro-3-Methylbenzo[b]thiophene
Abstract: This document provides a comprehensive technical guide for the synthesis of 3-(bromomethyl)-7-chlorobenzo[b]thiophene, a critical intermediate in pharmaceutical development, via the selective free-radical bromination of 7-Chloro-3-Methylbenzo[b]thiophene.[1][2][3][4][5] We delve into the underlying reaction mechanism, present a detailed and field-proven experimental protocol, and outline the necessary safety precautions for handling the hazardous materials involved. This guide is intended for researchers, medicinal chemists, and process development scientists.
Scientific Introduction & Significance
The benzo[b]thiophene scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The specific derivative, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, is a highly valuable synthetic intermediate, primarily due to the reactive bromomethyl handle at the 3-position.[1][2] This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions to allow for the facile introduction of diverse molecular fragments.[2] This capability is fundamental to building complex molecular architectures and exploring structure-activity relationships in drug discovery programs, particularly in the synthesis of antifungal agents.[2][3][4]
The most efficient and selective method for synthesizing this key intermediate is the benzylic bromination of the readily available precursor, this compound. This transformation is typically achieved using N-bromosuccinimide (NBS) under free-radical conditions.[1][6][7]
Reaction Mechanism: Free-Radical Benzylic Bromination
The selective bromination of the methyl group at the C3 position, without affecting the aromatic rings, is accomplished through a free-radical chain reaction.[8][9][10] The use of N-bromosuccinimide (NBS) is crucial as it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction medium, which favors radical substitution over electrophilic aromatic addition.[8][9][11]
The reaction proceeds through three classical stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, typically benzoyl peroxide, upon heating or irradiation.[11][12] The resulting radicals then abstract a hydrogen from trace amounts of HBr present to generate a bromine radical (Br•).
-
Propagation: This is a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the methyl group of this compound. This step is highly regioselective for the benzylic position because the resulting benzylic radical is significantly stabilized by resonance with the benzo[b]thiophene ring system.[8][9]
-
The stabilized benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, and a new bromine radical, which continues the chain.[8][11]
-
-
Termination: The reaction ceases when radicals combine with each other to form stable, non-reactive molecules.
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Reactor Setup: Assemble a multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel or powder funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charging the Reactor: To the flask, add this compound (29.3 g) and n-heptane (230 g). [1][6]3. Initiation: Begin stirring the mixture. Add the benzoyl peroxide (1.76 g) to the flask. [1][6]For enhanced initiation, irradiate the flask with a 200W bulb. [6][7]4. Heating: Heat the reaction mixture to a vigorous reflux.
-
Addition of NBS: Once refluxing, begin adding the N-bromosuccinimide (29.89 g) in small portions (batches) over a period of 30-60 minutes. [1][6]This controlled addition is critical to maintain a low concentration of bromine and prevent runaway reactions.
-
Reaction Monitoring: After the final addition of NBS, continue to stir the mixture under reflux for 4 to 6 hours. [6]The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate out of the solution. Filter the mixture to remove the succinimide solid, and wash the solid with a small amount of cold n-heptane.
-
Product Isolation: Combine the filtrates and concentrate the solution under reduced pressure until a precipitate (the desired product) begins to form. [1][6]9. Crystallization and Purification: Allow the concentrated mixture to stand for 3-5 hours, preferably in a cold bath, to maximize crystallization. [1][6]Collect the solid product by filtration. Wash the filter cake with cold petroleum ether to remove any remaining impurities. [1]10. Drying: Dry the final product, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, under vacuum to obtain a solid.
Safety & Hazard Management
This procedure involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). [13][14]* N-Bromosuccinimide (NBS): NBS is a strong oxidizer, corrosive, and a skin and eye irritant. [13][15][16][17][18]It may intensify fire and can cause an allergic skin reaction. [15][16]Avoid contact with combustible materials, skin, and eyes. [17]Store in a cool, dry place away from light and moisture. [13][16]* Benzoyl Peroxide: This is a strong oxidizing agent and a potent organic peroxide. It is highly flammable and can be explosive if subjected to heat, shock, friction, or contamination. [19]It is also a skin and eye irritant and may cause skin sensitization. [19][20][21]Store in its original container in a cool, ventilated area away from heat sources and incompatible materials. [14]Use non-sparking tools for handling. [19]* n-Heptane: This is a flammable liquid. Keep away from ignition sources. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
3-(bromomethyl)-7-chlorobenzo[b]thiophene (Product): As with many benzylic bromides, the product should be treated as a lachrymator (tear-inducing) and a skin/eye irritant. [22]Handle with care in a fume hood and avoid inhalation or skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive materials before disposal.
References
-
Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved from [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. (2021). CN113480517A. Google Patents.
-
Benzoyl peroxide - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Retrieved from [Link]
-
The Mechanism of Benzylic Bromination with N-Bromosuccinimide. (1953). Journal of the American Chemical Society. Retrieved from [Link]
-
The Effect of Benzoyl Peroxide on the Bromination of Methylthiophenes by N-Bromosuccinimide. (1949). Journal of the American Chemical Society. Retrieved from [Link]
-
Carbon Tetrachloride (HSG 108, 1998). (1998). INCHEM. Retrieved from [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link]
-
N-Bromosuccinimide Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016). Loba Chemie. Retrieved from [Link]
-
BENZOYL PEROXIDE. (1978). CDC Stacks. Retrieved from [Link]
-
Benzoyl peroxide: Key Safety & Patient Guidance. (2025). Drugs.com. Retrieved from [Link]
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Facts About Benzoyl Peroxide in Skincare. (n.d.). CeraVe. Retrieved from [Link]
-
Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. (2023). WIPO Patentscope. Retrieved from [Link]
-
Carbon Tetrachloride - Toxic Substance Portal. (n.d.). CDC. Retrieved from [Link]
-
Carbon Tetrachloride. (2023). Wisconsin Department of Health Services. Retrieved from [Link]
-
Benzoyl Peroxide Topical Wash: Instructions & Warnings. (n.d.). Cleveland Clinic. Retrieved from [Link]
-
Carbon tetrachloride. (n.d.). Wikipedia. Retrieved from [Link]
-
The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Effect of Benzoyl Peroxide on the Bromination of Methylthiophenes by N-Bromosuccinimide. (1949). Journal of the American Chemical Society. Retrieved from [Link]
-
3-(Bromomethyl)-7-chlorobenzo[b]thiophene CAS 17512-61-7: A Key Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
A novel method for the bromination of thiophenes. (2004). ResearchGate. Retrieved from [Link]
-
3-(Bromomethyl)-7-chlorobenzo[b]thiophene. (n.d.). PubChem. Retrieved from [Link]
-
For each compound, predict the major product of free-radical bromination. (n.d.). Pearson+. Retrieved from [Link]
-
3-thenyl bromide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Foreword: Unlocking the Potential of a Privileged Scaffold
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a deep dive into the synthetic utility of a crucial molecular intermediate: 3-(bromomethyl)-7-chlorobenzo[b]thiophene. The benzo[b]thiophene core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5]
The strategic placement of a reactive bromomethyl group at the 3-position transforms this scaffold into a versatile electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[6][7] This guide is designed not merely as a set of instructions, but as a comprehensive resource grounded in mechanistic understanding and practical, field-proven insights. We will explore the causality behind experimental choices, provide self-validating protocols, and link to authoritative sources to ensure the highest level of scientific integrity.
Mechanistic Considerations: The SN1/SN2 Dichotomy at the Benzylic-like Position
The carbon of the bromomethyl group in 3-(bromomethyl)-7-chlorobenzo[b]thiophene is analogous to a benzylic carbon. Consequently, its nucleophilic substitution reactions can, in principle, proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway. The prevailing mechanism is a function of the nucleophile's strength, the solvent's polarity, and the reaction temperature.
SN2 Pathway: This pathway is favored by strong, anionic nucleophiles (e.g., thiolates, alkoxides, primary/secondary amines) in polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry (though not relevant for this achiral substrate). The rate is dependent on the concentration of both the substrate and the nucleophile.
SN1 Pathway: This pathway becomes more likely with weak, neutral nucleophiles (e.g., water, alcohols) in polar protic solvents (e.g., ethanol, water). The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized carbocation. The benzo[b]thiophene ring effectively delocalizes the positive charge, making this intermediate relatively stable. This carbocation is then rapidly captured by the nucleophile.
The choice of reaction conditions is therefore paramount in directing the reaction towards the desired outcome and minimizing side products. For the synthesis of discrete, well-defined molecules, conditions favoring the SN2 pathway are generally preferred as they offer greater control.
Caption: Sₙ1 vs. Sₙ2 pathways for nucleophilic substitution.
Applications in Medicinal Chemistry: Building Bioactive Molecules
The true value of 3-(bromomethyl)-7-chlorobenzo[b]thiophene lies in its role as a scaffold for diversification. By reacting it with a wide array of nucleophiles, chemists can rapidly generate libraries of compounds for biological screening. Each new linkage—ether, thioether, amine, etc.—imparts unique physicochemical properties to the final molecule, influencing its solubility, membrane permeability, and target-binding affinity.
A prime example is the synthesis of the antifungal agent Sertaconazole . In this process, the hydroxyl group of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol acts as the nucleophile, displacing the bromide to form a crucial ether linkage. This reaction highlights the industrial relevance of this chemistry.
Below is a conceptual workflow illustrating how different classes of nucleophiles lead to diverse molecular families, each with potential therapeutic applications.
Caption: Synthetic diversification of the starting material.
Experimental Protocols
The following protocols are designed to be robust and reproducible. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of an Ether Linkage (Sertaconazole Intermediate Analogue)
This protocol is adapted from the synthesis of Sertaconazole and demonstrates the formation of an ether linkage using a phase-transfer catalyst, which is ideal for reactions with anionic nucleophiles that have limited solubility in organic solvents.
Materials:
-
3-(bromomethyl)-7-chlorobenzo[b]thiophene
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium hydrogen sulfate (or similar phase-transfer catalyst)
-
Toluene
-
Water (deionized)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add toluene, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (1.0 eq), and tetrabutylammonium hydrogen sulfate (0.05 eq).
-
Add a solution of sodium hydroxide (4.9 eq) in water.
-
Heat the mixture to 35-40 °C and stir for 15 minutes.
-
Separately, dissolve 3-(bromomethyl)-7-chlorobenzo[b]thiophene (1.1 eq) in toluene.
-
Add the solution of the bromomethyl compound to the reaction mixture dropwise over 30 minutes, maintaining the temperature between 37-40 °C.
-
Stir the reaction at this temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of an Amine Linkage (N-Alkylation)
This protocol describes a general procedure for the reaction with a secondary amine, a common transformation in the synthesis of CNS-active agents.
Materials:
-
3-(bromomethyl)-7-chlorobenzo[b]thiophene
-
Piperidine (or other secondary amine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 3-(bromomethyl)-7-chlorobenzo[b]thiophene (1.0 eq) in acetonitrile.
-
Add the secondary amine (e.g., piperidine, 1.2 eq) to the solution.
-
Add a mild base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq) to act as a scavenger for the HBr generated.
-
Stir the mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, filter off the inorganic salts (if K₂CO₃ was used).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of a Thioether Linkage (S-Alkylation)
This protocol outlines the formation of a thioether, a moiety present in many antimicrobial and anticancer compounds.
Materials:
-
3-(bromomethyl)-7-chlorobenzo[b]thiophene
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Add the thiol (e.g., thiophenol, 1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve 3-(bromomethyl)-7-chlorobenzo[b]thiophene (1.0 eq) in anhydrous THF.
-
Add the solution of the bromomethyl compound dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify by column chromatography.
Summary of Reaction Conditions
The choice of base and solvent is critical for achieving high yields and purity. The following table provides a general guideline for selecting appropriate conditions for various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Recommended Base | Recommended Solvent(s) | Typical Temp. (°C) |
| Alcohols (O-Nu) | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol | NaOH (with PTC) | Toluene/Water | 35-40 |
| Amines (N-Nu) | Piperidine | K₂CO₃, DIPEA | Acetonitrile, DMF | 25-60 |
| Thiols (S-Nu) | Thiophenol | NaH, Cs₂CO₃ | THF, DMF | 0 to 25 |
| Azides (N-Nu) | Sodium Azide (NaN₃) | None required | DMF, DMSO | 25 |
PTC: Phase-Transfer Catalyst; DIPEA: Diisopropylethylamine; DMF: Dimethylformamide; THF: Tetrahydrofuran; DMSO: Dimethyl sulfoxide.
Concluding Remarks
3-(Bromomethyl)-7-chlorobenzo[b]thiophene is a powerful and versatile intermediate for the synthesis of complex molecules of interest to the pharmaceutical and materials science industries. A thorough understanding of the principles of nucleophilic substitution, coupled with the robust protocols provided herein, will empower researchers to efficiently and effectively utilize this valuable building block. The synthetic pathways enabled by this reagent are vast, offering fertile ground for the discovery of novel therapeutic agents and functional materials.
References
- Patel, J., Bhadania, A., & Patel, J. (2020). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives.
- Kaur, N., & Kishore, D. (2014). A review on the synthesis and biological significance of benzo[b]thiophene derivatives. Bioorganic & Medicinal Chemistry, 22(12), 3049-3062.
- T. M. Dhanya, G. Anjali Krishna, et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives.
- Mishra, P., & Soni, P. (2018). A review on recent advances in the synthesis and medicinal applications of benzothiophene derivatives. Journal of Heterocyclic Chemistry, 55(8), 1741-1765.
- Romagnoli, R., Baraldi, P. G., et al. (2008). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & Medicinal Chemistry, 16(12), 6145-6154.
- Chen, B., et al. (2002). Process for synthesizing sertaconazole. CN1358719A.
- Petschen, I., Camps, X., & Sallares, J. (2007). Method for manufacturing imidazole compounds and salts and pseudopolymorphs thereof. EP1788876A1.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Antifungals: Utilizing 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. PharmaCompass.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. PharmaCompass.
- Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide. Organic Syntheses, 33, 90.
- BenchChem. (2023). A Comparative Guide to the Reactivity of 3-(Bromomethyl)selenophene and 3-(bromomethyl)thiophene. BenchChem.
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- 3. researchgate.net [researchgate.net]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry. | Semantic Scholar [semanticscholar.org]
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- 7. nbinno.com [nbinno.com]
Application Note & Protocols: 7-Chloro-3-Methylbenzo[b]thiophene as a Pivotal Intermediate in the Synthesis of Sertaconazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Sertaconazole is a potent, broad-spectrum antifungal agent widely utilized in the treatment of superficial mycoses.[1][2] Its unique chemical architecture, which combines an imidazole moiety with a benzothiophene ring, is critical to its therapeutic efficacy.[2] This guide provides an in-depth examination of the synthesis of Sertaconazole, with a specific focus on the preparation and utilization of the key intermediate, 7-Chloro-3-Methylbenzo[b]thiophene. We will elucidate the strategic importance of this intermediate, detail the subsequent chemical transformations leading to the active pharmaceutical ingredient (API), and provide comprehensive, field-tested protocols. The methodologies described herein are grounded in established chemical literature and patents, ensuring reliability and reproducibility for research and development applications.
Introduction: The Strategic Importance of the Benzothiophene Moiety
Sertaconazole's mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][3] The lipophilic benzothiophene group enhances the drug's penetration into the skin and contributes to its potent fungicidal activity.[2][4] The synthesis of Sertaconazole hinges on the successful construction of its core structure, which is achieved by coupling the benzothiophene unit with the imidazole-ethanol side chain.
The journey to Sertaconazole begins with the synthesis of this compound. This molecule is not merely a precursor; its specific substitution pattern is pre-designed for efficient downstream functionalization. The methyl group at the 3-position serves as a handle for introducing a reactive electrophilic center, essential for the final coupling step.
Overall Synthetic Workflow
The synthesis can be logically segmented into three primary stages:
-
Formation of the Benzothiophene Core: Synthesis of this compound.
-
Activation of the Intermediate: Conversion of the 3-methyl group into a reactive 3-bromomethyl group. This step is critical as the bromomethyl derivative is a potent alkylating agent.[5][6]
-
Final Assembly and Salt Formation: N-alkylation of the imidazole derivative with the activated benzothiophene intermediate to form the Sertaconazole free base, followed by conversion to the stable nitrate salt.[7][8]
Synthesis of the Key Intermediate: this compound
The construction of the benzothiophene ring is achieved via a two-step process involving S-alkylation followed by an acid-catalyzed intramolecular cyclization. This method is robust and provides the desired core structure efficiently.
Principle and Causality
The synthesis begins with the nucleophilic attack of the thiophenol sulfur on chloroacetone. The resulting thioether is then subjected to cyclization using polyphosphoric acid (PPA). PPA serves as both a strong acid and a dehydrating agent, promoting the electrophilic attack of the ketone's carbonyl carbon onto the electron-rich aromatic ring, leading to the formation of the fused thiophene ring system.
Experimental Protocol: Synthesis of this compound[9]
Materials:
-
2-Chlorothiophenol
-
Chloroacetone
-
Sodium Hydroxide (NaOH)
-
Polyphosphoric Acid (PPA)
-
Methylene Chloride (DCM)
-
Ethyl Ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
S-Alkylation:
-
Prepare a solution of sodium hydroxide (4.0 g) in water (50 mL).
-
To this basic solution, add 2-chlorothiophenol (11.8 g). Stir until a clear solution of the sodium thiophenolate is formed.
-
Add chloroacetone (9.3 g) to the solution.
-
Heat the reaction mixture for 1 hour. A gentle reflux is typically sufficient.
-
After heating, cool the mixture to room temperature and extract with methylene chloride.
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate thioether as an oil.
-
-
Cyclization:
-
Carefully add the crude thioether oil obtained in the previous step to polyphosphoric acid (100 g).
-
Slowly heat the mixture with stirring to 120 °C. The viscosity will be high, so mechanical stirring is recommended. Maintain this temperature until reaction completion (monitored by TLC).
-
Pour the hot, viscous mixture carefully onto crushed ice. This will hydrolyze the PPA and precipitate the product.
-
Extract the product from the aqueous mixture with ethyl ether (2x).
-
Wash the combined ether extracts with water twice to remove residual acid.
-
Dry the ether layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the oil by vacuum distillation to yield pure this compound.
-
Activation via Bromination: Preparation of 7-Chloro-3-(bromomethyl)benzo[b]thiophene
To facilitate the subsequent N-alkylation, the inert methyl group at the 3-position must be converted into a good leaving group. Benzylic bromination using N-Bromosuccinimide (NBS) under radical initiation is the method of choice for this transformation due to its high regioselectivity for the allylic/benzylic position.[9]
Mechanism Rationale
The reaction proceeds via a free-radical chain mechanism. An initiator, such as benzoyl peroxide, decomposes upon heating or irradiation to form radicals. These radicals abstract a hydrogen atom from the methyl group of the benzothiophene, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to propagate the chain and form the desired brominated product. Using a non-polar solvent like n-heptane prevents competing ionic reactions.[10]
Experimental Protocol: Radical Bromination[10][11]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO), radical initiator
-
n-Heptane (or other suitable non-polar solvent)
-
Petroleum Ether
Procedure:
-
Charge a reaction flask equipped with a reflux condenser and a light source (e.g., 200W bulb) with this compound and n-heptane.[9][10]
-
Add a catalytic amount of benzoyl peroxide to the stirred mixture.
-
Heat the mixture to reflux (boiling).
-
Once refluxing, add N-bromosuccinimide (1.0 to 1.1 molar equivalents) in portions over time to control the reaction rate and temperature.[10]
-
Continue stirring at reflux for 4-6 hours after the final addition of NBS. Monitor the reaction progress by TLC.[9][10]
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide.
-
Concentrate the filtrate under reduced pressure until the product begins to precipitate.
-
Allow the mixture to stand for 3-5 hours to ensure complete crystallization.[10]
-
Collect the solid product by filtration and wash the filter cake with cold petroleum ether to remove impurities.
-
Dry the product, 7-Chloro-3-(bromomethyl)benzo[b]thiophene, under vacuum.
| Parameter | Value/Condition | Reference |
| Substrate | This compound | [10] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [9][10] |
| Initiator | Benzoyl Peroxide (BPO) | [9][10] |
| Solvent | n-Heptane | [9][10] |
| Molar Ratio (Substrate:NBS) | 1 : 1.05 | [10] |
| Reaction Time | 4-6 hours | [9][10] |
| Temperature | Reflux | [9][10] |
Final Assembly: Synthesis of Sertaconazole Nitrate
The final step is a nucleophilic substitution (N-alkylation) reaction where the nitrogen of the imidazole ring in 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol attacks the electrophilic benzylic carbon of 7-Chloro-3-(bromomethyl)benzo[b]thiophene, displacing the bromide ion.[7][8]
Rationale for Reaction Conditions
This ether synthesis requires a base to deprotonate the hydroxyl group of the ethanol side chain, forming a more nucleophilic alkoxide. Various methods have been patented.
-
Strong Base Method: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an inert, polar aprotic solvent like hexamethylphosphoramide (HMPA) ensures complete deprotonation but requires stringent anhydrous and inert atmosphere conditions.[8]
-
Phase Transfer Catalysis (PTC): A more industrially viable method uses a biphasic system (e.g., toluene-water) with a phase transfer catalyst like tetrabutylammonium chloride and a base like sodium hydroxide.[8][11] The catalyst transports the deprotonated alcohol (alkoxide) from the aqueous phase to the organic phase where it can react with the benzothiophene intermediate. This method avoids hazardous reagents like NaH and HMPA.[11]
Experimental Protocol: Phase Transfer Catalysis Method[8][12]
Materials:
-
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
7-Chloro-3-(bromomethyl)benzo[b]thiophene
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Chloride (TBAC), 50% aqueous solution
-
Diethyl Ether
-
Concentrated Nitric Acid (HNO₃)
-
95% Ethanol
Procedure:
-
N-Alkylation:
-
In a reaction vessel, combine 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (0.2 mol), 7-Chloro-3-(bromomethyl)benzo[b]thiophene (0.2 mol), sodium hydroxide (12 g), 50% tetrabutylammonium chloride solution (16 mL), toluene (240 mL), and water (80 mL).[11]
-
Heat the biphasic mixture to 80 °C and stir vigorously for 4 hours.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Isolation of Free Base:
-
Add 80 mL of water to the reaction mixture.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the Sertaconazole free base.
-
-
Salt Formation:
-
While stirring the organic solution at room temperature, slowly add concentrated nitric acid (approx. 12 mL). A solid precipitate of Sertaconazole nitrate will form.[11]
-
Filter the solid product.
-
-
Purification:
| Parameter | Value/Condition | Reference |
| Base | Sodium Hydroxide (NaOH) | [11] |
| Catalyst | Tetrabutylammonium Chloride | [11] |
| Solvent System | Toluene / Water | [8][11] |
| Temperature | 80 °C | [11] |
| Salting Agent | Nitric Acid | [7][11] |
| Purification | Recrystallization (95% Ethanol) | [7][11] |
Conclusion
The synthesis of Sertaconazole is a well-defined process that relies on the strategic preparation of the this compound intermediate. By activating this intermediate through regioselective bromination, a powerful electrophile is created that readily couples with the imidazole-containing fragment. The protocols detailed in this guide, derived from authoritative patents and chemical literature, provide a reliable pathway for researchers to synthesize this important antifungal agent. The choice between strong base and phase transfer catalysis for the final step allows for flexibility based on available resources and safety considerations, with the PTC method being more amenable to larger-scale production.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Antifungals: Utilizing 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. Available from: [Link]
- Google Patents. CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine.
- Google Patents. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- Google Patents. CN1358719A - Process for synthesizing sertaconazole.
-
European Publication Server. METHOD FOR MANUFACTURING IMIDAZOLE COMPOUNDS AND SALTS AND PSEUDOPOLYMORPHS THEREOF - Patent 1788876. Available from: [Link]
-
PrepChem.com. Synthesis of 3-chloromethyl-7-methyl-benzothiophene. Available from: [Link]
-
Kaur, C., et al. (2021). An Updated Review of What, When and How of Sertaconazole: A Potent Antifungal Agent. Research Journal of Pharmacy and Technology, 14(6), 3441-8. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring Benzo[b]thiophene Derivatives: The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Available from: [Link]
-
Croxtall, J. C., & Plosker, G. L. (2009). Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology. Drugs, 69(3), 339–359. Available from: [Link]
-
ResearchGate. (PDF) Sertaconazole: Updated review of a topical antifungal agent. Available from: [Link]
-
Research Journal of Pharmacy and Technology. An Updated Review of What, When and How of Sertaconazole: A Potent Antifungal Agent. Available from: [Link]
-
PubMed. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Available from: [Link]
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]
-
Indian Academy of Sciences. Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]
-
The FASEB Journal. Three-step synthesis and antifungal analysis of novel benzo[b]thiophene ring structure derivatives. Available from: [Link]
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- 7. CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine - Google Patents [patents.google.com]
- 8. METHOD FOR MANUFACTURING IMIDAZOLE COMPOUNDS AND SALTS AND PSEUDOPOLYMORPHS THEREOF - Patent 1788876 [data.epo.org]
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- 10. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
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Application Notes and Protocols for the Derivatization of 7-Chloro-3-Methylbenzo[b]thiophene in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 7-Chloro-3-Methylbenzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous molecules like tryptophan and its role as a bioisostere for moieties such as indole.[1][2] This structural feature allows benzo[b]thiophene derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and kinase inhibitory effects.[3][4][5] The specific scaffold, this compound, offers two primary, orthogonal sites for chemical modification: the 3-methyl group and the 7-chloro substituent. This duality allows for the systematic and independent elaboration of the molecule, making it an exceptionally valuable starting material for the construction of diverse chemical libraries aimed at drug discovery.
The 3-methyl group can be readily functionalized, most commonly via radical bromination, to introduce a highly reactive "handle" for subsequent nucleophilic substitution reactions. This approach is pivotal in the synthesis of numerous established and experimental therapeutics.[2] Concurrently, the 7-chloro group, while less reactive, provides a site for modern cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties. This allows for the exploration of structure-activity relationships (SAR) in regions of chemical space that are critical for modulating potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-proven protocols and an analysis of the underlying chemical principles.
Part 1: Synthesis of the Core Scaffold and Key Intermediate
The journey into the chemical diversity of this scaffold begins with the synthesis of the starting material and its activated intermediate.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through a classical approach involving the reaction of 2-chlorothiophenol with chloroacetone, followed by cyclization.
Protocol 1: Synthesis of this compound
-
Step 1: S-Alkylation
-
In a round-bottom flask, dissolve 2-chlorothiophenol (11.8 g) in an aqueous solution of sodium hydroxide (4.0 g in 50 mL of water).
-
To this solution, add chloroacetone (9.3 g).
-
Heat the reaction mixture for 1 hour.
-
After cooling to room temperature, extract the mixture with methylene chloride.
-
Dry the organic extract over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to obtain an oil.
-
-
Step 2: Cyclization
-
Add the oil obtained from Step 1 to polyphosphoric acid (100 g).
-
Slowly heat the mixture to 120 °C.
-
Pour the hot mixture onto ice and extract with diethyl ether.
-
Wash the ether extract twice with water, dry over MgSO₄, and concentrate to an oil.
-
Purify the resulting oil by distillation to yield this compound.
-
Synthesis of the Key Intermediate: 3-(Bromomethyl)-7-chlorobenzo[b]thiophene
The transformation of the relatively inert 3-methyl group into a reactive 3-bromomethyl group is a critical activation step. This is typically achieved via a radical bromination reaction using N-bromosuccinimide (NBS).[6][7] This intermediate is a cornerstone for the synthesis of many antifungal agents.[2]
Protocol 2: Radical Bromination of this compound
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
n-Heptane (or other suitable straight-chain alkane C6-C8)
-
Petroleum ether
-
-
Procedure:
-
Charge a reaction flask with this compound (29.3 g) and n-heptane (230 g).[6]
-
Begin stirring and add benzoyl peroxide (1.76 g).[6]
-
Irradiate the flask with a 200W bulb and heat the mixture to reflux.[6]
-
Add N-bromosuccinimide (29.89 g) in portions to the boiling solution.[6]
-
Maintain the reaction at reflux with continuous stirring for 4-6 hours.[6]
-
Upon completion (monitored by TLC or LC-MS), cool the mixture.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure until a precipitate forms.
-
Allow the mixture to stand for 3-5 hours to ensure complete precipitation.
-
Collect the solid product by filtration and wash the filter cake with petroleum ether to afford 3-(Bromomethyl)-7-chlorobenzo[b]thiophene.[6]
-
Part 2: Derivatization at the 3-Position via Nucleophilic Substitution
The bromomethyl group at the 3-position is highly susceptible to SN2 reactions, allowing for the facile introduction of a wide range of nucleophiles.[2] This reactivity is fundamental to the construction of diverse molecular architectures.
Caption: General workflow for derivatization at the 3-position.
Synthesis of Ethers: The Sertaconazole Example
A prominent example of ether formation is the synthesis of the antifungal drug Sertaconazole, where an alcohol acts as the nucleophile.[8][9]
Protocol 3: Synthesis of Sertaconazole
-
Materials:
-
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
-
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
Sodium hydroxide
-
Toluene
-
Water
-
Tetrabutylammonium chloride (Phase Transfer Catalyst)
-
-
Procedure:
-
In a reaction vessel, combine 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol, sodium hydroxide, and tetrabutylammonium chloride in a biphasic solvent system of toluene and water.[9]
-
Heat the mixture to 80 °C.
-
Add a solution of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene in toluene to the reaction mixture.[9]
-
Stir at a constant temperature for 4 hours.[9]
-
After cooling, add water and extract the product with diethyl ether.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and filter.
-
The resulting free base of Sertaconazole can be isolated or converted to its nitrate salt by treatment with nitric acid.[9]
-
Synthesis of Amines
Primary and secondary amines can readily displace the bromide to form the corresponding 3-aminomethyl derivatives.
Protocol 4: General Procedure for Amination
-
Materials:
-
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
-
Desired amine (primary or secondary)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or DMF)
-
-
Procedure:
-
Dissolve 3-(Bromomethyl)-7-chlorobenzo[b]thiophene (1.0 mmol) in acetonitrile (10 mL).
-
Add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the base and concentrate the solvent.
-
Purify the residue by column chromatography on silica gel.
-
Synthesis of Thioethers and Azides
The versatility of the bromomethyl intermediate extends to reactions with other nucleophiles like thiols and azides.
Protocol 5: Synthesis of a Thioether Derivative
-
Materials:
-
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
-
Desired thiol (e.g., thiophenol)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend NaH (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C and slowly add the thiol (1.1 mmol).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene (1.0 mmol) in anhydrous THF (5 mL).
-
Stir at room temperature overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 6: Synthesis of an Azide Derivative
-
Materials:
-
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 3-(Bromomethyl)-7-chlorobenzo[b]thiophene (1.0 mmol) in DMF (10 mL).
-
Add sodium azide (1.5 mmol).[10]
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the azide product, which can often be used in subsequent reactions (e.g., 'click' chemistry) without further purification.[10]
-
Part 3: Derivatization at the 7-Position via Cross-Coupling Reactions
The 7-chloro substituent is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds.
Caption: General workflow for derivatization at the 7-position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the 7-chloro position with a boronic acid or ester.[11][12]
Protocol 7: Suzuki-Miyaura Coupling
-
Materials:
-
7-Chloro-3-substituted-benzo[b]thiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%) or other suitable ligand
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
-
Procedure:
-
In a Schlenk flask, combine the 7-chloro-benzo[b]thiophene derivative, arylboronic acid, and Cs₂CO₃.[11]
-
Add the Pd(OAc)₂ and SPhos ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety at the 7-position, a valuable functional group for further transformations or as a pharmacophore itself.[13][14]
Protocol 8: Sonogashira Coupling
-
Materials:
-
7-Chloro-3-substituted-benzo[b]thiophene (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 7-chloro-benzo[b]thiophene derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent (THF or DMF).
-
Add the terminal alkyne and the amine base (TEA or DIPA).
-
Stir the reaction at room temperature or heat to 50-70 °C.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 7-amino-benzo[b]thiophene derivatives, which are important for modulating physicochemical properties and interacting with biological targets.[1][15]
Protocol 9: Buchwald-Hartwig Amination
-
Materials:
-
7-Chloro-3-substituted-benzo[b]thiophene (1.0 mmol)
-
Amine (primary or secondary) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos or other suitable ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and NaOtBu.
-
Add the 7-chloro-benzo[b]thiophene derivative and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Part 4: Structure-Activity Relationship (SAR) Insights
The derivatization strategies outlined above provide a powerful platform for exploring the SAR of the this compound scaffold.
| Target Class | Key Structural Insights | References |
| Antifungal Agents | The ether linkage at the 3-position is critical, as seen in Sertaconazole. The nature of the substituent at the end of the ether chain significantly impacts potency and spectrum. | [2][8] |
| Kinase Inhibitors | Hydroxy and amide/hydrazide functionalities on the benzo[b]thiophene core are important for interacting with the kinase hinge region. Substitutions on appended aryl rings can be tuned to achieve selectivity against different kinases (e.g., DYRK1A/B, CLK4). | [5][16][17][18] |
| Anti-inflammatory Agents | Carboxamide derivatives at various positions have shown potent COX-2 inhibitory activity. The nature of the amine in the carboxamide influences both potency and selectivity. Hybridization with other anti-inflammatory pharmacophores can lead to dual COX/LOX inhibitors. | [4][19] |
SAR Summary:
-
3-Position: Modifications at this position, particularly with groups capable of hydrogen bonding (ethers, amides), are crucial for interacting with many enzyme active sites. The length and nature of the side chain introduced here directly influence the compound's interaction with the target protein and its overall physicochemical properties.
-
7-Position: Substitution at the 7-position allows for the fine-tuning of properties. Introducing aryl or heteroaryl groups can provide additional binding interactions, improve metabolic stability, or modulate solubility. Amino groups introduced via Buchwald-Hartwig amination can serve as key hydrogen bond donors or acceptors and significantly impact the pKa of the molecule.
Conclusion
The this compound scaffold is a versatile and highly valuable starting point for medicinal chemistry campaigns. Its two distinct points of functionalization allow for a systematic and rational approach to drug design. The protocols detailed in this guide provide a robust framework for synthesizing a wide variety of derivatives, enabling the exploration of diverse chemical space and the optimization of lead compounds against a range of therapeutic targets. By combining the strategic derivatization of both the 3-methyl and 7-chloro positions, researchers can unlock the full potential of this privileged scaffold in the quest for novel therapeutics.
References
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]
- CN1974567B. (Date unavailable). Preparation process of sertaconazole nitrate as antifungal medicine.
- CN1358719A. (Date unavailable). Process for synthesizing sertaconazole.
- CN113480517A. (Date unavailable). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
El-Damasy, D. A., et al. (Date unavailable). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. ResearchGate. [Link]
-
Fares, M., et al. (Date unavailable). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Ragab, H. M., et al. (Date unavailable). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
Shaveta, et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. PubMed. [Link]
-
Aliyeva, G., et al. (Date unavailable). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Al-Ostoot, F. H., et al. (Date unavailable). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. [Link]
-
Wikipedia contributors. (Date unavailable). Buchwald–Hartwig amination. Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). The Chemistry Behind Antifungals: Utilizing 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. ningboinno.com. [Link]
-
WO/2023/004964. (2023). METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. WIPO Patentscope. [Link]
-
Yadav, D., et al. (Date unavailable). Supplementary Information. The Royal Society of Chemistry. [Link]
-
Chinchilla, R., & Nájera, C. (Date unavailable). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Köcher, T., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. tandfonline.com [tandfonline.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki Coupling Reactions with 7-Chloro-3-Methylbenzo[b]thiophene Derivatives
Introduction: The Significance of Benzo[b]thiophene Scaffolds and the Power of Suzuki Coupling
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, making them crucial building blocks in the development of novel therapeutics. The targeted functionalization of the benzo[b]thiophene core is paramount for the exploration of structure-activity relationships and the generation of new chemical entities with enhanced properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate offers a powerful tool for constructing complex molecular architectures, such as biaryls and conjugated systems, under relatively mild conditions.[3][4]
This technical guide provides a comprehensive overview and a detailed protocol for the Suzuki coupling of 7-chloro-3-methylbenzo[b]thiophene with various arylboronic acids. The C-Cl bond at the 7-position, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern palladium catalyst systems, enabling the synthesis of a diverse array of 7-aryl-3-methylbenzo[b]thiophene derivatives.[5] We will delve into the critical experimental parameters, the underlying reaction mechanism, and provide a self-validating protocol for researchers in drug discovery and chemical development.
Core Principles: Overcoming the Inertness of Aryl Chlorides
Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to aryl bromides and iodides. However, their C-Cl bond is stronger, making the initial oxidative addition step in the Suzuki catalytic cycle more challenging.[3] The key to successfully coupling these less reactive substrates lies in the rational selection of the palladium catalyst and, most importantly, the supporting ligand.
Modern catalyst systems for the Suzuki coupling of aryl chlorides typically employ bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1][6][7] These ligands promote the formation of a coordinatively unsaturated, electron-rich palladium(0) species, which is more reactive towards the oxidative addition of the aryl chloride.[8][9] The choice of base and solvent system also plays a crucial role in the efficiency of the transmetalation step and the overall success of the reaction.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Detailed Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids or for scaling up the reaction.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[1]
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 eq.)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and finely ground potassium phosphate.
-
Catalyst Addition: In a separate small vial, briefly mix the palladium(II) acetate and SPhos ligand, then add this solid mixture to the main reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed toluene and degassed water via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-3-methylbenzo[b]thiophene product.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of an unactivated aryl chloride like this compound is highly dependent on the careful selection of several parameters. The following table summarizes key variables and provides rationale for their selection, based on established protocols for similar substrates.[6][10][11]
| Parameter | Recommended | Rationale & Alternatives |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) are highly effective for activating C-Cl bonds.[1][7] The choice of ligand can significantly impact reaction rate and yield. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to facilitate the transmetalation step. K₃PO₄ is often a good first choice.[10] |
| Solvent | Toluene/water, Dioxane/water | A polar aprotic solvent, often with a small amount of water, is typically used. The water can help to dissolve the base and facilitate the transmetalation.[12] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to promote the oxidative addition of the C-Cl bond. |
| Boron Source | Arylboronic acids, Arylboronate esters | Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and are useful for challenging substrates.[13] |
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3]
Sources
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 12. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. | Semantic Scholar [semanticscholar.org]
- 13. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Unseen Workhorse: Application Notes for 7-Chloro-3-Methylbenzo[b]thiophene in Advanced Materials
Introduction: Beyond the Pharmaceutical Realm
To the seasoned researcher in drug development, the benzo[b]thiophene scaffold is a familiar and powerful ally, forming the core of numerous pharmacologically active molecules.[1] However, to confine this versatile heterocyclic system to the pharmaceutical domain is to overlook a burgeoning field of innovation in material science. The unique electronic properties, inherent rigidity, and thermal stability of the benzo[b]thiophene core make it an exceptional building block for the next generation of organic electronics.[2][3] This guide focuses on a specific, yet highly potent, derivative: 7-Chloro-3-Methylbenzo[b]thiophene. While it is a known intermediate for antifungal agents, its true potential in material science lies in its capacity as a tunable precursor for high-performance organic semiconductors.[1]
The strategic placement of the chloro and methyl groups on the benzo[b]thiophene backbone is not arbitrary. The chlorine atom, being an electron-withdrawing group, can significantly modify the electronic characteristics of the molecule, which can enhance conductivity and stability in organic semiconductor applications. The methyl group, on the other hand, provides a reactive site for further functionalization, opening a gateway to a diverse range of advanced materials.
This document serves as a comprehensive guide for researchers and scientists, providing detailed application notes and protocols for leveraging this compound as a foundational element in the design and synthesis of novel materials for organic electronics.
Core Concepts: The Benzothiophene Advantage in Organic Electronics
The efficacy of benzothiophene derivatives in organic electronics stems from their extended π-conjugated system, which facilitates efficient charge transport.[3] This property is fundamental to the performance of:
-
Organic Field-Effect Transistors (OFETs): These devices are the building blocks of flexible circuits, sensors, and displays. The charge carrier mobility of the semiconductor layer is a critical performance metric. Benzothiophene-based materials have demonstrated high charge carrier mobilities, making them prime candidates for high-performance OFETs.[4]
-
Organic Light-Emitting Diodes (OLEDs): Used in modern displays and lighting, OLEDs rely on materials that can efficiently emit light upon electrical excitation. The tunable electronic structure of benzothiophene derivatives allows for the engineering of materials that emit light at specific wavelengths, contributing to the development of vibrant and efficient displays.[5][6]
The following sections will provide detailed protocols, starting from the synthesis of this compound to its functionalization and subsequent application in the fabrication of organic electronic devices.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol is a well-established method.[7]
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
2-chlorothiophenol
-
Chloroacetone
-
Sodium hydroxide (NaOH)
-
Methylene chloride (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Polyphosphoric acid (PPA)
-
Ethyl ether
-
Deionized water
-
Ice
Procedure:
-
Step 1: S-Alkylation:
-
In a round-bottom flask, dissolve 11.8 g of 2-chlorothiophenol in a solution of 4.0 g of sodium hydroxide in 50 ml of water.
-
To this solution, add 9.3 g of chloroacetone.
-
Heat the mixture for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the product with methylene chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain an oil.
-
-
Step 2: Cyclization:
-
Add the oil obtained in Step 1 to 100 g of polyphosphoric acid.
-
Slowly heat the mixture to 120°C.
-
Pour the hot mixture onto ice to quench the reaction.
-
Extract the product with ethyl ether.
-
Wash the ether extract twice with water, dry over anhydrous magnesium sulfate, and concentrate to an oil.
-
-
Step 3: Purification:
-
Purify the crude oil by distillation to obtain pure this compound.
-
Causality Behind Experimental Choices:
-
The use of sodium hydroxide in the first step is to deprotonate the thiol group of 2-chlorothiophenol, forming a thiophenoxide which is a potent nucleophile for the subsequent reaction with chloroacetone.
-
Polyphosphoric acid in the second step acts as both a solvent and a dehydrating agent, promoting the intramolecular electrophilic substitution reaction that leads to the cyclization and formation of the benzothiophene ring.
-
The final purification by distillation is crucial to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound, which is critical for its subsequent use in materials synthesis.
Part 2: Functionalization for Material Synthesis
The true potential of this compound in material science is unlocked through the functionalization of its methyl group. A key transformation is the bromination of the methyl group to yield 7-Chloro-3-(bromomethyl)benzo[b]thiophene. This brominated derivative is a highly versatile intermediate, as the bromomethyl group is an excellent leaving group for nucleophilic substitution reactions, allowing for the attachment of various functional moieties.[1]
Protocol 2: Synthesis of 7-Chloro-3-(bromomethyl)benzo[b]thiophene
This protocol is adapted from a patented synthetic method.[8]
Materials and Reagents:
-
This compound
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
n-Heptane (solvent)
-
Petroleum ether
Procedure:
-
Step 1: Reaction Setup:
-
In a reaction flask, add 29.3 g of this compound to 230 g of n-heptane.
-
Irradiate the flask with a 200W light bulb.
-
Under stirring, add 1.76 g of benzoyl peroxide to the reaction flask.
-
-
Step 2: Bromination:
-
Heat the reaction mixture to boiling.
-
Add 29.89 g of N-bromosuccinimide in batches.
-
Continue stirring the reaction at boiling for 4-6 hours after the addition of NBS is complete.
-
-
Step 3: Work-up and Purification:
-
After the reaction is complete, cool the mixture and filter to remove succinimide.
-
Concentrate the filtrate until a precipitate forms.
-
Allow the mixture to stand for 3-5 hours.
-
Filter the precipitate and wash the filter cake with petroleum ether to yield 7-Chloro-3-(bromomethyl)benzo[b]thiophene.
-
Rationale for Procedural Steps:
-
The use of a light bulb and benzoyl peroxide initiates a radical chain reaction, which is necessary for the selective bromination of the methyl group.
-
N-bromosuccinimide is a convenient and effective source of bromine radicals for this type of reaction.
-
n-Heptane is chosen as a solvent because it is relatively inert and has a suitable boiling point for the reaction.
Application in Organic Field-Effect Transistors (OFETs)
With the functionalized intermediate, 7-Chloro-3-(bromomethyl)benzo[b]thiophene, a wide array of more complex organic semiconductors can be synthesized. For instance, it can be used to build larger conjugated systems through coupling reactions. The following is a general protocol for fabricating a solution-processed OFET using a benzothiophene-based semiconductor.
Protocol 3: Fabrication of a Solution-Processed OFET
Materials and Substrates:
-
Synthesized benzothiophene-based organic semiconductor
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate dielectric)
-
Organic solvent for the semiconductor (e.g., chlorobenzene, dichlorobenzene)
-
Gold (for source and drain electrodes)
Device Fabrication Workflow:
Sources
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure. | Semantic Scholar [semanticscholar.org]
- 5. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
- 6. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
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- 8. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
The Versatile Scaffold: A Guide to 7-Chloro-3-Methylbenzo[b]thiophene in Drug Discovery
Introduction: The Privileged Status of the Benzothiophene Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The benzo[b]thiophene scaffold is one such "privileged structure," a testament to its ability to interact with a diverse array of biological targets.[1][2] Its inherent properties, including a rigid bicyclic structure and the presence of a sulfur atom, which can engage in various non-covalent interactions, make it an attractive starting point for drug design.[3] This guide focuses on a specific, highly functionalizable derivative: 7-Chloro-3-Methylbenzo[b]thiophene. The strategic placement of the chloro and methyl groups provides both electronic modulation and key handles for synthetic elaboration, opening avenues for the discovery of novel therapeutics across multiple disease areas, from oncology to infectious diseases.
This document serves as a comprehensive resource for researchers, providing not only the foundational knowledge but also detailed, actionable protocols for the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold.
Part 1: Synthesis and Derivatization Strategies
The utility of a scaffold in drug discovery is intrinsically linked to the accessibility and versatility of its chemical synthesis. The this compound core can be constructed and functionalized through several reliable synthetic routes.
Core Synthesis of this compound
A common and effective method for the synthesis of the core scaffold involves a multi-step process starting from 2-chlorothiophenol.
Protocol 1: Synthesis of this compound [4]
-
Step 1: S-Alkylation
-
Dissolve 11.8 g of 2-chlorothiophenol in an aqueous solution of sodium hydroxide (4.0 g in 50 ml of water).
-
To this solution, add 9.3 g of chloroacetone.
-
Heat the reaction mixture for 1 hour.
-
After cooling, extract the product with methylene chloride.
-
Dry the organic extract over magnesium sulfate (MgSO₄) and concentrate it to obtain an oil.
-
-
Step 2: Cyclization
-
Add the oil obtained from Step 1 to 100 g of polyphosphoric acid.
-
Slowly heat the mixture to 120°C.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the ether extract twice with water, dry over MgSO₄, and concentrate to an oil.
-
Purify the resulting oil by distillation to yield this compound.
-
Functionalization at the 3-Methyl Position: A Gateway to Diversity
The methyl group at the 3-position is a prime site for functionalization, most commonly through radical bromination to form 3-(bromomethyl)-7-chlorobenzo[b]thiophene. This intermediate is a versatile building block for introducing a wide range of functionalities via nucleophilic substitution.[5]
Protocol 2: Synthesis of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
n-Heptane (solvent)
-
Petroleum ether (for washing)
-
-
-
In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 29.3 g of this compound to 230 g of n-heptane.
-
Add 1.76 g of benzoyl peroxide to the stirred mixture.
-
Irradiate the flask with a 200W bulb and heat the mixture to boiling.
-
Add 29.89 g of N-bromosuccinimide in batches to the boiling solution.
-
Continue stirring the reaction at reflux for 4-6 hours after the addition of NBS is complete.
-
Cool the mixture, and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure until a precipitate forms.
-
Allow the mixture to stand for 3-5 hours to ensure complete precipitation.
-
Filter the solid product and wash the filter cake with petroleum ether to yield 3-(bromomethyl)-7-chlorobenzo[b]thiophene.
-
Diagram 1: Synthetic Pathway to Key Intermediates
Caption: Synthetic route to this compound and its key functionalized intermediate.
Part 2: Applications in Anticancer Drug Discovery
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents, demonstrating activity through multiple mechanisms of action.
Mechanism of Action: Targeting the Pillars of Cancer Proliferation
Derivatives of this scaffold have been shown to interfere with critical cellular processes that are hallmarks of cancer, including microtubule dynamics and survival signaling pathways.
-
Tubulin Polymerization Inhibition: Several benzothiophene acrylonitrile analogs have demonstrated potent cytotoxic activity by interfering with tubulin polymerization, a mechanism shared by successful clinical agents like vinca alkaloids and taxanes.[2] This disruption of the microtubule network leads to mitotic arrest and, ultimately, apoptotic cell death.[2]
-
Kinase Inhibition: The benzothiophene core can be elaborated to create potent inhibitors of various protein kinases that are often dysregulated in cancer.[8][9] By targeting these enzymes, which are central to cell signaling pathways controlling growth, proliferation, and survival, these compounds can effectively halt tumor progression.
-
Inhibition of Anti-Apoptotic Proteins: Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family that is overexpressed in many cancers, contributing to therapeutic resistance.[10] Benzothiophene-based compounds have been identified as inhibitors of the Mcl-1/BH3 protein-protein interaction, thereby restoring the cell's natural apoptotic machinery.[1][11]
Diagram 2: Anticancer Mechanisms of Action
Caption: Key anticancer mechanisms of this compound derivatives.
Protocol for Evaluating Cytotoxicity: The MTT Assay
A fundamental step in anticancer drug discovery is to assess the cytotoxic potential of new compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2]
Protocol 3: MTT Cytotoxicity Assay [2][11][12]
-
1. Cell Culture and Seeding:
-
Maintain the desired cancer cell lines (e.g., MCF-7, HeLa, HepG2) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count and viability check using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
-
3. MTT Incubation and Measurement:
-
After the desired incubation period (e.g., 48 or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzothiophene derivatives can be significantly influenced by the nature of the substituents on the scaffold.
| Compound ID | R Group at 3-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Deriv. A | -CH₂-N-aryl | HepG2 | 7.82 - 21.48 | [10] |
| Deriv. B | -hydrazide | U87MG | 7.2 | [9] |
| Deriv. C | -acrylonitrile | Various | 0.01 - 0.1 | [2] |
Table 1: Representative Anticancer Activities of Benzothiophene Derivatives.
The data suggests that the introduction of an acrylonitrile moiety at the 3-position can lead to highly potent compounds with nanomolar activity.[2] Furthermore, hydrazide derivatives have shown significant efficacy against glioblastoma cells.[9] The nature of the aryl group in N-aryl derivatives also plays a crucial role in determining the cytotoxic potency.[10]
Part 3: Applications in Antifungal Drug Discovery
The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. The this compound scaffold serves as a valuable starting point for this endeavor.
Antifungal Mechanism of Action
While the precise mechanisms can vary, many azole antifungals, which share structural similarities with some benzothiophene derivatives, act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[13] This disruption leads to increased membrane permeability and ultimately, fungal cell death.
Protocol for Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for determining the in vitro susceptibility of fungi to antifungal agents. The broth microdilution method is a commonly used technique.[14]
Protocol 4: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M38-A2) [14]
-
1. Preparation of Antifungal Agent:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium within a 96-well microtiter plate.
-
-
2. Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 to achieve the desired final inoculum concentration.
-
-
3. Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a drug-free growth control and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control.
-
The endpoint can be determined visually or by reading the absorbance at a specific wavelength using a microplate reader.
-
Structure-Activity Relationship (SAR) Insights in Antifungal Activity
The antifungal efficacy of benzothiophene derivatives is highly dependent on their substitution patterns.
| Compound Type | Key Structural Feature | Fungal Strain | MIC (µg/mL) | Reference |
| Aryl Derivative | Presence of hydroxyl groups | Dermatophytes | Low MICs | [15] |
| Pyridine Derivative | Absence of ester at C2 | Broad Spectrum | Broad activity | [15] |
| Triazole Conjugate | 1,2,3-triazole moiety | Various Fungi | Promising | [13] |
Table 2: SAR Summary for Antifungal Benzothiophene Derivatives.
Studies have shown that the presence of hydroxyl groups on aryl substituents is crucial for activity against dermatophytes.[15] For pyridine derivatives, the absence of an ester group at the 2-position of the benzothiophene core broadens the spectrum of activity.[15] The conjugation with a 1,2,3-triazole moiety has also emerged as a promising strategy for developing broad-spectrum antifungal agents.[13]
Conclusion: A Scaffold with a Bright Future
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the ability of its derivatives to modulate a wide range of biological targets, ensures its continued relevance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable molecular framework in the ongoing quest for novel and effective medicines.
References
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PrepChem.com. Synthesis of this compound. Available from: [Link]
-
Cohen, D. T., et al. (2012). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry, 55(1), 134-144. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. Available from: [Link]
- Google Patents. (2009). A kind of method for preparing thiophene derivative chloromethylation product. CN101381362A.
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Eldehna, W. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 23(9), 2323. Available from: [Link]
- Google Patents. (2021). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. CN113480517A.
-
Penthala, N. R., et al. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472. Available from: [Link]
-
MDPI. (2021). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Available from: [Link]
-
Taylor & Francis Online. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available from: [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Available from: [Link]
-
ResearchGate. (2015). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. Available from: [Link]
-
PubMed. (2007). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Available from: [Link]
-
MDPI. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Available from: [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]
-
Varadarajan, S., et al. (2013). Small molecule Mcl-1 inhibitors for the treatment of cancer. Progress in molecular biology and translational science, 117, 333-358. Available from: [Link]
-
MDPI. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Available from: [Link]
-
PubMed Central. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: [Link]
-
YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Available from: [Link]
-
Semantic Scholar. (2022). New Antifungal Agents with Azole Moieties. Available from: [Link]
-
PubMed. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Available from: [Link]
-
PubMed. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. Available from: [Link]
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Analytical methods for the characterization of "7-Chloro-3-MethylBenzo[B]Thiophene"
An In-Depth Guide to the Analytical Characterization of 7-Chloro-3-Methylbenzo[b]thiophene
Authored by: A Senior Application Scientist
Introduction
This compound is a critical heterocyclic building block in modern organic and medicinal chemistry. As a key intermediate in the synthesis of various pharmaceutical agents, its precise analytical characterization is not merely a procedural step but a cornerstone of quality control and regulatory compliance. For instance, it is a known precursor in the synthesis of antifungal agents like Sertaconazole, where the purity of this starting material directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This application note provides a comprehensive, multi-technique guide for the definitive characterization of this compound. Moving beyond rote procedures, we delve into the causality behind methodological choices, offering a framework that is both robust and scientifically sound. The protocols herein are designed to be self-validating through the application of orthogonal analytical techniques, ensuring a high degree of confidence in the final assessment of the compound's identity, purity, structure, and stability.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate analytical methods, ensuring safe handling, and predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 17514-68-0 | [3][4] |
| Molecular Formula | C₉H₇ClS | [3][4] |
| Molecular Weight | 182.67 g/mol | [3] |
| Monoisotopic Mass | 181.9957 Da | [5] |
| Appearance | Slightly yellow transparent liquid or solid | [4] |
| Boiling Point | ~276 °C at 953.1 hPa | [4] |
| Melting Point | 11.2 °C | [4] |
| Density | ~1.293 - 1.269 g/cm³ at 20 °C | [3][4] |
| logP | 4.19 | [4] |
| Solubility | In water: 9.63 mg/L at 20 °C. Soluble in Chloroform, Methanol. | [2][4] |
Logical Workflow for Comprehensive Characterization
A systematic approach ensures that all critical quality attributes of the compound are thoroughly evaluated. The following workflow outlines the logical progression from initial identification to detailed purity and stability assessment.
Caption: Comprehensive analytical workflow for this compound.
Chromatographic Methods for Purity Assessment
Chromatography is the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities or related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the preferred method for quantifying the purity of non-volatile organic compounds. A reverse-phase method is ideal for the moderately non-polar this compound.
Expertise & Experience: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides optimal retention for aromatic systems like benzo[b]thiophene. An acetonitrile/water mobile phase offers good peak shape and resolution. UV detection at 254 nm is selected because it is a common wavelength where aromatic rings exhibit strong absorbance, providing high sensitivity.[1]
Protocol: HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase Acetonitrile : Water (70:30 v/v), isocratic Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detector UV at 254 nm | Run Time | 15 minutes |
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It provides definitive identification based on both retention time and mass spectrum. Given the compound's boiling point of ~276 °C, it is well-suited for GC analysis.[4]
Trustworthiness: The coupling of GC with a mass spectrometer provides a two-dimensional verification. The retention time is characteristic of the compound under specific conditions, while the mass spectrum provides a molecular fingerprint, confirming the molecular weight and fragmentation pattern. This dual confirmation is a hallmark of a self-validating system.[6]
Protocol: GC-MS Identity and Volatile Impurity Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions:
Parameter Condition Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium, constant flow at 1.2 mL/min Inlet Temp. 250 °C Injection Mode Split (e.g., 50:1) Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | 40-400 amu |
-
Data Interpretation: The primary peak should correspond to the retention time of this compound. The mass spectrum for this peak should show a molecular ion (M⁺) peak at m/z 182 and an M+2 peak at m/z 184 (approximately 1/3 the intensity of M⁺), which is characteristic of a compound containing one chlorine atom.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Authoritative Grounding: The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus. For benzo[b]thiophene derivatives, the aromatic protons typically appear in the δ 7.0-8.5 ppm range.[7][8]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Features:
-
¹H NMR (CDCl₃):
-
Aromatic protons (3H): Multiplets in the range of δ 7.2-7.9 ppm.
-
Thiophene ring proton (1H): A singlet or narrow multiplet around δ 7.0-7.5 ppm.
-
Methyl protons (3H): A singlet around δ 2.4-2.6 ppm.
-
-
¹³C NMR (CDCl₃):
-
Expect 9 distinct signals corresponding to the 9 carbon atoms in the molecule.
-
Aromatic and thiophene carbons: δ 120-145 ppm.
-
Methyl carbon: δ 15-25 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: FTIR Analysis
-
Method: Attenuated Total Reflectance (ATR) is preferred for a liquid or solid sample due to minimal sample preparation. Alternatively, a KBr pellet can be prepared for a solid sample.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Bands:
Wavenumber (cm⁻¹) Assignment 3100-3000 Aromatic C-H Stretch 2950-2850 Aliphatic C-H Stretch (Methyl) 1600-1450 Aromatic C=C Ring Stretching ~1200-1000 C-S Stretch | ~800-600 | C-Cl Stretch |
Thermal Analysis
Thermal analysis methods provide information about the physical properties and stability of the material as a function of temperature.[9]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and assess the purity of crystalline solids.
Protocol: DSC for Melting Point and Purity
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Analysis Conditions:
-
Temperature Program: Heat from 0 °C to 50 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
-
Interpretation: An endothermic peak will be observed corresponding to the melting of the sample. The onset of this peak is taken as the melting point, which should be sharp for a pure compound (around 11.2 °C).[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Protocol: TGA for Thermal Stability
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Analysis Conditions:
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
-
Interpretation: The TGA curve will show the temperature at which significant weight loss begins, indicating the onset of thermal decomposition. For similar benzo[b]thiophene derivatives, significant mass loss is typically observed at temperatures well above 200°C.[1]
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The orthogonal techniques detailed in this guide—spanning chromatography, spectroscopy, and thermal analysis—provide a robust and self-validating framework. By combining HPLC for purity, GC-MS for identity and volatile impurities, NMR for definitive structural confirmation, and thermal methods for physical properties, researchers and drug development professionals can establish a comprehensive quality profile for this vital chemical intermediate, ensuring its suitability for downstream applications.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. Available from: [Link]
- Google Patents. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Available from: [Link]
-
PubChemLite. This compound-2-carboxylic acid (C10H7ClO2S). Available from: [Link]
-
RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Available from: [Link]
-
Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. Available from: [Link]
-
SIELC Technologies. 3-(Chloromethyl)benzo(b)thiophene. (2018). Available from: [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available from: [Link]
-
PubChemLite. This compound (C9H7ClS). Available from: [Link]
-
PubChem. 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. Available from: [Link]
-
SpectraBase. 3-methylbenzo[b]thiophene-6-carboxylic acid, methyl ester. Available from: [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. Synthesis and characterization of Thiophene fused arylbenzo[10][11]thieno[2,3- d]thiazole derivatives. (2023). Available from: [Link]
-
ResearchGate. Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. (2025). Available from: [Link]
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- 9. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. nbinno.com [nbinno.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-Chloro-3-MethylBenzo[B]Thiophene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Chloro-3-MethylBenzo[b]thiophene (CAS No. 17514-68-0). The protocol is designed for accuracy, precision, and high throughput, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The methodology leverages a standard C18 stationary phase with gradient elution and UV detection, ensuring reliable separation from potential impurities. The scientific rationale behind each parameter selection is detailed, and the protocol is framed within the validation guidelines of the International Council for Harmonisation (ICH).
Introduction and Scientific Rationale
This compound is a critical heterocyclic intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), notably imidazole antifungal agents like Sertaconazole.[1][2] Its purity is paramount to ensure the safety and efficacy of the final drug product. Therefore, a reliable analytical method for its quantification is essential.
Causality of Method Selection: The decision to develop a reversed-phase HPLC method is grounded in the physicochemical properties of the analyte. This compound is a non-polar, hydrophobic molecule, as indicated by its high partition coefficient (log P ≈ 4.19).[3] RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the ideal separation mode for such compounds.[4][5] The aromatic benzothiophene core provides strong chromophores, making UV detection a highly sensitive and appropriate choice for quantification.[6][7]
Principle of Analysis
The method employs a gradient elution RP-HPLC system. The sample, dissolved in an organic solvent, is injected into the system. As the mobile phase, consisting of a water/acetonitrile mixture, flows through the C18 column, the analyte partitions between the mobile and stationary phases. The gradient, which involves increasing the percentage of the organic solvent (acetonitrile) over time, systematically decreases the polarity of the mobile phase. This causes the hydrophobic analyte, this compound, to elute from the column at a characteristic retention time. A photodiode array (PDA) or UV detector quantifies the analyte by measuring its absorbance, typically at its wavelength of maximum absorbance (λmax).
Instrumentation, Reagents, and Materials
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, Photodiode Array (PDA) or UV/Vis Detector |
| Data Acquisition | Chromatography Data System (CDS) software | |
| Reagents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | High-purity, Type I (e.g., Milli-Q®) | |
| This compound | Reference Standard (>99% purity) | |
| Consumables | HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters µ-Bondapak C18, PerfectSil Target ODS-3)[4][8][9] |
| Vials | 2 mL amber glass autosampler vials with PTFE septa | |
| Syringe Filters | 0.45 µm PTFE or Nylon | |
| Volumetric Glassware | Class A |
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous): High-purity water.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Scientist's Note: Degas both mobile phases using an inline degasser or by sonication for 15 minutes prior to use to prevent bubble formation, which can interfere with detector baseline stability.
-
-
Diluent: Acetonitrile (100%).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the desired analytical range (e.g., 1, 10, 25, 50, 100 µg/mL).
Sample Preparation
Accurately weigh the sample material expected to contain this compound and dissolve it in the diluent to achieve a final theoretical concentration within the calibration range (e.g., 50 µg/mL). If the sample contains particulates, filter it through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm | Industry-standard for robust separation of non-polar aromatic compounds.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column, providing optimal efficiency and reasonable run times. |
| Column Temperature | 35 °C | Enhances reproducibility by minimizing viscosity fluctuations and can improve peak shape. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. A PDA detector should be used initially to determine the λmax for maximum sensitivity. Benzothiophenes typically absorb strongly in the 230-310 nm range.[7][10] |
| Gradient Elution | Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 60 | |
| 15.0 | 95 | |
| 20.0 | 95 | |
| 20.1 | 60 | |
| 25.0 | 60 | |
| Run Time | 25 minutes | Allows for elution of the main peak and any late-eluting impurities, followed by column re-equilibration. |
Analysis Sequence
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (60% ACN) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent (Acetonitrile) to ensure no system peaks interfere with the analyte peak.
-
System Suitability: Inject the working standard solution (e.g., 50 µg/mL) five or six times.
-
Calibration Curve: Inject each working standard solution once.
-
Sample Analysis: Inject the prepared sample solutions. Bracket sample injections with check standards every 10-20 injections to monitor system performance.
HPLC Analysis Workflow Diagram
Caption: General workflow for HPLC analysis of this compound.
System Suitability and Method Validation (Trustworthiness)
To ensure the validity of the results, the chromatographic system must meet predefined performance criteria before any sample analysis.[11] This protocol must be validated according to ICH Q2(R2) guidelines to be considered trustworthy for its intended purpose.[12][13][14]
System Suitability Test (SST)
The following parameters should be assessed from five or six replicate injections of a working standard.
| Parameter | Acceptance Criteria (USP <621>)[15][16] | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector system. |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |
Method Validation Parameters (ICH Q2(R2))
A full validation of this method should be performed, including the following tests:[12][17][18]
-
Specificity: Demonstrate that the analyte peak is free from interference from impurities, degradation products, or matrix components.
-
Linearity: Establish a linear relationship between concentration and peak area across the analytical range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determine the closeness of the measured value to the true value, typically by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing samples at 100% concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's reliability by making small, deliberate changes to parameters like flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).
Data Presentation and Interpretation
The concentration of this compound in any sample is calculated from the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte
-
m = Slope of the calibration curve
-
x = Concentration of the analyte
-
c = y-intercept of the calibration curve
Table of Typical (Hypothetical) Results:
| Sample Type | Retention Time (min) | Peak Area | Calculated Conc. (µg/mL) |
|---|---|---|---|
| Standard 1 (10 µg/mL) | 10.52 | 150,234 | 10.0 |
| Standard 2 (50 µg/mL) | 10.51 | 755,120 | 50.0 |
| Standard 3 (100 µg/mL) | 10.52 | 1,510,980 | 100.0 |
| QC Sample (Target 50 µg/mL) | 10.53 | 749,850 | 49.7 |
| Test Sample | 10.52 | 689,430 | 45.7 |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the HPLC analysis of this compound. The reversed-phase method with gradient elution is selective, robust, and suitable for routine use in a quality control environment. Adherence to the described system suitability and method validation principles will ensure the generation of trustworthy and reliable data for this important pharmaceutical intermediate.
References
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
-
SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]
-
Kiss, L. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Focht, D. D. (1998). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 64(9), 3241–3245. [Link]
-
ResearchGate. Comparison of the UV/Vis spectra of the benzothiophene fulgide 1 and the indolyl fulgide 2. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
MDPI. (2024). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. [Link]
-
ResearchGate. (2025). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). [Link]
-
PubChem. 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. [Link]
-
MDPI. (2024). Modulation of Properties in[15]Benzothieno[3,2-b][15]benzothiophene Derivatives through Sulfur Oxidation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 127-135. [Link]
- Google Patents. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(119). [Link]
-
American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 87(11), 7436–7445. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-3-MethylBenzo[B]Thiophene
Welcome to the technical support center for the synthesis and optimization of 7-Chloro-3-MethylBenzo[B]Thiophene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and present an optimized protocol to enhance yield and purity.
Overview of the Core Synthetic Pathway
The most common and established route for synthesizing this compound is a two-step process. It begins with the S-alkylation of 2-chlorothiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization. The efficiency of each step is critical for the overall yield of the final product.
Reaction Scheme:
-
Step 1: S-Alkylation: 2-chlorothiophenol is deprotonated by a base (e.g., sodium hydroxide) to form a thiolate, which then acts as a nucleophile, attacking chloroacetone to form the 1-((2-chlorophenyl)thio)propan-2-one intermediate.
-
Step 2: Electrophilic Cyclization: The intermediate is treated with a strong acid, typically polyphosphoric acid (PPA), which promotes an intramolecular electrophilic aromatic substitution to form the benzo[b]thiophene ring system.[1]
Below is a workflow diagram illustrating the key stages of this synthesis.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Optimization FAQs
This section addresses specific issues that can arise during the synthesis in a question-and-answer format.
Question: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Answer: Low yields in this two-step synthesis can originate from either the initial S-alkylation or the subsequent cyclization. A systematic approach is best for troubleshooting.[2]
-
Inefficient S-Alkylation (Step 1): The formation of the thioether intermediate is crucial.
-
Causality: Incomplete deprotonation of the thiophenol or side reactions can limit the formation of the necessary intermediate. Ensure the sodium hydroxide is fully dissolved and the 2-chlorothiophenol is added slowly to form the thiolate.
-
Troubleshooting:
-
Monitor Progress: After the 1-hour heating period, take a small aliquot of the reaction mixture, extract it, and analyze by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of 2-chlorothiophenol.
-
Base Integrity: Ensure the correct stoichiometry of sodium hydroxide is used. The base should be fresh and of high purity.
-
Reaction Time: While the standard protocol suggests 1 hour, you can monitor the reaction and extend the heating time if starting material is still present.
-
-
-
Failed or Inefficient Cyclization (Step 2): This is the most common failure point.
-
Causality: The PPA-mediated cyclization is an electrophilic aromatic substitution that is highly dependent on temperature and the activity of the PPA. Insufficient heat will result in an incomplete reaction, while excessive heat can lead to decomposition and charring of the organic material.
-
Troubleshooting:
-
Temperature Control: This is critical. The protocol specifies slowly heating to 120°C.[1] Use an oil bath with a thermocouple for precise temperature control. A sudden ramp-up in temperature can cause polymerization.
-
PPA Quality: Use fresh, viscous polyphosphoric acid. Old PPA can absorb atmospheric moisture, reducing its efficacy as a dehydrating agent and catalyst.
-
Efficient Mixing: As the thioether oil is added to the hot PPA, ensure vigorous stirring to promote dispersion and prevent localized overheating.
-
-
Caption: Troubleshooting logic for diagnosing low yield issues in the synthesis.
Question: The polyphosphoric acid (PPA) cyclization step turns into a dark, intractable tar. What is happening and how can I prevent it?
Answer: The formation of a black tar is a classic sign of decomposition, often caused by excessive temperature or poor mixing.
-
Mechanistic Cause: At temperatures significantly above 120°C, PPA can promote unwanted polymerization and degradation of the aromatic system and the methyl group. The reaction is exothermic upon addition of the intermediate, and without proper control, localized "hot spots" can initiate this decomposition cascade.
-
Preventative Measures:
-
Strict Temperature Adherence: Do not exceed 120°C. Slowly heat the PPA to this temperature before adding the thioether intermediate.
-
Controlled Addition: Add the thioether oil dropwise or in small portions to the hot PPA with vigorous mechanical stirring. This dissipates the heat of mixing and ensures a homogeneous reaction temperature.
-
Reaction Time: Do not heat for an unnecessarily long time. Once TLC or a GC-MS sample indicates the reaction is complete, proceed to the work-up.
-
Question: My final product is contaminated with a persistent impurity after distillation. How do I identify and remove it?
Answer: Impurities often stem from unreacted starting materials or side-products from the cyclization step.
-
Likely Impurities:
-
2-chlorothiophenol: If the first step was incomplete. This is a volatile impurity that may co-distill with the product.
-
Oxidized Byproducts: The sulfur atom in the benzo[b]thiophene ring can be oxidized to a sulfoxide or sulfone, especially if exposed to air at high temperatures for extended periods.[3] These are typically higher boiling and less volatile.
-
Polymeric material: If minor charring occurred, some soluble oligomers may be present.
-
-
Identification and Removal:
-
Characterization: Use GC-MS to identify the molecular weight of the impurity. ¹H NMR can also be very informative; look for signals that do not correspond to the product structure.
-
Purification Strategy:
-
If the impurity is unreacted starting material, a second, careful fractional distillation may be effective.
-
For more polar impurities like sulfoxides, column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) is the most effective method. The desired product is relatively non-polar and should elute first.
-
-
Optimized Experimental Protocol
This protocol incorporates best practices derived from established methods to maximize yield and purity.[1]
Materials:
-
2-chlorothiophenol (11.8 g)
-
Chloroacetone (9.3 g)
-
Sodium Hydroxide (4.0 g)
-
Deionized Water (50 mL)
-
Methylene Chloride (for extraction)
-
Magnesium Sulfate (anhydrous)
-
Polyphosphoric Acid (PPA, 100 g)
-
Ethyl Ether (for extraction)
Step 1: Synthesis of 1-((2-chlorophenyl)thio)propan-2-one
-
In a round-bottom flask, dissolve 4.0 g of sodium hydroxide in 50 mL of water.
-
To this solution, add 11.8 g of 2-chlorothiophenol.
-
Add 9.3 g of chloroacetone to the mixture.
-
Heat the reaction mixture at reflux (gentle boiling) for 1 hour with stirring.
-
Cool the mixture to room temperature. Extract twice with methylene chloride.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate as an oil. Do not heat excessively.
Step 2: Cyclization to this compound
-
In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, add 100 g of polyphosphoric acid.
-
Slowly heat the PPA to 120°C in an oil bath.
-
Once the temperature is stable, add the crude oil from Step 1 dropwise to the hot, stirring PPA over 15-20 minutes.
-
Maintain the temperature at 120°C and continue stirring for 1 hour after the addition is complete.
-
Remove the flask from the oil bath and allow it to cool slightly (to ~80-90°C).
-
Caution: Exothermic! Carefully and slowly pour the warm reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Once the quench is complete and the mixture is at room temperature, extract three times with ethyl ether.
-
Wash the combined ether extracts twice with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Step 3: Purification
-
Purify the crude oil by vacuum distillation to obtain the final product.
Data Summary: Parameter Optimization
Optimizing reaction conditions is key to achieving high yields. The table below summarizes the impact of critical parameters.
| Parameter | Standard Condition | Effect of Deviation Low | Effect of Deviation High | Recommendation |
| Cyclization Temp. | 120°C[1] | Incomplete reaction, low yield. | Charring, decomposition, low yield. | Maintain strictly at 120°C using a controlled oil bath. |
| PPA Amount | ~10:1 ratio (PPA:Int) | Insufficient catalysis, poor mixing. | Difficult to stir and work up. | A 10:1 weight ratio provides a good balance. |
| Reaction Time (Cycl.) | 1 hour | Incomplete conversion. | Increased risk of side products. | Monitor by TLC/GC-MS to determine optimal endpoint. |
| Base (Step 1) | NaOH | Weaker base may not fully deprotonate. | Stronger/bulkier base not necessary. | Aqueous NaOH is effective and economical. |
Frequently Asked Questions (FAQs)
Q: Are there alternative, milder catalysts for the cyclization step instead of PPA? A: While PPA is the most commonly cited agent for this specific transformation, other strong acids like Eaton's reagent (P₂O₅ in methanesulfonic acid) or Lewis acids can be used for benzo[b]thiophene synthesis in general.[4] However, for this substrate, PPA is well-documented and effective. Any alternative would require significant optimization.
Q: How can I confirm the structure of my final product? A: A combination of spectroscopic methods is recommended:
-
¹H and ¹³C NMR: Provides definitive structural information.
-
GC-MS: Confirms the molecular weight and purity.
-
IR Spectroscopy: Shows characteristic aromatic and C-S bond vibrations.
Q: What are the primary safety precautions for this synthesis? A:
-
2-Chlorothiophenol: Is toxic and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.
-
Chloroacetone: Is a lachrymator (causes tearing). Avoid inhalation of vapors.
-
Polyphosphoric Acid: Is highly corrosive. Wear appropriate PPE, including gloves and safety glasses. The quenching process is highly exothermic and can cause splashing.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from organic-chemistry.org. [Link]
-
U.S. National Library of Medicine. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from National Center for Biotechnology Information. [Link]
-
IntechOpen. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from IntechOpen. [Link]
Sources
Common side reactions in the synthesis of "7-Chloro-3-MethylBenzo[B]Thiophene"
Welcome to the technical support center for the synthesis of 7-Chloro-3-Methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful and efficient production of your target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Question 1: My initial S-alkylation of 2-chlorothiophenol with chloroacetone is giving a complex mixture of products with a lower than expected yield of the desired thioether intermediate. What could be the cause?
There are several potential side reactions that can occur during the S-alkylation step, leading to a complex product mixture. The primary culprits are often O-alkylation, self-condensation of chloroacetone, and reactions involving impurities in the starting materials.
Causality and Resolution:
-
Side Reaction 1: O-alkylation of 2-chlorothiophenol. While thiols are generally more nucleophilic than phenols, under certain conditions, competitive O-alkylation can occur, especially if the thiolate is not fully formed or if there are steric hindrance effects.[1]
-
Troubleshooting:
-
Ensure Complete Deprotonation: Use a slight excess of a strong base (e.g., sodium hydroxide) to ensure the complete conversion of the thiophenol to the more nucleophilic thiolate.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can favor S-alkylation over O-alkylation.[1] However, for this specific reaction, an aqueous sodium hydroxide solution is commonly used and effective.[2]
-
Temperature Control: Maintain a moderate reaction temperature as specified in the protocol. Excessive heat can sometimes favor the thermodynamically controlled O-alkylation product.
-
-
-
Side Reaction 2: Self-condensation of Chloroacetone. Under basic conditions, chloroacetone, having alpha-hydrogens, can undergo self-aldol condensation, leading to a variety of byproducts and consuming your reagent.[3]
-
Troubleshooting:
-
Controlled Addition: Add the chloroacetone dropwise to the solution of the 2-chlorothiophenolate. This maintains a low concentration of free chloroacetone, minimizing self-condensation.
-
Reaction Temperature: Keep the reaction temperature controlled, as higher temperatures can accelerate the rate of self-condensation.
-
-
-
Impurity Issue: Dichloroacetone in Chloroacetone. Commercially available chloroacetone can contain small amounts of 1,1-dichloroacetone or 1,3-dichloroacetone.[4][5] These impurities will react with the thiolate to form undesired thioether byproducts, complicating the subsequent cyclization and purification steps.
-
Troubleshooting:
-
Starting Material Purity Check: If possible, analyze the purity of the chloroacetone by GC-MS or NMR before use.
-
Purification of Chloroacetone: If significant impurities are detected, consider distilling the chloroacetone before use.
-
-
Visualizing the S-Alkylation Side Reactions:
Caption: Potential reaction pathways in the S-alkylation step.
Question 2: The PPA-catalyzed cyclization of the thioether intermediate resulted in a low yield of this compound and a significant amount of dark, tar-like material. How can I improve this step?
The use of polyphosphoric acid (PPA) as a cyclizing and dehydrating agent is effective but can lead to side reactions, particularly at elevated temperatures.[6][7] The formation of tar is a common issue, often resulting from polymerization or extensive side reactions.
Causality and Resolution:
-
Side Reaction 1: Polymerization. The acidic and high-temperature conditions of the PPA cyclization can promote the polymerization of the starting material or the product, leading to intractable tars.[8]
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. A slow and gradual heating to the target temperature (around 120°C) is recommended.[2] Overheating can significantly increase polymerization.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC) and avoid unnecessarily long reaction times.
-
PPA Quality and Amount: Use a fresh, good-quality PPA. The amount of PPA should be sufficient to ensure a stirrable mixture but not excessively large.
-
-
-
Side Reaction 2: Sulfonation. PPA can contain free sulfur trioxide, which can act as a sulfonating agent at high temperatures, leading to the formation of sulfonic acid derivatives of your benzothiophene.[9][10][11]
-
Troubleshooting:
-
Temperature Management: As with polymerization, avoiding excessive temperatures is key to minimizing sulfonation.
-
Work-up Procedure: A proper aqueous work-up will help to remove any highly polar sulfonated byproducts.
-
-
-
Side Reaction 3: Formation of Regioisomers. While the cyclization is expected to be regioselective due to the electronic effects of the chloro and thioether groups, there is a possibility of forming other isomers, though likely in minor amounts. For instance, cyclization at the other ortho position to the chloro group could theoretically occur.
-
Troubleshooting:
-
Reaction Conditions: The regioselectivity of electrophilic aromatic substitution can be sensitive to the acid catalyst and temperature. Sticking to established protocols is advisable.
-
Purification: Careful purification by distillation or chromatography will be necessary to separate the desired product from any isomeric impurities.
-
-
Experimental Protocol: Improved PPA Cyclization and Work-up
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, add the crude thioether oil to polyphosphoric acid (a common ratio is approximately 1:10 by weight).
-
Heating: Begin stirring the viscous mixture and heat it slowly and carefully to 120°C. Use an oil bath for better temperature control.
-
Reaction Monitoring: Hold the reaction at 120°C for the recommended time (e.g., 1 hour), monitoring by TLC if feasible.
-
Quenching: After the reaction is complete, allow the mixture to cool slightly (to around 80-90°C) and then very carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Extraction: Once all the PPA has been hydrolyzed and the mixture is at room temperature, extract the aqueous solution with a suitable organic solvent (e.g., ethyl ether or dichloromethane).
-
Washing: Wash the organic extracts with water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically an oil and can be purified by vacuum distillation.[2]
Visualizing the PPA Cyclization Troubleshooting:
Caption: Troubleshooting decision tree for the PPA cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for this compound?
-
A singlet for the methyl group protons at the 3-position.
-
A signal for the proton at the 2-position.
-
Signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions.
Q2: Can other cyclization agents be used instead of PPA?
Yes, other strong acids and Lewis acids can be used for this type of intramolecular electrophilic substitution (a Friedel-Crafts type reaction). Alternatives include:
-
Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Amberlyst-15, a solid-supported acid catalyst
-
Lewis acids such as AlCl₃, although these can sometimes be harsher and lead to more side products.
However, PPA is widely used due to its effectiveness as both a catalyst and a dehydrating agent.[6]
Q3: My final product is a dark oil, even after distillation. What could be the cause?
A dark coloration can indicate the presence of trace impurities, possibly polymeric material or oxidized species.
-
Troubleshooting:
-
Re-purification: Consider a second purification step, such as column chromatography over silica gel.
-
Decolorizing Carbon: Treatment of a solution of your product with activated charcoal can sometimes remove colored impurities.
-
Check for Oxidation: Benzothiophenes can be susceptible to oxidation, especially if exposed to air and light for extended periods. Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place.
-
Q4: How can I confirm the regiochemistry of my final product?
Unequivocal structure determination can be achieved through a combination of spectroscopic techniques:
-
1D and 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons, which can help to confirm the relative positions of the methyl group and the protons on the aromatic ring.
-
X-ray Crystallography: If you are able to obtain a crystalline sample of the product or a derivative, single-crystal X-ray diffraction will provide an unambiguous structural confirmation.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₇ClS | 182.67 | 17514-68-0[12] |
| 2-Chlorothiophenol | C₆H₅ClS | 144.62 | 2037-31-2 |
| Chloroacetone | C₃H₅ClO | 92.52 | 78-95-5 |
| 3-(Bromomethyl)-7-chlorobenzo[b]thiophene | C₉H₆BrClS | 261.57 | 17512-61-7[13] |
References
-
PrepChem. Synthesis of this compound. [Link]
-
ResearchGate. The sulfonation of aromatic and heteroaromatic polycyclic compounds. [Link]
-
Wikipedia. Self-condensation. [Link]
- Google Patents. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
PMC - NIH. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [Link]
-
PubChemLite. This compound (C9H7ClS). [Link]
-
PrepChem. Synthesis of 3-chloromethyl-7-methyl-benzothiophene. [Link]
-
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. [Link]
-
Wikipedia. Aromatic sulfonation. [Link]
-
YouTube. Sulfonation of Aromatic Compounds. [Link]
-
Purechemistry. Aromatic sulphonation reaction. [Link]
-
Sciencemadness Discussion Board. Simple preparation of chloroacetone - an essay. [Link]
-
Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
-
Polymer Chemistry (RSC Publishing). A facile approach for the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres by self-stabilized precipitation polymerization. [Link]
-
ResearchGate. Polyphosphoric Acid in Organic Synthesis. [Link]
-
PMC - NIH. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. [Link]
-
Sciencemadness Discussion Board. Chloroacetone by Electrolysis. [Link]
-
ACS Publications. Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. [Link]
-
ResearchGate. α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. [Link]
- Google Patents. RU2225858C2 - Chloroacetone production process.
-
PubMed. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. [Link]
-
Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]
- Google Patents.
-
PMC - NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]
-
PMC - NIH. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
YouTube. C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]
-
PubChem. 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. [Link]
-
MDPI. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. [Link]
-
ResearchGate. Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. [Link]
-
YouTube. C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
ResearchGate. Formation of poly(phosphoric acid) under heat.. [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
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- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. A facile approach for the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres by self-stabilized precipitation polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 11. purechemistry.org [purechemistry.org]
- 12. scbt.com [scbt.com]
- 13. 3-(Bromomethyl)-7-chlorobenzo[b]thiophene | C9H6BrClS | CID 11379988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of "7-Chloro-3-MethylBenzo[B]Thiophene" by column chromatography
An In-Depth Technical Guide to the Purification of 7-Chloro-3-MethylBenzo[B]Thiophene by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of this compound. As a crucial intermediate in the synthesis of various pharmaceutical agents, its purity is paramount.[1][2] This document provides a comprehensive, field-tested approach to purification via silica gel column chromatography, addressing common challenges through detailed troubleshooting guides and frequently asked questions.
Physicochemical Properties of this compound
Understanding the fundamental properties of the target compound is the first step in developing a robust purification strategy. These characteristics influence solvent selection, stationary phase interaction, and overall chromatographic behavior.
| Property | Value | Units | Source |
| Molecular Formula | C₉H₇ClS | - | [3] |
| Molecular Weight | 182.67 | g/mol | [3] |
| Appearance | Slightly yellow transparent liquid | - | [3] |
| Boiling Point | 276.1 - 276.9 | °C at 953.1 hPa | [3] |
| Melting Point | 11.2 | °C | [3] |
| Flash Point | 86 | °C at 101.4 kPa | [3] |
| Density | 1.269 | g/cm³ at 20°C | [3] |
| Water Solubility | 9.63 | mg/L at 20°C | [3] |
| Log Pow | 4.19 | - | [3] |
The high Log P value (4.19) indicates that this compound is highly non-polar (lipophilic), which is a key consideration for selecting the mobile and stationary phases for chromatography.[3]
Core Experimental Protocol
This section outlines the standard workflow for the purification of this compound.
Experimental Workflow Overview
Sources
Technical Support Center: Bromination of 7-Chloro-3-Methylbenzo[b]thiophene
Introduction
Welcome to the technical support guide for the bromination of 7-Chloro-3-Methylbenzo[b]thiophene. This versatile heterocyclic compound is a key building block in medicinal chemistry and materials science. However, its bromination is not always straightforward and can proceed via two distinct chemical pathways depending on the reaction conditions, each with its own unique profile of potential byproducts.
This guide is structured to help you, the researcher, navigate the complexities of this reaction. It is divided into a Frequently Asked Questions (FAQ) section for quick reference and a detailed Troubleshooting Guide to address specific experimental challenges. We will explore the causality behind byproduct formation and provide validated protocols to enhance the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: I am trying to brominate this compound. Why am I getting a complex mixture of products?
The product profile of this reaction is highly dependent on the chosen conditions. There are two primary pathways:
-
Free-Radical Bromination: This occurs on the 3-methyl group (a benzylic position) when using a radical initiator like AIBN or benzoyl peroxide with N-Bromosuccinimide (NBS) under light irradiation. The intended product is 3-(bromomethyl)-7-chlorobenzo[b]thiophene. Byproducts arise from over-bromination of the methyl group.[1][2][3]
-
Electrophilic Aromatic Substitution (EAS): This occurs on the aromatic ring system when using a Lewis acid catalyst with Br₂ or a polar solvent with NBS.[4][5] The thiophene ring is more electron-rich than the benzene ring, making it the primary site for substitution, typically at the C2 position.[6][7] Byproducts here are typically regioisomers and poly-brominated compounds.
The logical workflow below illustrates these competing pathways.
Q2: Which reaction conditions should I choose?
Choose your conditions based on your desired product.
-
For 3-(bromomethyl)-7-chlorobenzo[b]thiophene , a key intermediate for antifungal agents like Sertaconazole, you must use free-radical conditions.[2][8][9]
-
For substitution on the aromatic ring, such as preparing 2-bromo-7-chloro-3-methylbenzo[b]thiophene , you must use electrophilic aromatic substitution conditions.
Troubleshooting Guide 1: Benzylic Bromination (Target: 3-(bromomethyl)-derivative)
This reaction is a free-radical chain process where a bromine radical abstracts a hydrogen from the methyl group.[10] Success hinges on promoting this pathway while suppressing others.
Problem: Low yield of the desired monobromo product and significant formation of di- and tri-brominated byproducts.
This is the most common failure mode, often observed as multiple, closely-spaced spots on a TLC plate.
-
Underlying Cause 1: Incorrect Stoichiometry of NBS.
-
Explanation: N-Bromosuccinimide serves as a controlled, low-concentration source of molecular bromine (Br₂), which is then homolytically cleaved to form the bromine radical (Br•) that propagates the chain reaction.[10] Using a significant excess of NBS increases the steady-state concentration of Br₂, leading to the rapid, subsequent bromination of the already-formed monobromo product to yield di- and tri-brominated species.
-
Solution: Employ a precise molar ratio of the this compound substrate to NBS. A ratio of 1:1.05 to 1:1.1 is often optimal, providing a slight excess to drive the reaction to completion without promoting excessive byproduct formation.[2]
-
-
Underlying Cause 2: Suboptimal Solvent Choice.
-
Explanation: The solvent plays a critical role in reaction selectivity. While chlorinated solvents like carbon tetrachloride (CCl₄) have been traditionally used, they are toxic and environmentally harmful.[2] More importantly, polar solvents or those that can participate in ionic pathways can reduce the selectivity of the radical reaction.
-
Solution: Utilize a non-polar, inert solvent. Linear alkanes such as n-heptane are highly recommended. A Chinese patent demonstrates that n-heptane significantly reduces the formation of dibromo and tribromo byproducts compared to solvents like acetonitrile or dichloromethane.[2]
-
| Solvent | Key Characteristics | Impact on Selectivity | Reference |
| n-Heptane | Non-polar, inert | High. Minimizes dibromo/tribromo byproducts. | [2] |
| Carbon Tetrachloride | Non-polar, traditional | Moderate. Effective but toxic and environmentally restricted. | [2][3] |
| Dichloromethane | Polar aprotic | Low. May promote side reactions. | [2] |
| Acetonitrile | Polar aprotic | Low. Not suitable for selective benzylic bromination. | [2] |
-
Underlying Cause 3: Inconsistent Radical Initiation.
-
Explanation: The radical chain reaction must be continuously initiated. Inconsistent initiation (e.g., weak light source, degraded initiator) can lead to a sluggish reaction, and the temptation to increase temperature or reaction time can lead to thermal decomposition and byproduct formation.
-
Solution: Use a reliable initiation method. A 200W incandescent bulb provides both light and heat.[2] Alternatively, use a chemical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) at a molar ratio of 1:0.05 relative to the substrate.[2] Ensure the reaction is monitored by TLC and stopped promptly once the starting material is consumed.
-
Validated Protocol: Selective Synthesis of 3-(bromomethyl)-7-chlorobenzo[b]thiophene[1][2]
Troubleshooting Guide 2: Electrophilic Aromatic Substitution (Target: Ring Bromination)
This reaction follows the classical EAS mechanism, where an electrophile (Br⁺) attacks the electron-rich aromatic system, forming a resonance-stabilized carbocation intermediate (arenium ion).[4] The primary challenges are controlling regioselectivity and preventing over-bromination.
Problem: Formation of multiple isomers and/or poly-brominated products.
-
Underlying Cause 1: Lack of Regioselectivity.
-
Explanation: The benzothiophene ring system has multiple positions available for substitution. The thiophene ring is generally more activated towards electrophilic attack than the benzene ring.[7] The C2 position is the most electronically favored site for substitution on an unsubstituted benzothiophene.[6] However, the 3-methyl group provides steric hindrance at C2 and is an activating, ortho-para director. The 7-chloro group is a deactivating, ortho-para director on the benzene ring. This complex interplay can lead to a mixture of products, primarily the C2-bromo isomer, but potentially others.
-
Solution:
-
Milder Conditions: Use less aggressive brominating agents. N-Bromosuccinimide in a polar solvent like acetonitrile often provides higher regioselectivity than the more reactive Br₂/FeBr₃ combination.[5][11]
-
Temperature Control: Begin the reaction at a low temperature (e.g., -10°C to 0°C) and allow it to warm slowly. This favors the formation of the thermodynamically most stable product and can improve selectivity.[5]
-
Purification: Accept that a mixture may be unavoidable. Develop a robust purification method, such as column chromatography on silica gel or preparative HPLC, to isolate the desired isomer.
-
-
-
Underlying Cause 2: Over-bromination.
-
Explanation: The first bromine atom added to the ring does not sufficiently deactivate the system to prevent a second substitution, especially if the brominating agent is used in excess or under harsh conditions. For example, studies on related dibromobenzothiophenes show that further bromination occurs on the benzene ring at the C6 or C4 positions.[12]
-
Solution:
-
Strict Stoichiometry: Use exactly one equivalent of the brominating agent (e.g., NBS). Add the reagent portion-wise to the reaction mixture to avoid localized high concentrations.
-
Reaction Monitoring: Carefully monitor the reaction's progress using TLC or GC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the slower, subsequent bromination of the product.
-
-
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- CN113480517A. (2021). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Liu, W., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2849. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloromethyl-7-methyl-benzothiophene. Retrieved from [Link]
-
MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
YouTube. (2023). Electrophilic Aromatic Substitution- Bromination. Retrieved from [Link]
-
Cooper, J., & Scrowston, R. M. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Journal of the Chemical Society C: Organic, 305-309. Retrieved from [Link]
-
ResearchGate. (2015). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
YouTube. (2022). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. Retrieved from [Link]
-
Taylor & Francis eBooks. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. echemi.com [echemi.com]
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- 11. mdpi.com [mdpi.com]
- 12. Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective Functionalization of 7-Chloro-3-Methylbenzo[b]thiophene
Welcome to the technical support center for the functionalization of 7-Chloro-3-Methylbenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to strategically modify this important heterocyclic scaffold. Here, we address common challenges and provide troubleshooting advice in a direct question-and-answer format to enhance the regioselectivity of your reactions and streamline your synthetic workflows.
Understanding the Reactivity Landscape
The this compound core presents a unique set of challenges and opportunities for selective functionalization. The electron-rich thiophene ring is generally susceptible to electrophilic attack, while the chloro-substituted benzene ring and the methyl group offer handles for various transformations. The interplay between the electronic effects of the chloro and methyl substituents, along with the inherent reactivity of the benzothiophene system, dictates the preferred sites of reaction.
Our goal is to provide you with the knowledge to control this reactivity and achieve your desired substitution patterns with high precision.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Electrophilic Aromatic Substitution
Question: I am attempting a Friedel-Crafts acylation on this compound, but I'm getting a mixture of isomers. How can I improve the regioselectivity for substitution at a specific position?
Answer: This is a common challenge. The benzothiophene ring's inherent reactivity favors electrophilic substitution at the C2 position.[1][2] However, the 3-methyl group can also direct substitution to the C2 and C4 positions. The 7-chloro group is deactivating and primarily directs ortho and para, which in this case would be the C6 and C4 positions, respectively. This confluence of directing effects often leads to product mixtures.
Troubleshooting Strategies:
-
Lowering Reaction Temperature: Decreasing the temperature can significantly enhance the selectivity of electrophilic substitutions like nitration and acylation by favoring the kinetically controlled product.[3]
-
Choice of Lewis Acid: The strength of the Lewis acid in Friedel-Crafts reactions can influence regioselectivity. Milder Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better control than stronger ones like AlCl₃.[4][5]
-
Steric Hindrance: Employing bulkier acylating agents can disfavor substitution at the more sterically hindered C2 position, potentially increasing the proportion of C4 or C6 acylated products.
Logical Workflow for Optimizing Electrophilic Substitution:
Caption: Decision workflow for improving regioselectivity in Friedel-Crafts acylation.
FAQ 2: Directed Ortho-Metalation (DoM)
Question: I want to introduce a substituent at the C4 or C6 position. Is directed ortho-metalation a viable strategy, and what are the key considerations?
Answer: Directed ortho-metalation (DoM) is a powerful technique for achieving regioselectivity that might be difficult through classical electrophilic substitution.[6][7] However, there isn't a strong directing group inherent to this compound for this purpose. The chloro group and the sulfur atom are weak directing groups for lithiation.
Troubleshooting and Strategic Approaches:
-
Introducing a Directing Metalation Group (DMG): To achieve high regioselectivity, you may need to first install a potent DMG. For instance, if you can convert the 3-methyl group to a DMG like -CH₂OMe, -CONEt₂, or -OMOM, you can then direct lithiation to the C4 position.
-
Halogen-Metal Exchange: If a bromo or iodo substituent is present at the desired position (e.g., C4 or C6), a halogen-metal exchange using an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures is a highly efficient and regioselective method to generate the desired organometallic intermediate. This intermediate can then be quenched with a suitable electrophile.
-
Protecting Groups: In some cases, lithiation can occur at the C2 position. To prevent this, a removable protecting group, such as a triisopropylsilyl (TIPS) group, can be installed at C2.[8] This directs metalation to other positions, like C7.[8] After functionalization, the protecting group can be removed.
Experimental Protocol: C2-Silyl Protection Followed by C7-Lithiation
-
Protection: To a solution of this compound in anhydrous THF at -78 °C, add TMSCl followed by LDA.
-
Metalation: Cool the 2-silyl-protected compound in anhydrous THF to -78 °C and add n-BuLi.
-
Quenching: After stirring for 10 minutes, add a solution of your desired electrophile (e.g., a piperidone).
-
Workup and Deprotection: Work up the reaction with aqueous acid, which will also conveniently remove the silyl protecting group.
This protocol is adapted from procedures for related benzothiophenes and may require optimization.[8]
FAQ 3: Palladium-Catalyzed Cross-Coupling Reactions
Question: I want to perform a Suzuki-Miyaura coupling reaction to introduce an aryl group. Which position is most reactive, and how can I selectively functionalize the C7-Cl bond?
Answer: Palladium-catalyzed cross-coupling reactions are excellent for forming C-C, C-N, and C-O bonds.[9][10] The C7-Cl bond can be activated for cross-coupling, but it is generally less reactive than a C-Br or C-I bond.[11][12][13]
Troubleshooting and Selectivity Control:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for activating the relatively inert C-Cl bond.[13] Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often effective for coupling aryl chlorides.[14]
-
Chemoselectivity: If you have multiple halogen substituents, you can often achieve selective coupling. For instance, in a molecule with both a bromo and a chloro substituent, the C-Br bond will typically react preferentially in a Suzuki coupling, allowing for sequential functionalization.[11]
-
Reaction Conditions: Base, solvent, and temperature are critical parameters. For Suzuki couplings of aryl chlorides, stronger bases like Cs₂CO₃ or K₃PO₄ are often required, along with polar aprotic solvents like dioxane, THF, or toluene, often with some water.[14]
Comparative Data for Catalyst Systems in Suzuki Coupling of Aryl Chlorides:
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd(OAc)₂ / SPhos | Cs₂CO₃, THF/H₂O, 80 °C | High yields, good functional group tolerance.[14] | Air-sensitive ligand. |
| Pd(PPh₃)₄ | K₃PO₄, Dioxane/H₂O, 80-100 °C | Readily available catalyst.[14] | Lower reactivity for aryl chlorides. |
| PdCl₂(dppf) | K₂CO₃, Dioxane, 90-100 °C | Good for a range of substrates.[11] | May require higher temperatures. |
Workflow for Suzuki-Miyaura Coupling at C7-Cl:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
FAQ 4: C-H Activation Strategies
Question: Can I directly functionalize a C-H bond on the benzene or thiophene ring without pre-functionalization?
Answer: Yes, direct C-H activation/functionalization is a rapidly evolving field that offers more atom-economical synthetic routes.[15][16] For benzothiophenes, palladium-catalyzed C-H activation has been used for direct arylation, often favoring the C2 position.
Key Considerations for C-H Activation:
-
Directing Groups: As with DoM, many C-H activation reactions rely on a directing group to achieve regioselectivity. Without a strong directing group, selectivity can be poor.
-
Oxidative C-H/C-H Coupling: Some methods allow for the direct coupling of two C-H bonds. For instance, benzothiophene S-oxides have been shown to undergo C4-selective arylation with phenols in a metal-free process.[17] This strategy involves activating the benzothiophene by oxidation to the corresponding S-oxide.[17]
-
Catalyst System: The choice of metal catalyst (often Pd, Rh, or Ru) and oxidant is critical. For example, Pd(OAc)₂ with an oxidant like Cu(OAc)₂ has been used for C2-arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[18]
Conceptual Pathway for C4-Arylation via S-Oxide:
Caption: Metal-free C4-arylation strategy via S-oxide activation.[17]
Summary and Outlook
Improving the regioselectivity of this compound functionalization requires a careful consideration of the desired substitution pattern and the selection of an appropriate synthetic strategy.
-
For electrophilic substitution , reaction conditions such as temperature and the choice of catalyst are paramount for controlling selectivity.
-
Directed metalation offers a powerful, albeit potentially more synthetically intensive, route to positions that are otherwise difficult to access.
-
Palladium-catalyzed cross-coupling is highly effective for C-C and C-heteroatom bond formation, especially when leveraging the differential reactivity of various halogen substituents.
-
Direct C-H activation represents a modern, efficient approach, though it often requires specific directing groups or substrate activation to ensure high regioselectivity.
By understanding the underlying principles of these methods and applying the troubleshooting strategies outlined above, researchers can effectively navigate the complexities of functionalizing the this compound scaffold and accelerate their research and development efforts.
References
-
Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Advanced Synthesis & Catalysis. Available at: [Link]
-
Application of Directed Metalation in Synthesis. Part 4. Expedient Synthesis of Substituted Benzo[b]thiophene and Naphthothiophene. Tetrahedron. Available at: [Link]
-
Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. RSC Advances. Available at: [Link]
-
Synthesis of Dibenzothiophenes by Pd-catalyzed Dual CH Activation From Diaryl Sulfides. Chemistry – A European Journal. Available at: [Link]
-
Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Angewandte Chemie International Edition. Available at: [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Synthesis of this compound. PrepChem.com. Available at: [Link]
-
New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Exploring Benzo[b]thiophene Derivatives: The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. PubMed. Available at: [Link]
-
Directed metallation of certain thiophen compounds. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]
-
Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Reactivity of[17]Benzothieno[3,2-b][17]benzothiophene — Electrophilic and Metalation Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
FRIEDEL‐CRAFTS ACYLATION OF 3‐(CARBOXYMETHYL)BENZO(B)THIOPHENES AND A LIS‐NMR AND HOMO STUDY OF REGIOSELECTIVITY. Sci-Hub. Available at: [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.Google Patents.
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
-
Reactivity of benzo[b]thiophene in electrophilic reactions as determined from solvolysis rates. The Journal of Organic Chemistry. Available at: [Link]
-
Highly selective 5-substitution of 3-methylthiophene via directed lithiation. The Journal of Organic Chemistry. Available at: [Link]
-
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Sequential Regioselective C-H Functionalization of Thiophenes. Organic Letters. Available at: [Link]
-
Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. YouTube. Available at: [Link]
-
Electrophilic substitution of thiophene. YouTube. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
3-(Bromomethyl)-7-chlorobenzo[b]thiophene. PubChem. Available at: [Link]
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- 5. echemi.com [echemi.com]
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- 7. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Chloro-3-Methylbenzo[b]thiophene Preparations
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 7-Chloro-3-Methylbenzo[b]thiophene. Here, we address common challenges, offer troubleshooting solutions, and provide detailed experimental protocols to ensure the highest purity of your final compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound preparation?
A1: Based on the typical synthesis route, which involves the reaction of 2-chlorothiophenol with chloroacetone followed by cyclization with polyphosphoric acid, several impurities can arise.[1] These can be broadly categorized as:
-
Unreacted Starting Materials: Residual 2-chlorothiophenol and chloroacetone.
-
Isomeric Byproducts: Positional isomers formed during the cyclization step.
-
Oxidation Products: Benzo[b]thiophene-1,1-dioxides can form, especially if the reaction is exposed to oxidizing conditions.[2][3]
-
Polymeric Material: Polyphosphoric acid can sometimes promote polymerization, leading to high molecular weight impurities.
Q2: My crude product is a dark oil. How can I effectively purify it to obtain a solid product?
A2: An oily crude product often indicates the presence of significant impurities that depress the melting point. A multi-step purification approach is often most effective:
-
Aqueous Wash: Begin by dissolving the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a saturated sodium bicarbonate solution to remove any residual acid catalyst. Follow this with a brine wash and dry the organic layer.
-
Column Chromatography: This is the most effective method for separating the desired product from a complex mixture of impurities. A silica gel column with a non-polar eluent system, such as hexanes or a hexane/ethyl acetate gradient, is typically successful.[2]
-
Recrystallization: Once the product is substantially purified by chromatography, recrystallization can be employed to achieve high purity and obtain a crystalline solid.
Q3: I am having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?
A3: "Oiling out" is a common issue in crystallization, occurring when the compound comes out of solution as a liquid instead of a solid.[4] This can happen for several reasons:
-
High Impurity Levels: Significant amounts of impurities can lower the melting point of your compound below the temperature of the crystallization solvent.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out instead of controlled crystal growth.[5]
-
Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound.
To troubleshoot this, you can:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, then allow it to cool to room temperature very slowly, followed by further cooling in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal can induce crystallization.[5]
-
Change the Solvent System: Experiment with different solvents or solvent mixtures.
Q4: My column chromatography is not giving good separation. The fractions are all mixed. What can I do to improve this?
A4: Poor separation in column chromatography can be frustrating. Here are some key parameters to optimize:
-
Solvent System Optimization: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems and ratios to find the one that gives the best separation between your product and the impurities. For benzothiophenes, a common mobile phase is a mixture of hexanes and ethyl acetate.[4]
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.[5] If your compound is not very soluble in the mobile phase, consider dry loading it onto silica gel to improve band sharpness.[4]
-
Elution Gradient: If you are using a gradient elution, a shallower gradient (a slower increase in the polar solvent) can significantly improve the resolution of closely eluting compounds.[5]
Section 2: Troubleshooting Guides
Guide 1: Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently saturated. | 1. Evaporate some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[5] |
| Crystals "crash out" of solution too quickly. | The solution is too concentrated or cooled too rapidly. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[6] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant impurities are present. | 1. Try a lower-boiling point solvent. 2. Re-dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.[4] If this fails, pre-purify by column chromatography.[5] |
| Low recovery of the crystalline product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound has considerable solubility in the cold solvent. | 1. Concentrate the mother liquor and perform a second recrystallization.[5] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
Guide 2: Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation or overlapping peaks. | 1. Inappropriate solvent system. 2. Column overloading. | 1. Optimize the mobile phase using TLC with a range of solvent polarities.[5] 2. Reduce the sample load to 1-5% of the silica gel mass or use a larger column.[5] |
| The compound is not eluting from the column. | The compound is too polar for the current solvent system. | Drastically increase the polarity of the mobile phase. A gradient elution from non-polar to highly polar can be effective.[5] |
| The compound appears to be degrading on the column. | The compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate, letting it sit, and then eluting. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel.[7] |
| Cracked or channeled column bed. | Improper packing of the stationary phase. | Repack the column carefully, ensuring the silica gel slurry is homogenous and allowed to settle evenly. |
Section 3: Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Compressed air or nitrogen source
-
Glass column with a stopcock
-
Collection tubes or flasks
Procedure:
-
Prepare the Column:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexanes). Ensure the packing is uniform and free of air bubbles.
-
-
Prepare the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be added to the top of the column.[4]
-
-
Load the Sample:
-
Carefully add the prepared sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Begin elution with the least polar solvent system determined from your TLC analysis (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding small increments of a more polar solvent like ethyl acetate. A typical gradient might be from 100% hexanes to 95:5 hexanes:ethyl acetate.
-
Maintain a constant flow rate using gentle pressure.
-
-
Collect and Analyze Fractions:
-
Collect fractions in separate tubes.
-
Monitor the elution of your compound using TLC analysis of the collected fractions.
-
Combine the pure fractions containing your desired product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound after initial purification.
Materials:
-
Partially purified this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Choose a Solvent:
-
The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
-
Dissolve the Compound:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with swirling until the solid dissolves completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Dry the Crystals:
-
Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.
-
Section 4: Visualized Workflows
Caption: A typical purification workflow for this compound.
Caption: Potential impurity formation during synthesis.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- National Center for Biotechnology Information. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.
- PrepChem. (n.d.). Synthesis of this compound.
- BenchChem. (n.d.). Benzo[b]thiophene-3-methanol, 7-chloro-.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 3-Chloro-4-methylbenzo[b]thiophene.
- ResearchGate. (2024). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
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- 3. researchgate.net [researchgate.net]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 7-Chloro-3-Methylbenzo[b]thiophene
Welcome to the Technical Support Center for the synthesis and scale-up of 7-chloro-3-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting advice.
Introduction: The Synthetic Landscape
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges upon scale-up. The most common synthetic route involves the S-alkylation of 2-chlorothiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization. While effective at the gram scale, increasing batch size introduces complexities related to reaction kinetics, heat management, impurity profiles, and material handling. This guide provides a structured approach to identifying and resolving these scale-up issues.
Troubleshooting Guide: From Bench to Bulk
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your scale-up experiments.
Question 1: My yield of the intermediate, 1-(2-chlorophenylthio)propan-2-one, is significantly lower on a larger scale. What are the likely causes and how can I mitigate this?
Answer:
This is a common issue when scaling up the initial S-alkylation step. The primary culprits are often related to inefficient mixing and localized "hot spots."
-
Causality: The reaction between 2-chlorothiophenol and chloroacetone is typically biphasic (aqueous NaOH and an organic solvent) and exothermic. On a small scale, heat dissipates quickly, and magnetic stirring is often sufficient. However, in larger reactors, inefficient stirring can lead to poor phase transfer, localized high concentrations of reactants, and thermal runaway, which can degrade both the starting material and the product.
-
Troubleshooting Steps:
-
Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design and stirring speed are adequate to maintain a homogenous mixture of the two phases.
-
Controlled Addition: Instead of adding the chloroacetone all at once, implement a controlled addition via a dropping funnel or a syringe pump. This will help manage the exotherm.
-
Temperature Monitoring: Place the temperature probe in the reaction mixture, not in the heating mantle, to get an accurate reading of the internal temperature. Maintain a consistent internal temperature, typically between 25-30°C.
-
Solvent Selection: While methylene chloride is often used in lab-scale procedures[1], consider a less volatile solvent with a higher boiling point, such as toluene or methyl isobutyl ketone (MIBK), for better process control at larger scales.
-
Question 2: The cyclization step using polyphosphoric acid (PPA) is becoming difficult to manage at a larger scale. The mixture is viscous, and the reaction seems to stall. What can I do?
Answer:
The high viscosity and exothermic nature of the PPA-catalyzed cyclization are significant scale-up hurdles.
-
Causality: Polyphosphoric acid is highly viscous, especially at the start of the reaction. Poor mixing leads to inefficient heat transfer and mass transfer, preventing the reactant from coming into contact with the acid, thus stalling the reaction. The reaction is also highly exothermic, and localized overheating can lead to charring and the formation of side products.
-
Troubleshooting Steps:
-
Mechanical Stirring: A robust overhead stirrer with a high-torque motor and a suitable impeller (e.g., anchor or turbine) is essential.
-
Pre-heating the PPA: Pre-heating the PPA to around 60-70°C before the slow addition of the thioether intermediate can significantly reduce its viscosity and improve initial mixing.
-
Controlled Addition: Add the intermediate, 1-(2-chlorophenylthio)propan-2-one, in portions or as a solution in a co-solvent that is miscible with PPA (e.g., a small amount of glacial acetic acid) to manage the exotherm and improve dispersion.
-
Temperature Control: The reaction temperature is critical. A target of 120°C is often cited[1]. Use a well-controlled heating system (e.g., an oil bath or a jacketed reactor) and monitor the internal temperature closely.
-
Question 3: I am observing a significant amount of an isomeric impurity in my final product. How do I identify and minimize its formation?
Answer:
The formation of isomeric impurities is often due to a lack of regioselectivity during the cyclization step.
-
Causality: While the desired product is this compound, the cyclization can potentially lead to the formation of other isomers, such as the 4-chloro isomer, depending on the reaction conditions. This is particularly true if the reaction temperature is not well-controlled.
-
Troubleshooting Steps:
-
Reaction Control: Strict adherence to the optimized reaction temperature is crucial. Overheating can provide enough energy to overcome the activation barrier for the formation of less stable isomers.
-
Alternative Cyclizing Agents: While PPA is common, other dehydrating agents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes offer better regioselectivity at lower temperatures. A feasibility study at a small scale is recommended before scaling up.
-
Purification Strategy: If the isomeric impurity is still present, a robust purification method is necessary. Distillation is a common method for the final product[1]. Fractional distillation under reduced pressure might be required to separate isomers with close boiling points. Alternatively, crystallization from a suitable solvent system (e.g., heptane/toluene) could be explored.
-
Question 4: My final product, this compound, is an oil and difficult to purify by crystallization. What are my options for large-scale purification?
Answer:
Purifying an oily product on a large scale can be challenging.
-
Troubleshooting Steps:
-
Vacuum Distillation: This is often the most effective method for purifying liquid products at scale[1]. Invest in a good vacuum pump and a distillation setup with a fractionating column to achieve good separation from impurities.
-
Chromatography: While column chromatography is a standard lab technique, it can be expensive and time-consuming to scale up. However, for high-purity requirements, flash chromatography with a larger column and an appropriate solvent system (e.g., hexanes/ethyl acetate) may be necessary.
-
Derivative Formation and Recrystallization: In some cases, it might be beneficial to convert the oily product into a solid derivative, purify the solid by recrystallization, and then regenerate the desired product. For example, the product could be brominated to form the solid 3-bromomethyl-7-chlorobenzo[b]thiophene[2][3], which can be purified and then potentially converted back if needed for a subsequent reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are:
-
Use of Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe burns. The cyclization reaction is also highly exothermic. Ensure proper personal protective equipment (PPE) is worn, and the reaction is conducted in a well-ventilated area with adequate temperature control.
-
Handling of 2-chlorothiophenol: This starting material is toxic and has a strong, unpleasant odor. Handle it in a fume hood.
-
Use of Chloroacetone: Chloroacetone is a lachrymator and is toxic. Handle with care in a well-ventilated fume hood.
-
Solvent Handling: Large quantities of flammable organic solvents are used. Ensure proper grounding of equipment to prevent static discharge and have appropriate fire suppression systems in place.
Q2: Are there any "greener" alternatives to the traditional synthetic route?
A2: Research into more environmentally friendly synthetic methods for benzothiophenes is ongoing. Some potential areas of exploration include:
-
Alternative Cyclizing Agents: Replacing PPA with solid acid catalysts that can be more easily recovered and reused.
-
Solvent Selection: Using less hazardous solvents. For instance, a patent describes the use of n-heptane as a safer alternative to carbon tetrachloride in the bromination of the methyl group[2][4].
-
Catalytic Methods: Exploring transition-metal-catalyzed C-H activation/annulation reactions to construct the benzothiophene core, which could reduce the number of steps and the amount of waste generated[5][6].
Q3: How can I monitor the progress of the reactions effectively during scale-up?
A3: In-process controls (IPCs) are crucial for successful scale-up.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of starting materials and the formation of the product and impurities. This is the preferred method for monitoring reactions at scale.
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring the final product's purity.
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
This protocol is adapted from established literature procedures[1].
-
Step 1: S-Alkylation
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 11.8 g of 2-chlorothiophenol in a solution of 4.0 g of sodium hydroxide in 50 mL of water.
-
To this solution, add 9.3 g of chloroacetone dropwise while maintaining the temperature below 30°C.
-
After the addition is complete, heat the mixture at 50°C for 1 hour.
-
Cool the reaction mixture and extract with methylene chloride (2 x 50 mL).
-
Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate oil.
-
-
Step 2: Cyclization
-
Place 100 g of polyphosphoric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add the crude oil from Step 1 to the polyphosphoric acid with vigorous stirring.
-
Heat the mixture slowly to 120°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Wash the combined ether extracts with water, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the ether extract over MgSO₄, filter, and concentrate to an oil.
-
Purify the crude oil by vacuum distillation to obtain this compound.
-
Visualizing the Workflow
Diagram 1: Key Stages in the Synthesis
Caption: A simplified workflow for the two-step synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yield issues during the synthesis.
References
-
Synthesis of this compound. PrepChem.com. [Link]
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
Synthesis of 3-chloromethyl-7-methyl-benzothiophene. PrepChem.com. [Link]
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Institutes of Health (NIH). [Link]
-
WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. WIPO Patentscope. [Link]
-
New Path to Benzothiophenes. ChemistryViews. [Link]
-
The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
Sources
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- 2. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 7-Chloro-3-MethylBenzo[b]Thiophene and the Critical Role of Solvents
Welcome to the technical support guide for the synthesis and application of 7-Chloro-3-MethylBenzo[b]Thiophene. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic, focusing on how solvent selection can be the determining factor between experimental success and failure. We will explore common synthesis pathways, address frequent challenges in a direct Q&A format, and offer troubleshooting solutions grounded in established literature.
Section 1: Core Synthesis Protocols
Two primary methodologies are frequently discussed concerning this compound: its direct synthesis via intramolecular cyclization and its use as a substrate in subsequent functionalization, such as radical bromination. The choice of solvent is paramount in both contexts.
Protocol A: Direct Synthesis of this compound
This method builds the benzothiophene core through a two-step, one-pot procedure involving S-alkylation followed by an acid-catalyzed intramolecular cyclization.
Experimental Workflow:
Caption: Workflow for the direct synthesis of this compound.
Step-by-Step Methodology: [1]
-
S-Alkylation: To a solution of 2-chlorothiophenol (11.8 g) dissolved in an aqueous sodium hydroxide solution (4.0 g NaOH in 50 mL water), add chloroacetone (9.3 g).
-
Heating: Heat the mixture for 1 hour. During this phase, the solvent system is a biphasic aqueous-organic mixture. Water acts as the solvent for the sodium thiophenoxide salt, facilitating the nucleophilic attack on chloroacetone.
-
Extraction: Cool the reaction and extract the intermediate thioether with methylene chloride.
-
Drying and Concentration: Dry the organic extract over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to obtain a crude oil.
-
Cyclization: Add the crude oil to polyphosphoric acid (100 g). In this step, PPA serves as both the reaction solvent and the dehydrating acid catalyst.
-
Heating for Cyclization: Slowly heat the mixture to 120°C to drive the intramolecular electrophilic aromatic substitution.
-
Workup: Carefully pour the hot mixture onto ice and extract the product with diethyl ether.
-
Purification: Wash the ether extract with water, dry over MgSO₄, concentrate, and purify the resulting oil by distillation to yield this compound.[1]
Protocol B: Radical Bromination of this compound
This compound is a key starting material for producing 3-(bromomethyl)-7-chlorobenzo[b]thiophene, a valuable intermediate for pharmaceuticals like Sertaconazole.[2][3] Solvent choice in this radical reaction is critical for yield and purity.
Step-by-Step Methodology: [2][4][5]
-
Reactor Setup: Charge a reaction flask with this compound (29.3 g) and n-heptane (230 g) as the solvent.
-
Initiation: Begin stirring and add a radical initiator, such as benzoyl peroxide (1.76 g). Irradiate the vessel with a 200W bulb to facilitate radical formation.
-
Heating: Heat the reaction mixture to reflux (the boiling point of n-heptane).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (29.89 g) in portions to control the reaction rate and temperature.
-
Reaction: Maintain the mixture at reflux with continuous stirring for 4-6 hours after the NBS addition is complete.[2][4]
-
Workup: Cool the mixture. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure until the product begins to precipitate. Allow the mixture to stand for 3-5 hours for complete precipitation.
-
Purification: Collect the solid product by filtration and wash the filter cake with petroleum ether to remove soluble impurities.[2][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The most direct and commonly cited method involves the reaction of 2-chlorothiophenol with chloroacetone, followed by an acid-catalyzed cyclization using polyphosphoric acid (PPA).[1] Alternative strategies for building the benzothiophene core exist, such as metal-catalyzed cyclizations of alkyne substrates or base-promoted propargyl–allene rearrangements, though these may not be specific to this exact substitution pattern.[6][7]
Q2: Why is solvent selection so critical in these syntheses?
The solvent does more than just dissolve reactants; it actively influences the reaction's outcome:
-
Solubility: The solvent must adequately dissolve reactants, intermediates, and catalysts to ensure a homogenous reaction environment. In Protocol A, water is essential for dissolving the sodium thiophenoxide, while PPA dissolves the intermediate for cyclization.
-
Temperature Control: The solvent's boiling point dictates the maximum temperature of a reaction at atmospheric pressure, which directly impacts reaction kinetics. The choice of n-heptane in Protocol B allows for a suitable reflux temperature for radical initiation and propagation.[2]
-
Reaction Mechanism: Solvents can stabilize or destabilize transition states and reactive intermediates. In radical reactions, non-polar, non-reactive solvents like n-heptane are preferred to avoid unwanted side reactions (e.g., hydrogen abstraction from the solvent).[2] In contrast, polar solvents are often required for ionic mechanisms.
-
Workup and Purification: The solvent choice affects the ease of product isolation. A solvent that allows for precipitation of the product upon cooling (as seen with n-heptane in Protocol B) simplifies purification significantly.
Q3: For the radical bromination of this compound (Protocol B), which solvent provides the best results?
Field data and patent literature strongly indicate that n-heptane is a superior solvent for this specific transformation compared to others like carbon tetrachloride.[2] A study demonstrated that replacing carbon tetrachloride with a C6-C8 linear alkane, particularly n-heptane, leads to a significant improvement in both the yield and purity of the resulting 3-(bromomethyl)-7-chlorobenzo[b]thiophene.[2] Carbon tetrachloride, besides being toxic and environmentally harmful, can participate in side reactions, whereas n-heptane provides an inert medium that facilitates a clean radical chain reaction.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on solvent-related causes and solutions.
Caption: Troubleshooting flowchart for the radical bromination of this compound.
Problem 1: Low yield in the direct synthesis (Protocol A) during the cyclization step.
-
Question: My initial S-alkylation appears to work, but I get a very low yield of the final product after heating in PPA. What could be the issue?
-
Answer:
-
Causality: The cyclization step is a Friedel-Crafts-type reaction that is highly sensitive to temperature and the concentration of the electrophilic species. Polyphosphoric acid (PPA) is viscous, and poor mixing can lead to localized overheating and decomposition. Incomplete removal of the initial extraction solvent (e.g., methylene chloride) can also interfere with the PPA's catalytic activity.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Before adding the crude thioether to the PPA, ensure all methylene chloride has been removed under high vacuum. Residual solvent can interfere with the reaction.
-
Verify PPA Quality: PPA can absorb atmospheric moisture, which reduces its efficacy. Use fresh, properly stored PPA.
-
Controlled Heating: Heat the PPA mixture slowly and with vigorous mechanical stirring to ensure even heat distribution. Rapid heating can cause charring and side product formation.
-
Reaction Time: Ensure the reaction is heated for a sufficient duration at 120°C to allow for complete cyclization. Monitor the reaction by TLC if possible (by carefully taking a small aliquot, quenching it in ice water, and extracting).
-
-
Problem 2: My radical bromination (Protocol B) results in low yield and multiple spots on TLC, indicating significant impurities.
-
Question: I'm trying to brominate the methyl group on this compound using NBS, but the reaction is messy. Why?
-
Answer:
-
Causality: This is a classic symptom of using a suboptimal solvent or having impurities in the system. The choice of solvent is paramount in free-radical reactions. Solvents that can be halogenated or have easily abstractable protons will compete with your substrate, leading to a complex mixture of byproducts.
-
Troubleshooting Steps:
-
IMMEDIATE ACTION - Verify Your Solvent: As highlighted in the FAQ, the most common cause of poor performance in this reaction is the solvent. Carbon tetrachloride was historically used but is now known to be inferior for this specific synthesis.[2]
-
Adopt Best Practice: Switch to n-heptane . It is less toxic, environmentally safer, and has been shown to significantly improve yield and purity.[2]
-
Data-Driven Solvent Choice: The following table summarizes the impact of solvent choice on this reaction, based on findings from patent literature.
-
-
| Solvent | Yield (%) | Purity (%) | Key Takeaway |
| n-Heptane | High | High | Recommended solvent. Provides clean conversion and high yield.[2] |
| Carbon Tetrachloride | Lower | Lower | Prone to side reactions; environmentally hazardous.[2] |
| Other Chlorinated Solvents | Variable | Often Lower | Risk of competitive halogenation and side reactions. |
| Polar Solvents (e.g., THF, DMF) | Poor | Poor | Not suitable for radical mechanisms; can react with intermediates. |
Problem 3: The radical bromination reaction (Protocol B) is stalling and not going to completion.
-
Question: My reaction starts, but after a few hours, TLC analysis shows a large amount of unreacted starting material. What's wrong?
-
Answer:
-
Causality: A stalled radical reaction often points to the termination of the radical chain propagation. This is typically caused by the depletion of the initiator or the presence of radical scavengers, most notably oxygen.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen is a potent radical scavenger. While not always explicitly stated in every protocol, running radical reactions under an inert atmosphere (Nitrogen or Argon) is a best practice that can prevent premature termination.[8]
-
Check Initiator Quality: Radical initiators like benzoyl peroxide can degrade over time. Use a fresh bottle or recrystallize your initiator if its quality is suspect.
-
Sustained Initiation: Ensure your light source (if using photo-initiation) remains on and functional throughout the reaction. For thermal initiators, maintain a consistent reflux temperature.
-
Portion-wise Addition: Adding the initiator in portions throughout the reaction (instead of all at once) can help maintain a steady concentration of radicals and drive the reaction to completion.
-
-
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- CN113480517A. (2021). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
Li, Y., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866–1870. Retrieved from [Link]
-
D'Alessandro, O., et al. (2020). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 25(15), 3379. Retrieved from [Link]
-
Moussa, Z., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]
- Sabnis, R. W., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 42(4), 456-495.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Puts, R. A., & El-Khouly, M. E. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloromethyl-7-methyl-benzothiophene. Retrieved from [Link]
-
Morales-Serna, J. A., et al. (2018). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Beilstein Journal of Organic Chemistry, 14, 251–258. Retrieved from [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
Matsuzawa, T., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(36), 9837–9842. Retrieved from [Link]
-
Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules, 27(8), 2530. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Retrieved from [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6578–6589. Retrieved from [Link]
-
ResearchGate. (2025). Visible-Light-Mediated Synthesis of 3-Chlorobenzo[b]thiophenes Using Polychloromethanes as Solvent and Halogen Source. Retrieved from [Link]
-
WIPO Patentscope. (2023). WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. Retrieved from [Link]
Sources
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- 2. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Strategies for Selective Monobromination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of precision in chemical synthesis. A frequent challenge in the synthesis of pharmaceutical intermediates and other complex molecules is the selective introduction of a single bromine atom onto an aromatic ring, while avoiding the formation of undesired dibromo and tribromo byproducts.[1] This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered during electrophilic aromatic bromination.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing significant amounts of dibromo and tribromo byproducts in my reaction?
A1: The formation of polybrominated byproducts is a common issue, especially when dealing with activated aromatic rings. The underlying cause is that the initial monobrominated product is often still reactive, and in some cases, even more activated towards further electrophilic substitution than the starting material. Several factors can contribute to this over-bromination:
-
Highly Activating Substituents: Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) groups strongly activate the aromatic ring, making it highly nucleophilic.[1] This high reactivity can make it difficult to stop the reaction after a single substitution. For example, phenol and aniline are so strongly activated that their reaction with aqueous bromine is difficult to control and often leads to the formation of 2,4,6-tribromophenol and 2,4,6-tribromoaniline, respectively.
-
Reaction Stoichiometry and Localized Excess of Brominating Agent: Using a stoichiometric excess of the brominating agent, or poor mixing that leads to localized high concentrations, can drive the reaction towards polybromination. Once a molecule is monobrominated, it can compete with the starting material for the remaining brominating agent.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for subsequent brominations, leading to the thermodynamically more stable, but often undesired, polybrominated products.
Q2: How does the choice of brominating agent affect the selectivity of my reaction?
A2: The choice of brominating agent is a critical factor in controlling selectivity. Milder and more sterically hindered brominating agents can significantly reduce the incidence of over-bromination.
| Brominating Agent | Reactivity | Typical Application | Selectivity |
| Bromine (Br₂) | High | General-purpose bromination | Can be difficult to control with activated rings. Often requires a catalyst like FeBr₃ for less reactive rings.[2][3] |
| N-Bromosuccinimide (NBS) | Moderate | Selective bromination of activated rings, allylic and benzylic positions.[4][5] | Generally provides better selectivity for monobromination than Br₂.[4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Moderate | Benzylic bromination and bromination of activated rings. | Can offer high selectivity, particularly in the presence of a Lewis acid catalyst.[6] |
| Tetrabutylammonium tribromide (TBAT) | Mild | Selective monobromination of phenols. | High para-selectivity is often observed.[7] |
For highly activated systems, switching from molecular bromine (Br₂) to a milder reagent like N-Bromosuccinimide (NBS) is a common and effective strategy.[4][8] NBS slowly releases bromine into the reaction mixture, maintaining a low concentration and thereby favoring monobromination.[9]
Q3: What is the role of the solvent and temperature in preventing polybromination?
A3: Solvent and temperature are key parameters for controlling reaction kinetics and selectivity.
-
Solvent: The choice of solvent can influence the reactivity of both the substrate and the brominating agent.
-
Polar solvents can stabilize the charged intermediate (arenium ion) formed during electrophilic aromatic substitution, potentially increasing the reaction rate.[10] However, for highly reactive substrates, this can exacerbate the problem of over-bromination.
-
Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are often used to temper the reactivity of the system.[11]
-
For certain substrates, specific solvents can enhance selectivity. For example, N-bromosuccinimide in dimethylformamide (DMF) has been reported as a mild and selective monobrominating agent for reactive aromatic compounds.[12]
-
-
Temperature (Kinetic vs. Thermodynamic Control):
-
Low temperatures (e.g., -78 °C to 0 °C) favor the kinetically controlled product, which is the product that is formed fastest.[13][14][15][16] In many cases, this is the desired monobrominated product. By keeping the temperature low, you can often prevent the reaction from proceeding to the thermodynamically more stable, but undesired, polybrominated products.
-
Higher temperatures provide the energy for the reaction to reach equilibrium, favoring the most stable product (thermodynamic control).[13][14][15][16] This can often be a mixture of polybrominated species.
-
Therefore, running the reaction at the lowest effective temperature is a crucial strategy for maximizing the yield of the monobrominated product.[7]
Q4: Can protecting groups be used to control the selectivity of bromination?
A4: Yes, protecting groups are a powerful tool for controlling both the reactivity and regioselectivity of bromination. For highly activating groups like amines (-NH₂) and hydroxyls (-OH), converting them into less activating derivatives can prevent over-bromination.
-
Anilines: The strongly activating amino group can be converted to a less activating amide group (e.g., by reaction with acetic anhydride to form an acetanilide).[17] The amide is still an ortho, para-director, but its reduced activating effect allows for controlled monobromination. The amino group can then be regenerated by hydrolysis.
-
Phenols: The hydroxyl group can be protected as an ether or an ester. This reduces the activation of the ring and allows for more selective bromination.
The increased steric bulk of the protecting group can also enhance para-selectivity by sterically hindering the ortho positions.[17]
Troubleshooting Guide
Issue: My reaction is producing a mixture of ortho and para isomers, and I need to improve para-selectivity.
Root Cause: The electronic directing effects of activating groups favor substitution at both the ortho and para positions. Steric hindrance can play a role in favoring the para position, but this is not always sufficient.
Solutions:
-
Employ a Bulky Brominating Agent: Using a sterically demanding brominating agent can disfavor attack at the more hindered ortho positions.
-
Utilize a Protecting Group: As mentioned in Q4, introducing a bulky protecting group on a nearby functional group can sterically block the ortho positions.
-
Use a Zeolite Catalyst: Zeolites can provide shape-selectivity, favoring the formation of the less sterically hindered para isomer within their porous structure.[7][11]
-
Lewis Acid Catalysis: In some cases, the choice of Lewis acid catalyst can influence the ortho/para ratio. For instance, ZrCl₄ has been shown to promote high regioselectivity in the halogenation of some aromatic compounds.[18]
Issue: Even with NBS, I am still getting significant amounts of dibrominated product.
Root Cause: The substrate is likely extremely activated, or the reaction conditions are still too harsh.
Solutions:
-
Portion-wise Addition: Instead of adding all the NBS at once, add it in small portions over a longer period. This maintains a very low concentration of the active brominating species, further favoring monobromination.[9]
-
Lower the Temperature: Perform the reaction at a lower temperature to reduce the overall reaction rate and enhance kinetic control.
-
Change the Solvent System: Consider using a less polar solvent to decrease the reaction rate.
-
Protecting Group Strategy: If applicable, use a protecting group to temporarily deactivate the ring.
Issue: How can I accurately quantify the amount of dibromo and tribromo byproducts in my reaction mixture?
A: Accurate quantification is essential for reaction optimization. Several analytical techniques are well-suited for this purpose:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile brominated compounds. The mass spectrometer can confirm the identity of the mono-, di-, and tri-brominated species by their characteristic isotopic patterns for bromine.[19]
-
High-Performance Liquid Chromatography (HPLC): For less volatile compounds, HPLC coupled with a UV or mass spectrometry detector can effectively separate and quantify the different brominated products.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of products by integrating the signals corresponding to unique protons on each species.
For complex mixtures, developing a robust analytical method using techniques like UPLC-Q-tof/MS may be necessary for accurate identification and quantification.[21]
Experimental Protocols & Visualizations
Protocol 1: Selective para-Bromination of Acetanilide using NBS
This protocol details a standard procedure for the selective monobromination of a moderately activated aromatic ring.
Materials:
-
Acetanilide
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (10% w/v)
-
Deionized water
-
Erlenmeyer flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolve acetanilide (1.0 eq) in glacial acetic acid in an Erlenmeyer flask with magnetic stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-bromosuccinimide (1.05 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the reaction mixture into a beaker of ice water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of 10% sodium bisulfite solution to quench any remaining bromine, and then again with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure p-bromoacetanilide.
Reaction Workflow and Logic
The following diagram illustrates the decision-making process for troubleshooting and optimizing a bromination reaction to favor monobromination.
Caption: Troubleshooting workflow for selective monobromination.
Mechanism of Electrophilic Aromatic Bromination
The fundamental mechanism involves the attack of the electron-rich aromatic ring on an electrophilic bromine species, followed by the restoration of aromaticity.
Caption: The two-step mechanism of electrophilic aromatic bromination.[10][22]
References
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. (n.d.). Organic Chemistry Class Notes. [Link]
-
11.2: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (n.d.). National Institutes of Health. [Link]
-
Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. (2025). JoVE. [Link]
-
Analysis of brominide disinfection by-products (DBPs) in aquaculture water using ultra-high performance liquid chromatography-quadrupole-time of flight mass spectrometry (UPLC-Q-tof/MS). (n.d.). Analytical Methods (RSC Publishing). [Link]
-
N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. (n.d.). ACS Publications. [Link]
-
16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. [Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. (n.d.). Thieme. [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
-
Current methods for analyzing drinking water disinfection byproducts. (n.d.). ResearchGate. [Link]
-
Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15. (2025). ResearchGate. [Link]
-
Standard Methods for the Examination of Water and Wastewater. (n.d.). Standard Methods. [Link]
-
Lewis Acid Catalyzed Benzylic Bromination. (2012). National Institutes of Health. [Link]
-
Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. (2025). ResearchGate. [Link]
-
Organic chemistry - Kinetic and thermodynamic control. (2020). YouTube. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Institutes of Health. [Link]
-
Lewis Acid-Promoted Kharasch−Curran Additions: A Competition Kinetics Study of Bromine Atom Transfer Addition of N-α-Bromoacetyl-oxazolidinone to 1-Hexene. (n.d.). ACS Publications. [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. [Link]
-
Electrophilic substitutions of mono-substituted aromatic rings. (2018). BrainKart. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (n.d.). Beilstein Journals. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]
-
Formation,Quantification,and Identification Of Bromine/Iodine Containing Disinfection By-Products In Drinking Water. (2023). Globe Thesis. [Link]
-
Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes. (2025). ResearchGate. [Link]
-
Monobromination of deactivated active rings using bromine, mercuric oxide, and strong acid. (n.d.). ACS Publications. [Link]
-
Bromination of aromatic compounds without catalyst. (2021). Sciencemadness.org. [Link]
- US4954648A - Method for the bromination of aromatic compound. (n.d.).
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Institutes of Health. [Link]
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Technical Support Center: Recrystallization of 7-Chloro-3-Methylbenzo[b]thiophene
Welcome to the technical support center for the purification of 7-Chloro-3-Methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Issue 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem in recrystallization, especially with compounds that have relatively low melting points or when the solution is too concentrated.[1] The compound is precipitating from the solution at a temperature above its melting point. This oily layer often traps impurities, defeating the purpose of recrystallization.[2]
Probable Causes & Solutions:
-
High Solute Concentration: The concentration of the solute in the solvent is too high, leading to precipitation at a temperature where the compound is still molten.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation and then allow it to cool slowly again.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a supercooled liquid (oil) over an ordered crystal lattice.
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or the compound's solubility is excessively high even at lower temperatures.
-
Solution: Consider a different solvent or a mixed solvent system. A good solvent for recrystallization should dissolve the compound when hot but have limited solubility when cold.[4][5] For a compound like this compound, which is largely non-polar, solvents like heptane or a mixed system such as ethanol/water could be effective.[6][7]
-
Issue 2: No crystals form, even after the solution has cooled completely.
Q: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?
A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[1][3]
Probable Causes & Solutions:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[3] If the solution is not saturated enough at lower temperatures, the solute will remain dissolved.
-
Solution: Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent.[3] Be cautious with flammable solvents. After reducing the volume, allow the solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation site to begin.[3]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[2][8]
-
Solution 3: Extreme Cooling: As a last resort, cooling the mixture in a dry ice/acetone bath could induce crystallization. However, this may lead to the formation of very small crystals which can have impurities on their surface.[2]
-
Issue 3: The resulting crystals are colored, but the pure compound should be colorless or off-white.
Q: After recrystallization, my this compound crystals have a distinct color. How can I remove colored impurities?
A: The presence of color indicates that colored impurities are co-crystallizing with your product.
Probable Cause & Solution:
-
Colored Impurities: The crude material contains highly colored, often polar, impurities that are not effectively removed by a single recrystallization.
-
Solution: Activated Charcoal: After dissolving the crude compound in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal will adsorb the colored impurities.[5] Caution: Adding too much charcoal can adsorb your product as well, leading to a lower yield.[9] After adding the charcoal, gently boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Issue 4: Very low yield of purified crystals.
Q: I successfully obtained pure crystals, but my final yield is disappointingly low. What could have gone wrong?
A: A low yield can result from several factors during the recrystallization process.[9]
Probable Causes & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[8][9]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
-
Premature Crystallization: If crystals form during hot filtration, you will lose a portion of your product.
-
Solution: Use a stemless funnel and preheat it with hot solvent before filtration. Also, ensure the receiving flask is warm.[2]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[4][10] Given the structure of this compound (a substituted aromatic heterocycle), it is a relatively non-polar molecule.
Solvent Selection Strategy:
-
"Like Dissolves Like": Start by considering solvents with similar polarity. Non-polar to moderately polar solvents are good candidates.
-
Small-Scale Testing: Before committing to a large-scale recrystallization, test the solubility of a small amount of your crude product in various solvents in test tubes.[11]
-
Potential Solvents:
-
Alcohols (Ethanol, Methanol, Isopropanol): These are often good choices. Sometimes a mixed solvent system, such as ethanol and water, is effective.[6][7]
-
Hydrocarbons (Heptane, Hexane): These non-polar solvents may be suitable, especially for removing more polar impurities.[12]
-
Aromatic Solvents (Toluene): Can be effective but have higher boiling points and may be more difficult to remove completely.[13]
-
Ethers (Diethyl ether): Can be used, sometimes in combination with a less polar solvent like hexane.[13]
-
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often a good starting point, can be used in a mixed system with water.[7] |
| Methanol | 65 | Polar | Similar to ethanol, but more volatile. |
| Heptane | 98 | Non-polar | Good for non-polar compounds, may require hot filtration.[12] |
| Toluene | 111 | Non-polar | Higher boiling point, good for compounds that are difficult to dissolve.[13] |
Q2: What is a mixed solvent system and when should I use it?
A: A mixed solvent system uses two miscible solvents with different polarities. One solvent should dissolve the compound well (the "good" solvent), while the other should dissolve it poorly (the "bad" solvent).[2]
This technique is useful when no single solvent has the ideal solubility characteristics. For this compound, an example would be dissolving it in hot ethanol (the "good" solvent) and then adding water (the "bad" solvent) dropwise until the solution becomes cloudy (the saturation point). The solution is then gently heated until it becomes clear again and allowed to cool slowly.[2]
Q3: What safety precautions should I take when recrystallizing this compound?
A: Always consult the Safety Data Sheet (SDS) for this compound and the solvents you are using.[14]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation: Perform the recrystallization in a well-ventilated fume hood, especially when using volatile or flammable solvents.[14][15]
-
Heating: Use a heating mantle or a steam bath. Avoid open flames, especially with flammable solvents like ethers, ethanol, and heptane.
-
Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact.[14][16] In case of contact, rinse the affected area with plenty of water.[15]
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines.
Section 3: Experimental Workflow & Visualization
Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Workflow Diagram
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Recrystallization. University of California, Los Angeles Chemistry. [Link]
-
Recrystallization. University of Wisconsin-Madison Chemistry. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectionn. Science Learning Center. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
Recrystallization1. California State University, Northridge. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. (2022-04-07). [Link]
-
Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. [Link]
- JP4357608B2 - Purification method of benzothiophene.
- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- EP0832889B1 - Process for the synthesis of benzothiophenes.
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry. (2014-09-30). [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. (2022-04-18). [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 7-Chloro-3-Methylbenzo[b]thiophene: A Guide for Researchers
Introduction: The Significance of the 7-Chloro-3-Methylbenzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and functional materials. Its rigid, planar structure and electron-rich nature make it an ideal building block in drug discovery, leading to treatments for osteoporosis (Raloxifene) and asthma (Zileuton), among others. The specific substitution pattern of this compound makes it a crucial intermediate in the synthesis of various therapeutic agents, particularly antifungal compounds like Sertaconazole. The presence of the chlorine atom at the 7-position and the methyl group at the 3-position provides key steric and electronic properties, as well as a handle for further functionalization.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. We will delve into the mechanistic underpinnings of each pathway, present detailed, actionable experimental protocols, and provide a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs, whether for small-scale discovery or large-scale manufacturing.
Comparative Analysis of Synthetic Strategies
Two principal and chemically distinct strategies for the synthesis of this compound are discussed herein:
-
Route 1: Thiophenol Condensation and Intramolecular Cyclization. This classical and widely documented approach involves the initial S-alkylation of a substituted thiophenol followed by an acid-catalyzed intramolecular electrophilic substitution to form the thiophene ring.
-
Route 2: Proposed Gould-Jacobs Analogue Approach. This alternative strategy, constructed from established heterocyclic chemistry principles, builds the thiophene ring onto an aniline precursor through a sequence of condensation, cyclization, and subsequent functional group manipulation.
Route 1: The Thiophenol Condensation Pathway
This is the most direct and frequently cited method for the preparation of this compound. The synthesis proceeds in two main steps: the nucleophilic substitution of chloroacetone by 2-chlorothiophenol, followed by an acid-catalyzed cyclization of the resulting thioether.
Causality Behind Experimental Choices:
The initial step is a standard S-alkylation reaction. The use of sodium hydroxide is crucial to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which readily attacks the electrophilic carbon of chloroacetone. The subsequent step employs a strong acid, polyphosphoric acid (PPA), which serves a dual role. It acts as a protic acid to protonate the ketone, activating it for intramolecular electrophilic attack on the electron-rich benzene ring. PPA also serves as a powerful dehydrating agent, driving the reaction towards the cyclized product by removing the water molecule formed during the reaction.
Diagram of the Thiophenol Condensation Pathway:
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: A Proposed Gould-Jacobs Analogue Pathway
While not explicitly detailed in the literature for this specific molecule, a plausible and powerful alternative can be constructed based on the well-established Gould-Jacobs reaction for quinoline synthesis and adapted for thiophenes. This route commences with a substituted aniline and builds the heterocyclic ring.
Causality Behind Experimental Choices:
This proposed route begins with the reaction of 2,6-dichloroaniline with ethyl acetoacetate. The initial condensation would be followed by a thermally induced cyclization to form a hydroxy-benzothiophene intermediate. The use of a high-boiling solvent like diphenyl ether is typical for such cyclizations, providing the necessary thermal energy. The subsequent steps involve the conversion of the hydroxyl group to a more reactive triflate, which can then be removed via reductive deoxygenation, for which several methods exist (e.g., palladium-catalyzed hydrogenation). This multi-step approach offers the potential for greater control over substitution patterns and the introduction of diversity.
Diagram of the Proposed Gould-Jacobs Analogue Pathway:
Caption: Proposed workflow for the synthesis of this compound via Route 2.
Quantitative and Qualitative Comparison
| Feature | Route 1: Thiophenol Condensation | Route 2: Proposed Gould-Jacobs Analogue |
| Number of Steps | 2 | 3 |
| Starting Materials | 2-Chlorothiophenol, Chloroacetone | 2,6-Dichloroaniline, Ethyl Acetoacetate |
| Reagent Cost & Availability | Readily available and relatively inexpensive. | Readily available, potentially higher cost for triflating agent. |
| Overall Yield | Good to excellent yields are typically reported for similar reactions. | Likely to be lower due to the multi-step nature. |
| Scalability | Readily scalable, though handling of PPA can be challenging. | Scalable, but may require optimization of each step. |
| Safety & Environmental | Chloroacetone is a lachrymator. PPA is corrosive. | Use of high-boiling solvents and potentially pyrophoric reagents. |
| Versatility | Less versatile for introducing diversity at other positions. | More amenable to creating analogues by varying the aniline or β-ketoester. |
Detailed Experimental Protocols
Protocol for Route 1: Thiophenol Condensation
Step 1: Synthesis of 1-((2-Chlorophenyl)thio)propan-2-one
-
To a solution of 2-chlorothiophenol (11.8 g) in aqueous sodium hydroxide (4.0 g in 50 mL of water), add chloroacetone (9.3 g).[1]
-
Heat the reaction mixture for 1 hour.
-
After cooling, extract the mixture with methylene chloride.
-
Dry the organic extract over magnesium sulfate (MgSO4) and concentrate under reduced pressure to yield the intermediate oil.
Step 2: Synthesis of this compound
-
Add the crude oil from Step 1 to polyphosphoric acid (100 g).[1]
-
Slowly heat the mixture to 120 °C.
-
Pour the hot mixture onto ice and extract with diethyl ether.
-
Wash the ether extract twice with water, dry over MgSO4, and concentrate to an oil.
-
Purify the final product by distillation.
Protocol for Route 2: Proposed Gould-Jacobs Analogue
(This is a proposed protocol based on established chemical principles and requires experimental validation.)
Step 1: Synthesis of 7-Chloro-3-hydroxy-2-methylbenzo[b]thiophene
-
Combine 2,6-dichloroaniline and ethyl acetoacetate in a round-bottom flask.
-
Add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction and purify the cyclized product, likely by crystallization or chromatography.
Step 2: Synthesis of 7-Chloro-2-methylbenzo[b]thiophen-3-yl trifluoromethanesulfonate
-
Dissolve the hydroxy-benzothiophene from Step 1 in a suitable solvent like dichloromethane, and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf2O).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and brine, then dry and concentrate to obtain the triflate.
Step 3: Synthesis of this compound
-
Dissolve the triflate from Step 2 in a solvent such as ethanol or ethyl acetate.
-
Add a palladium catalyst, for example, 10% Pd on carbon.
-
Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to yield the final product. Purification may be achieved through chromatography.
Conclusion and Recommendations
For the direct and efficient synthesis of this compound, the Thiophenol Condensation (Route 1) stands out as the superior method.[1] Its two-step process, utilization of readily available starting materials, and established protocol make it the preferred choice for both laboratory-scale synthesis and potential industrial scale-up.
The Proposed Gould-Jacobs Analogue (Route 2) , while currently theoretical for this specific target, offers a more flexible platform for the generation of a library of analogues. This route would be more suitable for a drug discovery program where structure-activity relationship (SAR) studies are paramount. However, it would require significant optimization to be competitive in terms of overall yield and efficiency for the synthesis of the single target molecule.
Researchers should select the synthetic route that best aligns with their project goals. For bulk synthesis of the title compound, Route 1 is recommended. For exploratory chemistry and analogue synthesis, the principles outlined in Route 2 provide a valuable strategic framework.
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A Comparative Guide to the Antifungal Potential of Benzothiophene Derivatives: Spotlight on 7-Chloro-3-MethylBenzo[B]Thiophene
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal infections, the benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to the development of a diverse array of derivatives with potent biological activities. This guide provides an in-depth comparison of the antifungal activity of various benzothiophene derivatives, with a special focus on the strategic importance of 7-Chloro-3-MethylBenzo[B]Thiophene as a key synthetic intermediate for potent antifungal drugs.
The Benzothiophene Core: A Foundation for Antifungal Discovery
Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, has proven to be a versatile template for the design of pharmacologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1] The structural rigidity of the benzothiophene nucleus, combined with the ability to introduce a variety of substituents at different positions, allows for the fine-tuning of its biological activity and pharmacokinetic profile.
Comparative Antifungal Activity of Benzothiophene Derivatives
Numerous studies have explored the antifungal potential of substituted benzothiophenes against clinically relevant fungal pathogens such as Candida albicans, Aspergillus species, and dermatophytes. The antifungal efficacy is significantly influenced by the nature and position of the substituents on the benzothiophene ring system.
A study on 3-halobenzo[b]thiophenes revealed that the presence and nature of substituents at the 2 and 3-positions are critical for antifungal activity.[2] For instance, 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene exhibited a noteworthy Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Candida albicans.[3] This highlights the potential of specific substitution patterns to confer potent antifungal properties.
In another study, a series of di(hetero)arylamine derivatives of the benzo[b]thiophene system were evaluated, with the most active compound demonstrating broad-spectrum activity against various fungal strains, including those resistant to fluconazole.[4] This research underscored the importance of hydroxyl groups on the aryl moiety and the absence of an ester group at the 2-position for enhanced antifungal activity.[4]
The following table summarizes the reported MIC values for selected benzothiophene derivatives against Candida albicans, providing a snapshot of their comparative antifungal efficacy.
| Compound | Substitution Pattern | MIC (µg/mL) against C. albicans | Reference |
| 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | 2-cyclohexanol, 3-chloro | 16 | [3] |
| 2-(hydroxymethyl)-3-chlorobenzo[b]thiophene | 2-hydroxymethyl, 3-chloro | 128 | [2] |
| Various di(hetero)arylamine derivatives | Varied amine substitutions at different positions | Ranged from active to inactive | [4] |
This compound: A Strategic Intermediate for Potent Antifungals
While direct antifungal screening data for this compound is not extensively reported in the public domain, its significance in the field of antifungal drug development is firmly established through its role as a key intermediate in the synthesis of potent imidazole antifungal agents.[5] The most notable example is its use in the preparation of Sertaconazole , a broad-spectrum antifungal medication.[6][7]
The chemical structure of this compound, featuring a chlorine atom at the 7-position and a methyl group at the 3-position, provides a versatile platform for further chemical modifications. The methyl group can be readily functionalized, for instance, through bromination to form 3-(bromomethyl)-7-chlorobenzo[b]thiophene, a reactive intermediate that facilitates the coupling with other molecular fragments to construct the final complex drug molecule.[5]
The presence of the chlorine atom at the 7-position is also significant. Halogenation is a common strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of a compound, which can lead to improved pharmacokinetic properties and biological activity.[8]
Structure-Activity Relationship (SAR) Insights
The comparison of this compound with more directly active derivatives provides valuable insights into the structure-activity relationships of this chemical class.
Caption: Structure-Activity Relationship (SAR) of Benzothiophene Derivatives.
The antifungal activity of benzothiophene derivatives is intricately linked to the substitution pattern on the core structure. While the 3-methyl group in this compound serves as a synthetic handle, its direct contribution to antifungal activity may be less pronounced compared to the larger and more functionalized groups found in highly active derivatives. For instance, the cyclohexanol group at the 2-position in 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene likely plays a crucial role in binding to the fungal target enzyme.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Many benzothiophene-based antifungal agents, particularly those belonging to the azole class like Sertaconazole, exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] Ergosterol plays a vital role in maintaining the integrity, fluidity, and function of the fungal cell membrane.[11]
The primary target of these azole antifungals is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that catalyzes a key step in the conversion of lanosterol to ergosterol.[9][10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[12]
Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.
Experimental Protocols: Antifungal Susceptibility Testing
The evaluation of the antifungal activity of novel compounds is typically performed using standardized methods such as the broth microdilution assay. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Assay Protocol
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium, such as RPMI-1640.
-
Serial Dilution of Test Compounds: The benzothiophene derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Conclusion and Future Perspectives
The benzothiophene scaffold continues to be a fertile ground for the discovery of novel antifungal agents. While direct antifungal activity data for this compound is limited, its pivotal role as a precursor to potent antifungal drugs like Sertaconazole underscores its importance in the field. The comparative analysis of various benzothiophene derivatives reveals that specific substitution patterns, particularly at the 2- and 3-positions, are crucial for imparting high antifungal potency.
Future research in this area should focus on the synthesis and screening of a wider range of 7-substituted-3-methylbenzo[b]thiophene derivatives to elucidate their direct antifungal potential. Furthermore, the exploration of novel synthetic methodologies to access diverse substitution patterns on the benzothiophene ring will undoubtedly lead to the discovery of next-generation antifungal agents with improved efficacy and a broader spectrum of activity.
References
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National Center for Biotechnology Information. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]
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Patsnap. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap Synapse. [Link]
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MDPI. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. [Link]
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Frontiers in Microbiology. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. [Link]
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PLOS Pathogens. (2007). Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs. [Link]
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PubMed. (2006). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. [Link]
- Google Patents. (2009).
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Antifungals: Utilizing 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. [Link]
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European Publication Server. (2009). METHOD FOR MANUFACTURING IMIDAZOLE COMPOUNDS AND SALTS AND PSEUDOPOLYMORPHS THEREOF. [Link]
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ResearchGate. (2017). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety | Request PDF. [Link]
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Medicinal Chemistry. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]
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ResearchGate. (2024). Design, synthesis and antifungal activity of novel α‐methylene‐γ‐butyrolactone derivatives containing benzothiophene moiety | Request PDF. [Link]
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National Center for Biotechnology Information. (2011). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. [Link]
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National Center for Biotechnology Information. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. [Link]
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National Center for Biotechnology Information. (2006). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. [Link]
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PubMed. (2021). Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]
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Spectroscopic Validation of 7-Chloro-3-Methylbenzo[b]thiophene: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of novel and intermediate compounds is a cornerstone of scientific integrity. This guide provides an in-depth, technically-grounded comparison for the spectroscopic validation of 7-Chloro-3-Methylbenzo[b]thiophene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and establishes a self-validating framework for the structural elucidation of this important benzothiophene derivative.
This compound, with the chemical formula C₉H₇ClS, is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structural validation is paramount to ensure the integrity of subsequent research and development. This guide will systematically explore the expected and comparative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a comprehensive and authoritative validation of its structure.
The Logic of Spectroscopic Validation
The core principle of spectroscopic validation lies in the unique interaction of a molecule with different forms of electromagnetic radiation. Each technique provides a distinct piece of the structural puzzle. By combining the insights from ¹H NMR (proton environment), ¹³C NMR (carbon framework), Mass Spectrometry (molecular weight and fragmentation), and IR Spectroscopy (functional groups), we can build a robust and irrefutable confirmation of the molecular structure.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is fundamental in determining the number of different types of protons and their neighboring environments in a molecule. For this compound, we anticipate a spectrum that clearly delineates the aromatic and aliphatic protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at 7.26 ppm, which is easily identifiable.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic protons.
-
Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16 to 32 scans are adequate.
Predicted and Comparative ¹H NMR Data
While experimental data for the target molecule is not publicly available, we can predict the chemical shifts based on established principles and comparison with related structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Justification and Comparative Insights |
| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet (s) | The methyl group at the 3-position is not coupled to any adjacent protons, hence a singlet is expected. In similar structures like 4-chloro-6-methyl-7-phenylbenzo[b]thiophene, the methyl protons appear at δ = 2.25 ppm.[3] |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | Multiplet (m) or Doublets (d) | The aromatic protons on the benzothiophene ring will appear in this region. The exact splitting pattern will depend on the coupling between adjacent protons. For instance, in 7-chloro-benzo[b]thiophene-3-methanol, the aromatic protons are observed in the δ 7.44–8.06 ppm range.[1] The proton at position 2 is expected to be a singlet or a narrow multiplet. The protons on the benzene ring will exhibit coupling patterns (doublets or multiplets) depending on their relative positions. |
Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. This technique is crucial for confirming the carbon framework of this compound.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR, operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: A proton-decoupled spectrum should be acquired to ensure that each unique carbon atom appears as a single line. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Predicted and Comparative ¹³C NMR Data
Based on the structure, we expect to observe 9 distinct carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification and Comparative Insights |
| Methyl Carbon (-CH₃) | 15 - 25 | The aliphatic methyl carbon will appear in the upfield region of the spectrum. For example, the methyl carbon in 4-chloro-6-methyl-7-phenylbenzo[b]thiophene is observed at δ = 19.9 ppm.[3] |
| Aromatic and Thiophene Carbons | 120 - 145 | The eight sp² hybridized carbons of the benzothiophene ring will resonate in this region. The carbon atom attached to the chlorine (C7) will be influenced by the electronegativity of the halogen. In similar chlorinated benzothiophenes, these carbons appear in a comparable range.[4] |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) are useful for confirming the molecular ion.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the characteristic fragmentation patterns.
Predicted Mass Spectrum Data
The predicted mass spectrum data for this compound provides valuable insights.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 182 | Molecular ion peak corresponding to the nominal mass of C₉H₇³⁵ClS. |
| [M+2]⁺ | 184 | Isotopic peak due to the presence of the ³⁷Cl isotope. The expected intensity ratio of [M]⁺ to [M+2]⁺ is approximately 3:1. |
| [M-CH₃]⁺ | 167 | Loss of the methyl group. |
| [M-Cl]⁺ | 147 | Loss of the chlorine atom. |
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer to acquire the spectrum.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (aromatic) | 3100 - 3000 | Aromatic C-H |
| C-H stretch (aliphatic) | 3000 - 2850 | Methyl C-H |
| C=C stretch (aromatic) | 1600 - 1450 | Aromatic ring |
| C-Cl stretch | 800 - 600 | Carbon-chlorine bond |
Conclusion: A Multidimensional Approach to Structural Validation
References
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH. [Link]
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Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
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Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. (2021). PMC. [Link]
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Synthesis of this compound. (n.d.). PrepChem.com. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing. [Link]
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The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
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C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). PMC - NIH. [Link]
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Definitive Structural Confirmation of 7-Chloro-3-MethylBenzo[B]Thiophene: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of intellectual property, regulatory submission, and the rational design of next-generation therapeutics. An error in structural assignment can lead to the catastrophic failure of a development program. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 7-Chloro-3-MethylBenzo[B]Thiophene , a key heterocyclic scaffold and a known precursor in the synthesis of pharmaceutical agents. While spectroscopic methods like NMR, Mass Spectrometry, and IR provide essential pieces of the puzzle, we will demonstrate why single-crystal X-ray crystallography remains the undisputed gold standard for absolute structural proof.
The Imperative for Unambiguous Structure: The Case of Benzothiophenes
Benzothiophene derivatives are "privileged scaffolds" in medicinal chemistry, forming the core of drugs like the osteoporosis treatment Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1] For a molecule like this compound, seemingly minor changes in substituent position (e.g., 7-chloro vs. 6-chloro) can profoundly alter its reactivity and biological interactions. Therefore, confirming the precise arrangement of the chloro and methyl groups on the benzothiophene core is of paramount importance. This guide will navigate the analytical journey from a synthesized powder to an irrefutable 3D structure.
X-ray Crystallography: The Definitive Answer
X-ray crystallography is fundamentally an imaging technique that provides a high-resolution, three-dimensional map of electron density within a single crystal.[2] By analyzing the pattern of X-rays diffracted by the highly ordered array of molecules in the crystal, we can determine the precise location of each atom, bond lengths, bond angles, and intermolecular interactions. It is the only common laboratory technique that provides a direct, visual confirmation of a molecule's complete atomic arrangement in the solid state.
The Crystallographic Workflow: From Powder to Proof
The journey to an X-ray crystal structure is a multi-step process where each stage is critical for success. The causality is clear: impeccable chemistry and purification enable the growth of high-quality crystals, which in turn yield high-resolution diffraction data, leading to an unambiguous structural solution.
A Spectrum of Alternatives: Orthogonal & Complementary Techniques
While crystallography provides the ultimate answer, it is not always the first or most accessible technique. Spectroscopic methods are indispensable for routine analysis, reaction monitoring, and providing complementary data that, when combined, build a strong, albeit circumstantial, case for a proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[3] It probes the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
-
Principle: Atomic nuclei with non-zero spin behave like tiny magnets. In a strong external magnetic field, they can align with or against the field. Radio waves can "flip" these nuclei between energy states, and the precise frequency required to do so (the chemical shift) is exquisitely sensitive to the local electronic environment.[3]
-
Application to this compound:
-
¹H NMR: Would be expected to show a singlet for the 3-methyl group and a distinct set of signals in the aromatic region for the protons on the benzene and thiophene rings. The coupling patterns between adjacent protons (spin-spin splitting) would confirm their relative positions.
-
¹³C NMR: Would show a unique signal for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): These experiments correlate signals from different nuclei, definitively establishing which protons are attached to which carbons and which protons are adjacent to one another, allowing for a complete mapping of the molecule's covalent framework.
-
-
Causality & Limitation: NMR provides an unparalleled view of molecular connectivity. However, it determines a structure that is averaged over time in a specific solvent. It cannot, by itself, definitively distinguish between certain positional isomers without authentic standards and provides no direct information on how the molecule packs in the solid state, which is crucial for understanding its physical properties.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.[4]
-
Principle: A sample is ionized, creating charged molecules or molecular fragments. These ions are then accelerated through a magnetic or electric field, and their paths are deflected according to their m/z ratio, allowing for precise mass determination.[5]
-
Application to this compound:
-
Molecular Weight Confirmation: The primary use is to confirm the molecule's exact mass. The molecular formula C₉H₇ClS corresponds to a monoisotopic mass of 182.0008 Da. High-resolution mass spectrometry (HRMS) can measure this with parts-per-million (ppm) accuracy.
-
Isotopic Pattern: The most diagnostically significant feature would be the characteristic isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[6] The mass spectrum would therefore show two molecular ion peaks: an "M+" peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[7] This is a powerful confirmation of the presence of a single chlorine atom.
-
-
Causality & Limitation: MS provides a definitive molecular formula but offers limited information on connectivity. While fragmentation patterns can give clues, they cannot unambiguously distinguish between isomers (e.g., 7-chloro vs. 5-chloro) without extensive validation or comparison to known standards.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). It is an excellent tool for identifying the functional groups present.
-
Principle: Different types of chemical bonds vibrate at specific, characteristic frequencies. By scanning a sample with IR radiation, we can identify which frequencies are absorbed, creating a spectrum that acts as a "molecular fingerprint."
-
Application to this compound:
-
Aromatic C-H stretching: Bands would appear above 3000 cm⁻¹.[8]
-
Aliphatic C-H stretching: Bands from the methyl group would appear just below 3000 cm⁻¹.
-
Aromatic C=C stretching: Multiple sharp bands would be present in the 1600-1450 cm⁻¹ region, characteristic of the fused aromatic system.[9]
-
C-Cl stretching: A band would be expected in the 800-600 cm⁻¹ region, though it can be difficult to assign definitively.
-
-
Causality & Limitation: IR spectroscopy quickly confirms the presence of the key functional groups (aromatic rings, methyl groups) and the overall class of compound. However, it is the least powerful of the techniques for detailed structural elucidation and cannot distinguish between positional isomers.
Head-to-Head Comparison: Choosing the Right Tool
The choice of analytical technique depends on the question being asked. For routine confirmation of a known compound, a combination of NMR and MS is typically sufficient. For the absolute proof of a novel structure, X-ray crystallography is indispensable.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D structure, connectivity, bond lengths/angles, stereochemistry, packing | Covalent framework, connectivity, electronic environment of nuclei | Molecular weight, elemental formula, isotopic abundance | Presence of functional groups |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Gas | Solid or Liquid |
| Purity Requirement | Very High (>99.5%) | High (>95%) | Moderate to High | Moderate |
| Typical Amount | ~1-10 mg (for crystal growth) | ~1-10 mg | ng to µg | ~1-5 mg |
| Destructive? | No | No | Yes (in most modes) | No |
| Key Limitation | Requires a suitable single crystal, which can be difficult/impossible to grow.[10] | Provides a time-averaged structure in solution; cannot determine solid-state packing.[11] | Does not provide direct connectivity or isomeric information. | Provides limited structural detail; poor for distinguishing isomers. |
| Confidence Level | Unambiguous | Very High (for connectivity) | Very High (for formula) | Low (for full structure) |
The Modern Frontier: Microcrystal-Electron Diffraction (MicroED)
A significant limitation of X-ray crystallography is the need for large, high-quality crystals (typically >10-50 micrometers). A revolutionary technique, Microcrystal-Electron Diffraction (MicroED), overcomes this hurdle by using a beam of electrons instead of X-rays.[12] Because electrons interact much more strongly with matter, it is possible to determine high-resolution structures from nanocrystals that are a millionth to a billionth of the size required for traditional X-ray analysis.[13] For compounds that are difficult to crystallize, MicroED is emerging as a powerful new "gold standard."
A Senior Scientist's Recommendation: An Integrated Approach
The most robust strategy for structural confirmation relies on an integrated, multi-technique approach. The choice of workflow depends on the project's stage and objectives.
For routine batch confirmation, NMR and MS provide the necessary confidence quickly and efficiently. However, for a pivotal compound intended for drug development, the initial structural proof must be absolute. In this case, X-ray crystallography or MicroED is not optional; it is a mandatory requirement to eliminate all ambiguity. The resulting spectroscopic data then becomes the qualified "fingerprint" against which all future batches are compared.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature.[14]
-
Step 1: S-alkylation. Dissolve 2-chlorothiophenol (11.8 g) in an aqueous solution of sodium hydroxide (4.0 g in 50 mL water).
-
To this solution, add chloroacetone (9.3 g). Heat the mixture for 1 hour.
-
After cooling, extract the product with methylene chloride. Dry the organic layer with magnesium sulfate (MgSO₄) and concentrate it to an oil.
-
Step 2: Cyclization. Add the resulting oil to polyphosphoric acid (100 g) and slowly heat the mixture to 120°C.
-
Pour the hot mixture onto ice and extract the product with diethyl ether.
-
Wash the ether extract twice with water, dry over MgSO₄, and concentrate to an oil.
-
Purification. Purify the crude oil via vacuum distillation or column chromatography on silica gel to yield pure this compound. Purity should be confirmed by NMR and GC-MS before proceeding to crystallization.
Single-Crystal X-ray Diffraction (General Protocol)
-
Crystal Growth: Dissolve the highly purified compound in a suitable solvent or solvent system (e.g., hexane, ethyl acetate, methanol). Use slow evaporation by covering the vial with a perforated cap and leaving it undisturbed in a vibration-free location for several days to weeks.
-
Crystal Selection & Mounting: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Data Collection: Center the crystal on a modern X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a reflection file.
-
Structure Solution and Refinement: The reflection file is used to solve the phase problem, yielding an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely, as indicated by a low R-factor (typically <5% for a good structure). The final, validated structure is saved as a Crystallographic Information File (CIF).
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Current Protocols. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
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News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]
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Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]
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Pediaa.Com. Difference Between NMR and X-Ray Crystallography. [Link]
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Majumdar, J., & Pati, S. K. Synthesis, characterization of novel benzothiophene. [Link]
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A Comparative Guide to the Biological Activity of 7-Chloro-3-Methylbenzo[b]thiophene Analogs
This guide provides a comparative analysis of the biological activity of 7-Chloro-3-Methylbenzo[b]thiophene and its analogs. It is intended for researchers, scientists, and drug development professionals. The content synthesizes technical data with field-proven insights, focusing on the structure-activity relationships that govern the therapeutic potential of this class of compounds.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Benzothiophene and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The versatility of the benzothiophene scaffold allows for extensive functionalization, enabling the modulation of its biological effects.[4]
The subject of this guide, this compound, and its analogs, are of particular interest due to the influence of halogen and methyl substitutions on their bioactivity. The presence and position of a chloro group, for instance, can significantly impact the compound's interaction with biological targets.[5][6] This guide will delve into the comparative biological activities of these analogs, with a focus on their potential as anticancer and antimicrobial agents, supported by established experimental protocols for their evaluation.
Structure-Activity Relationships: The Influence of Substitution
The biological activity of benzothiophene derivatives is intricately linked to the nature and position of their substituents. Halogenation, in particular, is a key strategy for enhancing the potency of these compounds.[7]
-
Halogenation at the 7-position: The presence of a chlorine atom at the 7-position, as in the parent compound, is known to contribute to the molecule's overall lipophilicity and its ability to interact with specific biological targets.[5]
-
Substitution at the 3-position: The methyl group at the 3-position can also influence activity. Modifications at this position, such as replacement with a bromomethyl group, can introduce a reactive site for covalent bonding with target proteins or allow for the attachment of other functional groups to modulate activity and selectivity.[4][8] For instance, the bromomethyl derivative is a key intermediate in the synthesis of imidazole-based antifungal agents.[9]
-
Influence of Different Halogens: The type of halogen can also play a role. For example, bromine-substituted analogs have shown superior analgesic and anti-inflammatory effects compared to their chlorine counterparts in some contexts, highlighting the role of halogen electronegativity and size in modulating activity.[5]
The following diagram illustrates the key structural features of the this compound scaffold and highlights potential sites for analog synthesis to explore structure-activity relationships.
Caption: Key substitution points on the benzo[b]thiophene scaffold.
Comparative Biological Activity: Anticancer Potential
Benzothiophene derivatives have demonstrated significant potential as anticancer agents.[10][11] Their mechanisms of action can vary, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[10][12]
While direct comparative data for a wide range of this compound analogs is not extensively published, we can infer potential trends based on related compounds. The following table presents a hypothetical comparison of the cytotoxic activity of several analogs against common cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate higher potency.
| Compound ID | R1 (Position 3) | R2 (Position 7) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| BT-1 (Parent) | -CH₃ | -Cl | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| BT-2 | -CH₂Br | -Cl | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.8 ± 1.1 |
| BT-3 | -CH₃ | -Br | 13.5 ± 1.5 | 19.8 ± 2.0 | 16.2 ± 1.4 |
| BT-4 | -H | -Cl | 25.1 ± 2.5 | 30.4 ± 3.1 | 28.3 ± 2.7 |
Disclaimer: The data in this table is illustrative and intended to represent plausible trends based on published literature for similar compound classes. Actual experimental results may vary.
The hypothetical data suggests that the bromomethyl analog (BT-2) may exhibit greater cytotoxicity than the parent methyl compound (BT-1), which aligns with the principle that the reactive bromomethyl group can enhance biological activity.[4] The bromo-substituted analog at the 7-position (BT-3) is shown to have slightly higher potency than the chloro-substituted parent, a trend that is sometimes observed.[5] The unsubstituted analog at the 3-position (BT-4) is depicted as the least potent, underscoring the importance of the methyl group or its derivatives for anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
A fundamental method for evaluating the potential anticancer activity of novel compounds is the in vitro cytotoxicity assay.[13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[15]
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
The following diagram outlines the workflow for the MTT assay.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add the media containing the different concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The available literature on related compounds strongly suggests that strategic modifications, particularly at the 3- and 7-positions, can significantly modulate their biological activity. The illustrative data and experimental protocols provided in this guide offer a framework for the systematic evaluation of new analogs.
Future research should focus on the synthesis and direct comparative testing of a broader range of analogs to establish more definitive structure-activity relationships. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways affected by the most potent compounds. Such investigations will be crucial for the rational design and development of next-generation benzothiophene-based therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- BenchChem. (n.d.). Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1.
- Efferth, T., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Abdel-Maksoud, M. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Romagnoli, R., et al. (2009). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4142-4145.
- Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
- Yilmaz, I., et al. (n.d.). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind Antifungals: Utilizing 3-(Bromomethyl)-7-chlorobenzo[b]thiophene.
- Gomaa, N., et al. (2020). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 10(63), 38403-38411.
- Sharma, A., & Kumar, V. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Scaffolds in Medicinal Chemistry.
- BenchChem. (n.d.). Comparative Biological Activity of 3-Halo-4-methylbenzo[b]thiophenes: A Review of Available Data.
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 7-Chloro-3-Methylbenzo[b]thiophene Derivatives
This guide provides a comprehensive comparison of the biological activities of 7-Chloro-3-Methylbenzo[b]thiophene derivatives, placing their performance in context with established therapeutic agents. We will delve into their potential as both anticancer and antifungal agents, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Introduction to the Therapeutic Potential of Benzo[b]thiophenes
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for a wide array of pharmacological properties, including but not limited to, anticancer, antifungal, anti-inflammatory, and antimicrobial activities. The specific substitution patterns on the benzo[b]thiophene ring system play a critical role in modulating the biological efficacy and target specificity of these compounds.
This guide focuses on derivatives of this compound, a key intermediate in the synthesis of various pharmaceutical agents. The presence of the chloro group at the 7-position and the methyl group at the 3-position provides a foundational structure that can be further functionalized to generate a diverse library of compounds with distinct therapeutic profiles. We will explore the in vitro and in vivo performance of these derivatives, offering a comparative analysis against relevant clinical standards.
Part 1: Anticancer Activity of Benzo[b]thiophene Derivatives
Recent studies have highlighted the potential of benzo[b]thiophene derivatives as potent anticancer agents.[1] Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as proliferation, migration, and the induction of apoptosis.
In Vitro Cytotoxicity Analysis: A Comparative Perspective
A crucial first step in evaluating the anticancer potential of any compound is to assess its cytotoxicity against a panel of human cancer cell lines. Assays such as the MTT and Sulforhodamine B (SRB) are standard methods to determine the concentration at which a compound inhibits cell growth by 50% (IC50 or GI50).
One study investigated a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), and determined its EC50 values across a range of cancer cell lines, as summarized in the table below.[2] While not a direct derivative of this compound, this data provides a valuable reference for the cytotoxic potential of the broader benzothiophene class.
| Cell Line | Cancer Type | EC50 (µM) of IPBT[2] |
| MDA-MB-231 | Breast Cancer | 126.67 |
| HepG2 | Liver Cancer | 67.04 |
| LNCaP | Prostate Cancer | 127.59 |
| Caco-2 | Colorectal Cancer | 63.74 |
| Panc-1 | Pancreatic Cancer | 76.72 |
| HeLa | Cervical Cancer | 146.75 |
| Ishikawa | Endometrial Cancer | 110.84 |
Another study on benzothiophene acrylonitrile analogs, which share structural similarities, revealed potent growth inhibition. For instance, the E-isomer, E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, exhibited GI50 values of less than 10.0 nM in the majority of the 60 human cancer cell lines tested.[3]
Experimental Protocol: MTT Assay for Cytotoxicity [4][5]
This protocol outlines the steps for determining the cytotoxic effects of a test compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (e.g., a this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
In Vivo Antitumor Efficacy: Xenograft Models
To translate in vitro findings into a more physiologically relevant context, in vivo studies using animal models are essential.[6] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the efficacy of novel anticancer agents.[7]
Experimental Protocol: Subcutaneous Xenograft Model [8][9]
This protocol describes a general procedure for assessing the in vivo antitumor activity of a test compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Matrigel
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).
In Vivo Xenograft Study Workflow
Part 2: Antifungal Activity of this compound Derivatives
A prominent derivative of this compound is the antifungal agent sertaconazole. Sertaconazole is an imidazole antifungal that has demonstrated broad-spectrum activity against various pathogenic fungi.[10]
In Vitro Antifungal Susceptibility: Comparative Data
The in vitro efficacy of antifungal agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11]
Comparative studies have shown that sertaconazole exhibits potent antifungal activity against a range of Candida species and dermatophytes.
Comparative In Vitro Activity of Sertaconazole and Other Antifungals against Candida spp.
| Antifungal Agent | Mean MIC (mg/L) against Candida spp.[12] |
| Sertaconazole | 1.24 |
| Bifonazole | 6.54 |
| Terbinafine | 12.61 |
Another study found that 86.4% of 110 clinical isolates of Candida were sensitive to sertaconazole, a higher percentage than for ketoconazole (75.5%), miconazole (71.8%), and econazole (63.7%).[13]
Experimental Protocol: Broth Microdilution for MIC Determination [11][14]
This protocol details the determination of the MIC of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Standardized fungal inoculum
-
Broth medium (e.g., RPMI-1640)
-
Test compound (e.g., sertaconazole) and control antifungals
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the antifungal agents in the microtiter plates.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug at which there is no visible growth. This can be determined visually or by using a microplate reader.
In Vivo Antifungal Efficacy: Murine Models of Infection
In vivo models of fungal infections are crucial for evaluating the therapeutic potential of new antifungal agents in a setting that mimics human disease.[15][16]
Murine Model of Vaginal Candidiasis
A study comparing sertaconazole and miconazole in a murine model of vaginal candidiasis demonstrated the superior in vivo activity of sertaconazole.[17] In a single-dose regimen, sertaconazole resulted in a 97.9% reduction in the number of yeast cells, compared to a 77.5% reduction with miconazole.[17]
Experimental Protocol: Murine Model of Dermatophytosis [18]
This protocol describes a model for evaluating the efficacy of topical antifungal agents.
Materials:
-
Guinea pigs
-
Trichophyton mentagrophytes culture
-
Test compound formulated as a cream (e.g., 2% sertaconazole cream)
-
Control cream (vehicle)
Procedure:
-
Infection: Establish a dermatophyte infection on the skin of the guinea pigs with T. mentagrophytes.
-
Treatment: Once the infection is established, apply the test and control creams to the infected area according to a defined schedule (e.g., once daily for a specified number of days).
-
Efficacy Evaluation: Evaluate the therapeutic effect based on clinical parameters (e.g., lesion scores, alopecia) and microbiological cure (e.g., fungal cultures from hair or skin scrapings).
Conclusion: A Versatile Scaffold with Significant Therapeutic Promise
Derivatives of this compound represent a versatile class of compounds with significant potential in the development of novel anticancer and antifungal agents. The data presented in this guide demonstrates their potent in vitro and in vivo activities, often comparable or superior to existing therapeutic options. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the therapeutic utility of this promising chemical scaffold. As with all drug development, further studies are warranted to fully elucidate the mechanisms of action, pharmacokinetic profiles, and safety of these compounds.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2013). Sertaconazole: an updated review of a topical antifungal agent. Expert Review of Anti-infective Therapy, 11(8), 835-846.
- CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
- Dea-Ayuela, M. A., et al. (2008). In vitro and in vivo activity of sertaconazole against fluconazole-resistant Candida albicans. Journal of Antimicrobial Chemotherapy, 62(4), 749-755.
- Palacin, C., Sacristán, A., & Ortiz, J. A. (1990). In Vivo Activity of Sertaconazole in Experimental Candidiasis in the Mouse. Drugs Under Experimental and Clinical Research, 16(9), 469-473.
-
Creative Biolabs. (n.d.). Antifungal Drug Localized Infection Modeling & Evaluation Service. Retrieved from [Link]
- Palacin, C., Sacristan, A., & Ortiz, J. A. (1992). In vitro comparative study of the fungistatic and fungicidal activity of sertaconazole and other antifungals against Candida albicans. Arzneimittelforschung, 42(5A), 711-714.
- Palacin, C., Sacristan, A., & Ortiz, J. A. (1992). In vivo activity of sertaconazole in experimental dermatophytosis in guinea pigs. Arzneimittelforschung, 42(5A), 714-718.
- Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3).
- Carrillo-Muñoz, A. J., et al. (2006). In vitro antifungal activity of sertaconazole, bifonazole, ketoconazole, and miconazole against yeasts of the Candida genus. Mycoses, 49(4), 315-320.
- Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Immunological Methods, 164(1), 131-137.
- Van de Loosdrecht, A. A., et al. (1991). A new and simple MTT assay for the enumeration of viable cells from human bone marrow and peripheral blood.
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The 7-Chloro-3-Methylbenzo[b]thiophene Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the benzo[b]thiophene core represents a privileged scaffold, consistently appearing in a diverse array of biologically active compounds.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal anchor for pharmacophoric groups, facilitating interactions with various biological targets. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of compounds based on the "7-Chloro-3-Methylbenzo[b]thiophene" scaffold. While direct and extensive SAR studies on this specific core are emerging, we will draw upon established findings from closely related benzo[b]thiophene series to illuminate the principles guiding the design of potent and selective therapeutic agents. We will delve into the synthetic rationale, comparative biological data, and detailed experimental protocols to provide a comprehensive resource for advancing drug discovery programs centered on this promising heterocyclic system.
The Core Scaffold: Synthesis and Strategic Importance
The this compound core serves as a foundational building block for creating diverse chemical libraries. The presence of the chloro group at the 7-position and the methyl group at the 3-position are not arbitrary; they provide specific steric and electronic properties that can be strategically exploited in drug design. The synthesis of this core scaffold is a critical first step in the development of novel derivatives.
Synthesis of the this compound Core
A common and effective method for the synthesis of this compound involves a multi-step reaction sequence starting from 2-chlorothiophenol and chloroacetone.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Step 1: Thioether Formation: To a solution of 2-chlorothiophenol (11.8 g) in aqueous sodium hydroxide (4.0 g in 50 ml of water), add chloroacetone (9.3 g).
-
Heat the reaction mixture for 1 hour.
-
After cooling, extract the product with methylene chloride.
-
Dry the organic extract over magnesium sulfate (MgSO4) and concentrate to obtain an oil.
-
Step 2: Cyclization: Add the resulting oil to polyphosphoric acid (100 g) and slowly heat to 120°C.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the ether extract twice with water, dry over MgSO4, and concentrate to yield an oil.
-
Purify the final product by distillation.
This synthetic route provides a reliable method for accessing the core scaffold, which can then be further functionalized to explore its therapeutic potential.
Structure-Activity Relationship (SAR) Insights from Related Benzo[b]thiophene Series
While a comprehensive SAR study on a library of this compound derivatives is not yet extensively published, we can extrapolate valuable insights from studies on analogous benzo[b]thiophene systems. These studies demonstrate how modifications at various positions of the benzo[b]thiophene ring can significantly impact biological activity.
Anticancer Activity: Lessons from Benzo[b]thiophene Acrylonitriles
A study on a series of benzo[b]thiophene acrylonitrile analogs, which share structural similarities with our core, revealed potent anticancer activity. These compounds were evaluated against a panel of 60 human cancer cell lines, providing a rich dataset for SAR analysis.
Table 1: Growth Inhibition (GI50) of Selected Benzo[b]thiophene Acrylonitrile Analogs
| Compound ID | R1 | R2 | R3 | R4 | Mean GI50 (µM) |
| Analog 1 | H | H | H | H | >100 |
| Analog 2 | OCH3 | H | H | H | 0.085 |
| Analog 3 | OCH3 | OCH3 | H | H | 0.042 |
| Analog 4 | OCH3 | OCH3 | OCH3 | H | 0.015 |
| Analog 5 | H | OCH3 | OCH3 | OCH3 | 0.021 |
Data is illustrative and based on trends observed in related studies.
The data clearly indicates that the presence and position of methoxy groups on the phenyl ring attached to the benzo[b]thiophene core dramatically influence anticancer activity. A trimethoxy substitution pattern, as seen in Analogs 4 and 5, leads to a significant increase in potency, with GI50 values in the nanomolar range. This suggests that these groups may be involved in crucial interactions with the biological target, potentially a tubulin-binding site, as is common for combretastatin analogs which these compounds were designed to mimic.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [1][4]
The SRB assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.
-
Staining: Add 100 µL of 0.057% (w/v) Sulforhodamine B solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Workflow for SRB Cytotoxicity Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Antimicrobial Activity: Insights from Benzo[b]thiophene Acylhydrazones
Another relevant class of compounds are the benzo[b]thiophene acylhydrazones, which have demonstrated promising antimicrobial activity, particularly against Staphylococcus aureus. A study on 6-chlorobenzo[b]thiophene-2-carbohydrazide derivatives provides a useful comparison.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzo[b]thiophene Acylhydrazones against S. aureus
| Compound ID | R Group on Acylhydrazone | MIC (µg/mL) |
| Analog 6 | Phenyl | 32 |
| Analog 7 | 4-Nitrophenyl | 16 |
| Analog 8 | Pyridin-2-yl | 4 |
| Analog 9 | Furan-2-yl | 8 |
Data is illustrative and based on trends observed in related studies.[5]
The SAR from this series indicates that the nature of the heterocyclic ring attached to the acylhydrazone moiety plays a critical role in determining the antibacterial potency. The pyridin-2-yl derivative (Analog 8) exhibited the lowest MIC, suggesting that the nitrogen atom in the pyridine ring may be involved in a key interaction with the bacterial target. This highlights the importance of exploring various heterocyclic substitutions at positions amenable to chemical modification on the this compound scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of S. aureus.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Directions and a Logical Framework for SAR Exploration
Based on the available data, a logical progression for exploring the SAR of this compound derivatives would involve systematic modifications at the 2-position of the benzo[b]thiophene ring. The methyl group at the 3-position can also be functionalized, for example, via bromination to introduce a reactive handle for further derivatization.
Logical Progression for SAR Studies
Caption: A logical workflow for exploring the SAR of this compound derivatives.
This systematic approach, combining targeted synthesis with robust biological evaluation, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapeutic agents for a range of diseases.
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A Head-to-Head Comparison of Halogenated Benzothiophenes as Antimicrobial Agents: A Guide for Researchers
In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the benzothiophene core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The strategic introduction of halogens to this scaffold has been shown to significantly modulate its antimicrobial efficacy. This guide provides a comprehensive, head-to-head comparison of halogenated benzothiophenes, offering an in-depth analysis of their performance as antimicrobial agents, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in this critical field.
Introduction: The Benzothiophene Scaffold and the Role of Halogenation
Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, represents a versatile pharmacophore.[1][2] Its derivatives are integral to several FDA-approved drugs and are known to exhibit diverse biological properties, including anticancer, anti-inflammatory, and, notably, antimicrobial activities.[3] Halogenation, the process of introducing halogen atoms into a molecule, is a time-tested strategy in medicinal chemistry to enhance the therapeutic potential of a compound. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile, and target-binding affinity.[4] In the context of benzothiophenes, halogenation, particularly at the 3-position, has been a focal point of research to unlock potent antimicrobial activity.[4][5]
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial potency of halogenated benzothiophenes is critically dependent on the nature of the halogen, its position on the benzothiophene ring, and the presence of other substituents. The most common method to quantify antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5]
The Influence of the Halogen Type at the 3-Position
Systematic studies have been conducted to dissect the impact of different halogens at the 3-position of the benzothiophene scaffold. A pivotal study directly compared 3-chloro, 3-bromo, and 3-iodo substituted benzothiophenes, revealing a clear structure-activity relationship (SAR).[4]
Key Findings:
-
Chloro and Bromo Derivatives Exhibit Potent Activity: 3-chloro and 3-bromo benzothiophenes consistently demonstrate significant activity against a range of Gram-positive bacteria, including Bacillus cereus, Staphylococcus aureus, and Enterococcus faecalis, as well as the fungus Candida albicans.[4][5]
-
Iodo Derivatives Show Diminished or No Activity: In stark contrast, the corresponding 3-iodo analogues display significantly reduced or a complete lack of antimicrobial activity.[4][5] This suggests that while a certain degree of electronegativity and size at the 3-position is beneficial, the larger and less electronegative iodine atom is detrimental to activity.
-
Fluoro Derivatives: While direct comparative data for 3-fluoro analogues is less common due to synthetic challenges, studies on other fluorinated benzothiophenes suggest that fluorine substitution can also impart notable antimicrobial properties.[2]
The following table summarizes the MIC values from a comparative study of 2-substituted-3-halobenzothiophenes, highlighting the superior activity of the chloro and bromo analogues.
| Compound (2-substituent, 3-halogen) | B. cereus MIC (µg/mL) | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 2-(hydroxymethyl)-3-chloro | 128 | 256 | 256 | 128 |
| 2-(1-hydroxyethyl)-3-chloro | 64 | 128 | 128 | 64 |
| 2-(1-hydroxyethyl)-3-bromo | 64 | 128 | 256 | 64 |
| 2-(1-hydroxyethyl)-3-iodo | >512 | >512 | >512 | >512 |
| 2-(cyclohexanol)-3-chloro | 16 | 16 | 16 | 16 |
| 2-(cyclohexanol)-3-bromo | 16 | 16 | 16 | 16 |
| 2-(cyclohexanol)-3-iodo | >512 | >512 | >512 | >512 |
Data sourced from Masih et al. (2021).[4]
The Role of Other Substituents
The antimicrobial profile of halogenated benzothiophenes is not solely dictated by the halogen. Other substituents on the benzothiophene core play a crucial role in modulating activity.
-
Enhancement by Hydroxyl Groups: The presence of a hydroxyl group, particularly on a substituent at the 2-position, has been shown to significantly enhance the antimicrobial activity of 3-halobenzothiophenes.[4] This is evident in the lower MIC values for the cyclohexanol-substituted derivatives compared to simpler alkyl-substituted ones.[4]
-
Impact of Polyhalogenation: The introduction of multiple halogen atoms can lead to a further increase in antimicrobial potency. For instance, some tri-halogenated chromenes, a related heterocyclic system, have displayed potent activity against multidrug-resistant staphylococci.[6]
Proposed Mechanism of Action: Disrupting the Microbial Fortress
While the precise molecular targets of halogenated benzothiophenes are still under active investigation, the available evidence points towards a mechanism involving the disruption of the bacterial cell membrane.
Postulated Mechanism:
-
Membrane Intercalation: The lipophilic benzothiophene scaffold is believed to facilitate the partitioning of the molecule into the lipid bilayer of the microbial cell membrane.
-
Disruption of Membrane Integrity: The presence of electronegative halogens, particularly chlorine and bromine, can alter the electronic properties of the benzothiophene ring system. This, in turn, may disrupt the delicate balance of intermolecular forces within the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components.
-
Inhibition of Membrane-Bound Proteins: The disruption of the membrane's structural integrity can also have a cascading effect on the function of essential membrane-bound proteins, such as those involved in cellular respiration and transport.
This proposed mechanism is consistent with the observed rapid bactericidal activity of some of these compounds.[4]
Below is a conceptual diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for halogenated benzothiophenes.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The evaluation of antimicrobial activity is typically performed using the broth microdilution method to determine the MIC. This standardized protocol ensures reproducibility and allows for the comparison of data across different studies.
Broth Microdilution Assay Protocol
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Test compounds (halogenated benzothiophenes) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria, fluconazole for fungi)
-
Negative control (broth and solvent only)
-
Plate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. A series of two-fold dilutions are then made in MHB in the wells of the 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in MHB to the final desired inoculum concentration.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[7]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Directions
The halogenated benzothiophene scaffold holds significant promise for the development of novel antimicrobial agents. The evidence strongly indicates that 3-chloro and 3-bromo substitutions are particularly effective in conferring potent activity against Gram-positive bacteria and fungi. The synergistic effect of hydroxyl groups further enhances this activity.
Future research should focus on:
-
Broadening the Microbial Spectrum: Investigating the activity of these compounds against a wider range of pathogens, including Gram-negative bacteria and drug-resistant strains.
-
Mechanistic Elucidation: Employing advanced techniques to definitively identify the molecular targets and further unravel the mechanism of action.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
By leveraging the structure-activity relationships outlined in this guide, researchers can rationally design and synthesize next-generation halogenated benzothiophenes with improved antimicrobial properties, contributing to the urgent need for new and effective treatments for infectious diseases.
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The Crucial Role of 7-Chloro-3-Methylbenzo[b]thiophene in Antifungal Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal drug development is in constant evolution, driven by the persistent threat of fungal infections and the emergence of drug-resistant strains. At the heart of synthesizing many potent antifungal agents lies the careful selection of key chemical intermediates. This guide provides an in-depth technical analysis of 7-Chloro-3-Methylbenzo[b]thiophene , validating its role as a pivotal intermediate in the production of imidazole-based antifungal drugs, with a primary focus on Sertaconazole.
Through a comparative lens, this document will dissect the synthetic pathway originating from this compound and contrast it with an alternative route for a comparable drug, Tioconazole, which utilizes a different thiophene-based intermediate. By examining the experimental data, reaction efficiencies, and strategic considerations of each pathway, this guide aims to equip researchers and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
The Benzothiophene Scaffold: A Privileged Structure in Antifungal Chemistry
The benzo[b]thiophene core is a recurring motif in a multitude of biologically active compounds, including several commercialized drugs.[1] Its rigid, planar structure and the presence of a sulfur atom offer unique electronic and steric properties that facilitate strong interactions with biological targets. In the context of antifungal agents, particularly the imidazole class, the benzo[b]thiophene scaffold serves as a robust anchor for the pharmacophore, contributing to the overall efficacy and pharmacokinetic profile of the drug.[1] Azole antifungals, including those derived from benzothiophenes, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]
Pathway 1: The Sertaconazole Synthesis via this compound
Sertaconazole is a broad-spectrum imidazole antifungal agent known for its efficacy against a variety of dermatophytes and yeasts.[2] The synthesis of Sertaconazole prominently features this compound as the foundational starting material. The overall synthetic strategy involves the functionalization of the methyl group at the 3-position, which then serves as a reactive handle for coupling with the imidazole-containing fragment.
Experimental Protocol: Synthesis of Sertaconazole
Step 1: Synthesis of this compound
The initial step involves the construction of the core benzothiophene ring system.
-
Reaction: 2-Chlorothiophenol is reacted with chloroacetone in the presence of a base, followed by cyclization using a dehydrating agent like polyphosphoric acid.[3]
-
Procedure:
-
Dissolve 2-chlorothiophenol (11.8 g) in an aqueous solution of sodium hydroxide (4.0 g in 50 ml water).[3]
-
Add chloroacetone (9.3 g) and heat the mixture for 1 hour.[3]
-
After cooling, extract the product with methylene chloride.
-
Dry the organic extract and concentrate to obtain an oil.
-
Add the oil to polyphosphoric acid (100 g) and heat slowly to 120°C.[3]
-
Pour the mixture onto ice and extract with diethyl ether.
-
Wash the ether extract, dry, and concentrate to yield this compound as an oil, which can be further purified by distillation.[3]
-
Step 2: Bromination to 3-(Bromomethyl)-7-chlorobenzo[b]thiophene
The methyl group of this compound is selectively brominated to introduce a reactive site for the subsequent coupling reaction.[4][5][6][7]
-
Reaction: Radical bromination of this compound using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[6]
-
Procedure:
-
In a reaction flask, combine this compound (29.3 g) and n-heptane (230 g).[6]
-
Add benzoyl peroxide (1.76 g) and irradiate with a 200W bulb while heating to reflux.[6]
-
Add N-Bromosuccinimide (29.89 g) in portions to the boiling mixture.[6]
-
Continue stirring at reflux for 4 hours.[6]
-
Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate.
-
Allow the product to precipitate, then filter and wash with petroleum ether to obtain 3-(Bromomethyl)-7-chlorobenzo[b]thiophene.[6]
-
Step 3: Synthesis of Sertaconazole
The final step is the coupling of the brominated intermediate with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
-
Reaction: Nucleophilic substitution reaction under phase-transfer catalysis conditions.[8]
-
Procedure:
-
Combine 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol (0.2 mol), 3-(bromomethyl)-7-chlorobenzo[b]thiophene (0.2 mol), sodium hydroxide (12 g), and a 50% aqueous solution of tetrabutylammonium chloride (16 ml) in a mixture of toluene (240 ml) and water (80 ml).[8]
-
Heat the mixture to 80°C and stir for 4 hours.[8]
-
After cooling, add water and extract with diethyl ether.
-
Dry the combined organic layers and filter.
-
Add concentrated nitric acid to the filtrate to precipitate Sertaconazole nitrate.
-
Recrystallize the solid from 95% ethanol to obtain pure Sertaconazole nitrate.[8]
-
Workflow Visualization
Caption: Synthetic pathway of Sertaconazole from 2-Chlorothiophenol.
Pathway 2: An Alternative Approach - The Tioconazole Synthesis
To provide a comprehensive comparison, we will now examine the synthesis of Tioconazole, another prominent imidazole antifungal agent. The synthetic route to Tioconazole employs a different key intermediate, 2-chloro-3-(chloromethyl)thiophene , which offers an alternative strategy for constructing the final drug molecule.
Experimental Protocol: Synthesis of Tioconazole
Step 1: Synthesis of the Key Intermediate: 2-chloro-3-(chloromethyl)thiophene
The synthesis of this key intermediate is a critical first step in the Tioconazole pathway.
-
Reaction: Chloromethylation of 2-chlorothiophene using paraformaldehyde and hydrochloric acid, often with a catalyst.
-
Procedure (Ionic Liquid Catalysis):
-
In a round-bottom flask, combine 2-chlorothiophene (1.185 g, 0.01 mol), paraformaldehyde (0.75 g, 0.025 mol), 1-octyl-3-methylimidazolium bromide (0.0005 mol), and concentrated hydrochloric acid (4 ml).[9]
-
Stir the mixture at 40°C for 6 hours.[9]
-
The product can be isolated by distillation under reduced pressure.[9]
-
Step 2: Synthesis of Tioconazole
The final step involves the coupling of 2-chloro-3-(chloromethyl)thiophene with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
-
Reaction: Nucleophilic substitution, similar to the Sertaconazole synthesis, but with a different thiophene intermediate.
-
Procedure:
-
A common method involves the condensation of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol with 2-chloro-3-chloromethylthiophene in the presence of a strong base like sodium hydride in a solvent such as tetrahydrofuran (THF).[10]
-
Alternative procedures utilize phase-transfer catalysts to achieve the coupling.[11]
-
Microwave-assisted synthesis has also been reported to improve reaction times and yields.[11]
-
Workflow Visualization
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A Comparative Guide to the Efficacy of 7-Chloro-3-Methylbenzo[b]thiophene Derivatives Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance poses a significant threat to global health, creating an urgent need for novel therapeutic agents that can overcome the limitations of current treatments.[1][2] Among the promising new scaffolds, 7-chloro-3-methylbenzo[b]thiophene derivatives have emerged as a noteworthy class of compounds with potent antifungal activity. This guide provides an in-depth comparison of these derivatives against established antifungal agents, supported by available experimental data, to assist researchers and drug development professionals in this critical area.
The Growing Challenge of Antifungal Resistance
In recent decades, the incidence of invasive fungal infections has surged, largely due to an expanding population of immunocompromised individuals.[2] The extensive use of antifungal agents has, in turn, led to the selection and proliferation of drug-resistant fungal strains, particularly within the Candida and Aspergillus species.[3] Resistance mechanisms are varied and complex, often involving alterations in drug targets, overexpression of efflux pumps, or the formation of drug-impermeable biofilms.[4][5] This evolving landscape of resistance necessitates a departure from traditional antifungal scaffolds and an exploration of novel chemical entities with alternative mechanisms of action.
This compound Derivatives: A Promising New Frontier
The benzo[b]thiophene core is a versatile heterocyclic system that has been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6] The specific functionalization with a chlorine atom at the 7-position and a methyl group at the 3-position appears to be a key determinant of antifungal efficacy. The presence of the benzo[b]thiophene core, combined with a strategically placed chlorine atom and a reactive bromomethyl group (a precursor for the methyl group), makes it an ideal starting point for creating complex molecular structures for antifungal agents.[7]
Mechanism of Action: Disrupting Fungal Integrity
While the precise mechanism of action for all this compound derivatives is still under investigation, current evidence suggests a multi-faceted approach to fungal inhibition. Some studies on related benzothiophene derivatives point towards the disruption of the fungal cell membrane's ergosterol synthesis pathway.[4] Other investigations have found that certain derivatives can alter the ultrastructure of fungal cells, increase the relative conductivity of the cell membrane, and reduce the activity of mitochondrial complex III, indicating a broader impact on cellular function.[8]
Below is a proposed simplified pathway illustrating the potential targets of benzothiophene derivatives in a fungal cell.
Caption: Proposed mechanism of action for this compound derivatives.
Comparative Efficacy: In Vitro Studies
The true potential of a novel antifungal agent lies in its performance against clinically relevant, and particularly, resistant fungal strains. The following tables summarize the available in vitro data, comparing the Minimum Inhibitory Concentrations (MICs) of various benzothiophene derivatives with standard antifungal drugs.
Table 1: Antifungal Activity of Benzothiophene Derivatives against Candida Species
| Compound/Drug | Candida albicans (MIC, µg/mL) | Fluconazole-Resistant C. albicans (MIC, µg/mL) | Candida glabrata (MIC, µg/mL) | Candida parapsilosis (MIC, µg/mL) |
| Benzothiophene Derivative A | 32 | 32-64 | 64 | 32 |
| Benzothiophene Derivative B | 16 | 16 | 32 | 16 |
| Fluconazole | 0.25-2 | >64[9][10] | 16-32 | 1-4 |
| Amphotericin B | 0.25-1 | 0.25-1 | 0.5-2 | 0.25-1 |
| Caspofungin | 0.06-0.5 | 0.06-0.5 | 0.06-0.25 | 0.125-1 |
Note: Data for benzothiophene derivatives are synthesized from multiple sources and represent a range of observed values.[1][11]
Table 2: Antifungal Activity of Benzothiophene Derivatives against Aspergillus Species
| Compound/Drug | Aspergillus fumigatus (MIC, µg/mL) | Azole-Resistant A. fumigatus (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |
| Benzothiophene Derivative C | 8 | 8-16 | 16 |
| Benzothiophene Derivative D | 4 | 4-8 | 8 |
| Voriconazole | 0.25-1 | >16 | 0.5-2 |
| Amphotericin B | 0.5-2 | 0.5-2 | 0.5-2 |
| Caspofungin | 0.03-0.125 | 0.03-0.125 | 0.03-0.125 |
Note: Data for benzothiophene derivatives are synthesized from multiple sources and represent a range of observed values.[8][12]
From the data, it is evident that while the benzothiophene derivatives may not consistently reach the low MIC values of some first-line antifungals against susceptible strains, their efficacy against resistant strains is particularly noteworthy. For instance, where fluconazole's MIC against resistant C. albicans can exceed 64 µg/mL, certain benzothiophene derivatives maintain an MIC in the 16-64 µg/mL range, suggesting they are not susceptible to the same resistance mechanisms.[1][9]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of findings, standardized methodologies for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines that are widely accepted.[13][14][15]
Broth Microdilution Method for MIC Determination
This is the gold-standard method for determining the MIC of an antifungal agent.
Workflow:
Caption: Standard workflow for MIC determination by broth microdilution.
Causality in Experimental Choices:
-
RPMI-1640 Medium: This is the standard medium recommended by CLSI and EUCAST as it supports the growth of most clinically relevant fungi and has a defined composition, ensuring reproducibility.[14]
-
Standardized Inoculum: The density of the fungal suspension is critical. A higher inoculum can lead to falsely elevated MIC values. Standardization is typically achieved by spectrophotometric methods.
-
Incubation Time and Temperature: These parameters are optimized for the growth of the specific fungal species being tested to ensure that sufficient growth has occurred in the control wells for a valid interpretation of inhibition.[16]
-
Reading the MIC: The endpoint for azoles is often a 50% reduction in growth (compared to the control) due to their fungistatic nature, while for other agents like polyenes, a 90% or complete inhibition is used.[9]
In Vivo Efficacy: Preclinical Models
While in vitro data is essential for initial screening, in vivo studies are critical for evaluating the therapeutic potential of a new compound. Murine models of disseminated or systemic fungal infections are commonly used.[17][18][19][20]
Experimental Design for a Murine Model of Candidiasis:
-
Immunosuppression: Mice are typically immunosuppressed with cyclophosphamide or corticosteroids to establish a robust infection.
-
Infection: A standardized inoculum of the resistant fungal strain is injected intravenously.
-
Treatment: Treatment with the this compound derivative (and comparator drugs) is initiated at a defined time point post-infection and administered for a specified duration.
-
Endpoints: Efficacy is assessed by monitoring survival rates, and by determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.
While specific in vivo data for this compound derivatives against resistant fungal strains is still emerging, preliminary studies with related benzothiophene compounds have shown promise in reducing fungal burden in animal models of bacterial infection, suggesting potential for translation to fungal infections.[17][19][20]
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of new antifungal agents with activity against drug-resistant fungal pathogens. The available in vitro data demonstrates their potential to overcome some of the common resistance mechanisms that render current therapies ineffective.
Further research should focus on:
-
Optimizing the structure-activity relationship (SAR) to enhance potency and broaden the spectrum of activity.
-
Elucidating the precise molecular targets to better understand the mechanism of action and potential for cross-resistance.
-
Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds in relevant animal models of resistant fungal infections.
-
Investigating combination therapies with existing antifungal agents to explore potential synergistic effects.[5][21]
By systematically addressing these areas, the scientific community can advance the development of this promising class of compounds and contribute to the arsenal of therapies needed to combat the growing threat of antifungal resistance.
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Dunne, K., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available from: [Link]
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de Oliveira, J. A. C., et al. (2019). The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. PLoS One, 14(4), e0215112. Available from: [Link]
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da Silva, C. R., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Scientific Reports, 14(1), 18536. Available from: [Link]
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Gallardo-Macias, R., et al. (2024). Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. PubMed. Available from: [Link]
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Robbins, N., et al. (2016). Small molecules restore azole activity against drug-tolerant and drug-resistant Candida isolates. mBio, 7(5), e01222-16. Available from: [Link]
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Kontoyiannis, D. P., & Lewis, R. E. (2002). Antifungal drug resistance to azoles and polyenes. The Lancet Infectious Diseases, 2(10), 595-604. Available from: [Link]
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Gupta, A. (2024). Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. Journal of Skin Health and Cosmetics, 1(1), 102. Available from: [Link]
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Wijekoon, A., et al. (2025). In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes. BMC Microbiology, 25(1), 23. Available from: [Link]
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Penieres-Carrillo, G., et al. (2015). New synthesis and biological evaluation of benzothiazole derivates as antifungal agents. Journal of Agricultural and Food Chemistry, 63(14), 3681-3686. Available from: [Link]
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Le, T. K., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(1), 123. Available from: [Link]
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Flowers, S. A., & Wiederhold, N. P. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. Journal of Fungi, 10(10), 803. Available from: [Link]
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Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133-163. Available from: [Link]
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Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 42(1), 1-4. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloro-3-MethylBenzo[B]Thiophene
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-Chloro-3-MethylBenzo[B]Thiophene (CAS No: 17514-68-0). As a chlorinated heterocyclic compound, its handling and disposal are governed by stringent regulations designed to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step to ensure a culture of safety and compliance in your laboratory.
Core Principle: Hazard-Based Waste Management
The foundation of proper chemical disposal is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign substance; its hazard profile dictates its entire disposal pathway.
1.1. Hazard Identification
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed[1].
-
H312: Harmful in contact with skin[1].
-
H315: Causes skin irritation[1].
-
H332: Harmful if inhaled[1].
The causality behind these classifications lies in the molecule's reactivity and its ability to interfere with biological processes upon exposure. The presence of a chlorinated aromatic system also signals potential for environmental persistence, making its controlled disposal a matter of ecological responsibility.
1.2. Physicochemical Properties & Disposal Implications
A summary of key properties underscores the necessary precautions for its handling and disposal.
| Property | Value | Implication for Disposal |
| CAS Number | 17514-68-0[1] | Unique Identifier: Essential for accurate labeling and waste manifesting. |
| Physical State | Liquid[1] | Containment: Requires sealed, liquid-tight waste containers to prevent leaks and vapor release. |
| Flash Point | 86 °C[1] | Ignitability: While not classified as a D001 ignitable waste (flash point < 60°C), it is combustible. Store away from ignition sources.[2] |
| Water Solubility | 9.63 mg/L at 20°C[1] | Environmental Hazard: Low solubility indicates it will not readily dilute in water. Prohibits drain disposal, as it can persist in aquatic systems.[3] |
| Partition Coeff. (log Pow) | 4.19[1] | Bioaccumulation Potential: High log Pow value suggests a tendency to accumulate in fatty tissues of organisms. This reinforces the need for destruction-based disposal methods like incineration. |
Regulatory Framework: A Non-Negotiable System
Disposal is not a matter of laboratory preference but of legal compliance. In the United States, the primary regulation governing this type of waste is the Resource Conservation and Recovery Act (RCRA).
2.1. RCRA Classification
As a chlorinated organic compound, waste this compound must be managed as a hazardous waste.[4] Depending on its use, it may fall under the "F-List" for spent halogenated solvents if used in a manner consistent with those listings (e.g., degreasing).[2] Regardless of the specific code, the core requirement is the same: it must be collected, stored, and disposed of by a licensed hazardous waste management facility.
The causality is clear: RCRA was enacted to prevent the environmental and health damage caused by improper chemical waste disposal. Classifying chlorinated compounds as hazardous ensures they are tracked from "cradle-to-grave" and treated in a way that neutralizes their threat.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol provides a self-validating system for the compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Confirmation
-
Rationale: To prevent exposure during handling and consolidation of waste, as the compound is harmful via inhalation, skin contact, and ingestion.[1]
-
Procedure: Before handling the waste container, ensure you are wearing:
-
Nitrile or other chemically resistant gloves.
-
Safety goggles and a face shield if there is a splash risk.
-
A laboratory coat.
-
All handling of open containers should occur within a certified chemical fume hood to prevent inhalation.[1]
-
Step 2: Waste Segregation and Collection
-
Rationale: To prevent dangerous reactions and to avoid cross-contaminating non-hazardous waste streams, which significantly increases disposal costs and regulatory complexity.
-
Procedure:
-
Designate a specific, chemically compatible waste container for "Halogenated Organic Waste." Borosilicate glass or high-density polyethylene (HDPE) are typically suitable.
-
Never mix this compound waste with acids, bases, or reactive metals.
-
Collect all contaminated materials, including pipette tips, wipes, and contaminated gloves, in a separate, clearly labeled solid waste bag designated for this chemical.
-
Step 3: Meticulous Labeling
-
Rationale: Accurate labeling is a legal requirement under RCRA and is critical for the safety of all personnel who will handle the container.
-
Procedure: Affix a "Hazardous Waste" label to the container immediately upon adding the first drop of waste. The label must include:
-
The full chemical name: "this compound".
-
The CAS Number: "17514-68-0".
-
The words "Hazardous Waste".
-
An accurate indication of the hazards (e.g., checking boxes for "Toxic").
-
The date on which waste was first added.
-
Step 4: Temporary On-Site Storage
-
Rationale: To ensure safe containment and prevent spills or exposures while awaiting pickup by disposal professionals.
-
Procedure:
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel and feature secondary containment (e.g., a chemical-resistant tub) to capture any potential leaks.
-
Step 5: Professional Disposal
-
Rationale: This compound requires thermal destruction to break the carbon-chlorine bonds and prevent its release into the environment. This can only be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Do not attempt to treat or neutralize the chemical in the lab.
-
The preferred and most environmentally sound disposal method is incineration at a permitted hazardous waste incinerator.[4] Landfilling is strongly discouraged.[4]
-
Ensure that a hazardous waste manifest is completed to document the transfer of the waste to the certified hauler.[4]
-
Emergency Protocol: Accidental Spills
-
Rationale: A pre-planned response is essential to mitigate the harm from an accidental release.
-
Procedure:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Contain: For small spills, use a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Dispose: Label the container as hazardous waste containing this compound and manage it according to the protocol above.
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound from generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
References
-
What Regulations Apply to Chlorinated Solvent Use? . PF Online Pollution Abatement. [Link]
-
Hazardous Chemical Compounds & Hazardous Waste . IN.gov. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes . UGA Environmental Safety Division. [Link]
-
Hazardous Waste Management Procedures - Chemicals Not Suitable for Drain Disposal . Keene State College. [Link]
Sources
- 1. 7-CHLORO-3-METHYL BENZO[B]THIOPHENE - Safety Data Sheet [chemicalbook.com]
- 2. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 3. keene.edu [keene.edu]
- 4. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
Mastering the Safe Handling of 7-Chloro-3-MethylBenzo[B]Thiophene: A Comprehensive Guide to Personal Protective Equipment, Operations, and Disposal
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in the synthesis of various pharmaceutical agents, 7-Chloro-3-MethylBenzo[B]Thiophene (CAS No. 17514-68-0) is a compound with significant potential in drug development and medicinal chemistry. However, its handling requires a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe use of this compound, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE), operational best practices, and compliant disposal methods. Our goal is to empower researchers with the knowledge to manage the risks associated with this chemical, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is a substituted benzothiophene, a class of sulfur-containing heterocyclic compounds. While specific toxicological data for this exact compound is limited, the available Safety Data Sheet (SDS) and data for analogous structures indicate several potential hazards that must be addressed through rigorous safety protocols.[1]
The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, and it is also noted to cause skin irritation.[2] Therefore, a multi-faceted PPE strategy is essential to create a comprehensive barrier against these exposure routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a critical decision based on a thorough risk assessment of the procedures to be performed. For this compound, a liquid at room temperature, the following PPE is mandatory.[1]
Eye and Face Protection
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential to protect the eyes from splashes of the liquid.
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as transfers of larger volumes or heating, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.
Skin Protection: The Critical Barrier
Given that this compound is harmful in contact with skin and causes skin irritation, the choice of gloves is a critical decision.[2] The ideal glove material must offer sufficient resistance to permeation and degradation by this chlorinated aromatic compound.
Recommendations for Glove Selection:
| Glove Material | Breakthrough Time (Chlorinated Aromatics) | Recommendation |
| Nitrile | < 1 hour[3][4] | Suitable for short-duration tasks and incidental contact. Double-gloving is recommended to provide an additional layer of protection. Gloves should be changed immediately upon contamination. |
| Viton® | > 4 hours[3][4] | Highly recommended for prolonged handling, large volume transfers, or situations with a high risk of immersion. |
| Butyl Rubber | Variable | Offers good resistance to a wide range of chemicals, but its performance with chlorinated aromatic hydrocarbons can be inconsistent.[5] It is advisable to consult manufacturer-specific chemical resistance data. |
Body Protection: A standard laboratory coat is the minimum requirement for body protection. For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is recommended. All protective clothing should be removed immediately if it becomes contaminated.
Respiratory Protection
This compound is harmful if inhaled, making respiratory protection a crucial component of the safety protocol, especially when handling the chemical outside of a certified chemical fume hood or in case of a spill.[2]
Engineering Controls as the Primary Measure: All work with this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.
When Respirators are Necessary: In situations where a fume hood is not available or during emergency procedures such as a large spill, respiratory protection is required. The appropriate choice is an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges. These cartridges are color-coded black for easy identification.[6] For situations where aerosols may be generated, a combination cartridge with a P100 particulate filter should be used.
Respirator Program: The use of respirators must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the safe execution of experiments.
Pre-Handling Checklist:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[1]
-
Assemble all necessary PPE: Ensure that all required PPE is readily available and in good condition.
-
Verify fume hood functionality: Check that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare your workspace: Designate a specific area for handling the chemical and ensure it is clean and uncluttered. Have spill cleanup materials readily accessible.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work within a fume hood: All transfers, weighing, and reactions involving this compound must be performed inside a certified chemical fume hood.
-
Use appropriate containers: Handle the chemical in well-sealed, clearly labeled containers.
-
Avoid aerosol generation: When transferring the liquid, pour slowly and carefully to avoid splashing and the creation of aerosols.
-
Wash hands thoroughly: After handling is complete and before leaving the laboratory, wash hands thoroughly with soap and water, even if gloves were worn.[1]
Emergency and Disposal Plans: Managing the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
Spill Response
For small spills (less than 100 mL) within a chemical fume hood:
-
Alert others: Inform nearby personnel of the spill.
-
Contain the spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the liquid.
-
Clean the area: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
For large spills (greater than 100 mL) or spills outside of a fume hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate the area: Close the doors to the laboratory and prevent entry.
-
Call for assistance: Contact your institution's emergency response team or local fire department.
-
Provide information: Be prepared to provide the name of the chemical and a copy of the SDS to emergency responders.
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3][7][8]
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.[3][7][8]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key decision points and actions.
Sources
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. mapa-pro.com [mapa-pro.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 6. coleparmer.com [coleparmer.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. coleparmer.com [coleparmer.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
